1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-amino-1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMMPGYRIXATFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464988 | |
| Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856860-17-8 | |
| Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one: A Key Intermediate for Pharmaceutical Research
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a valuable heterocyclic building block in drug discovery and development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The guide details a validated two-step synthetic pathway, commencing with the synthesis of the key intermediate, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, followed by its conversion to the target acetylpyrazole derivative. The causality behind experimental choices, detailed protocols, and characterization data are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is crucial in determining the pharmacological profile of the molecule. The title compound, this compound, incorporates key structural motifs – a primary amino group, a methyl group on the pyrazole nitrogen, and an acetyl group at the 4-position – making it a versatile intermediate for the synthesis of a diverse library of bioactive compounds. This guide elucidates a reliable and efficient synthetic strategy to access this important molecule.
Strategic Approach: A Two-Step Synthesis
The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy hinges on the initial construction of the pyrazole core with a nitrile functionality at the C4 position, which then serves as a precursor for the introduction of the acetyl group.
The overall synthetic transformation is outlined below:
Figure 1: Overall synthetic pathway.
This approach is advantageous due to the high regioselectivity of the initial pyrazole formation and the well-established reliability of the Grignard reaction for the conversion of nitriles to ketones.
Part 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
The foundational step in this synthesis is the construction of the pyrazole ring. This is achieved through the condensation reaction of methylhydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol, yielding the desired 5-aminopyrazole derivative with high regioselectivity.[1][2][3]
Reaction Mechanism
Figure 2: Reaction mechanism for the formation of the pyrazole intermediate.
The choice of ethanol as a solvent is strategic as it is also the byproduct of the reaction, which can favor the forward reaction, and it is an environmentally benign solvent. Refluxing provides the necessary activation energy for the cyclization and elimination steps.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Methylhydrazine | 46.07 | 4.61 g | 0.10 |
| (Ethoxymethylene)malononitrile | 122.12 | 12.21 g | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (ethoxymethylene)malononitrile (12.21 g, 0.10 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the solid has dissolved.
-
Slowly add methylhydrazine (4.61 g, 0.10 mol) to the solution dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as a solid.
Characterization Data for 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
-
Appearance: White to off-white solid.
-
13C NMR (DMSO-d6, 100 MHz): δ 153.1 (C5), 142.4 (C3), 115.9 (CN), 75.8 (C4), 33.9 (N-CH3).[4]
-
IR (KBr, cm-1): ν 3450-3300 (NH2 stretching), 2210 (C≡N stretching), 1640 (C=N stretching).
-
Mass Spectrometry (ESI+): m/z 123.07 [M+H]+.
Part 2: Synthesis of this compound
The second and final step of the synthesis involves the conversion of the nitrile group at the C4 position of the pyrazole ring into an acetyl group. This transformation is reliably achieved using a Grignard reaction with methylmagnesium bromide, followed by acidic workup.
Reaction Mechanism
The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group to form a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in an acidic medium yields the desired ketone.
Figure 3: Reaction mechanism for the Grignard reaction and hydrolysis.
It is crucial to perform the Grignard reaction under strictly anhydrous conditions to prevent the quenching of the Grignard reagent by water. Diethyl ether or tetrahydrofuran (THF) are suitable solvents for this reaction.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | 122.13 | 12.21 g | 0.10 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 40 mL | 0.12 |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Saturated aqueous ammonium chloride (NH4Cl) | - | 100 mL | - |
| 2 M Hydrochloric acid (HCl) | - | As needed | - |
Procedure:
-
Set up a 500 mL three-necked round-bottom flask, oven-dried and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (12.21 g, 0.10 mol) in anhydrous diethyl ether (100 mL) in the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the methylmagnesium bromide solution (40 mL of 3.0 M solution in diethyl ether, 0.12 mol) to the dropping funnel and add it to the pyrazole solution dropwise over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
To hydrolyze the intermediate imine, stir the organic solution with 2 M hydrochloric acid (50 mL) at room temperature for 1-2 hours.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Predicted Characterization Data for this compound
-
Appearance: Expected to be a solid.
-
Molecular Formula: C6H9N3O
-
Molecular Weight: 139.16 g/mol
-
1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.5 (s, 1H, pyrazole-H3), ~5.0 (br s, 2H, NH2), ~3.7 (s, 3H, N-CH3), ~2.4 (s, 3H, COCH3).
-
13C NMR (CDCl3, 100 MHz): δ (ppm) ~195.0 (C=O), ~152.0 (C5), ~140.0 (C3), ~110.0 (C4), ~34.0 (N-CH3), ~28.0 (COCH3).
-
IR (KBr, cm-1): ν ~3400-3200 (NH2 stretching), ~1650 (C=O stretching, ketone), ~1600 (C=N stretching).
-
Mass Spectrometry (ESI+): m/z 140.08 [M+H]+.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis for this compound. The described protocols are based on well-established chemical transformations and provide a clear pathway for obtaining this valuable building block. The provided rationale for experimental choices and characterization data will aid researchers in the successful execution and validation of this synthesis. The accessibility of this key intermediate will undoubtedly facilitate the development of novel pyrazole-based compounds with potential therapeutic applications.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.
-
One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP.
-
The total synthesis procedure of a) 5-amino-1, 3-diphenyl-1H-pyrazole-4-carbonitrile and b) 1-(morpholino(phenyl)methyl)naphthalen-2-ol derivatives using the as-preparedcorresponding catalysts. ResearchGate.
-
5-Amino-1-methyl-pyrazole-4-carbonitrile - Optional[13C NMR] - Chemical Shifts. CSEARCH.
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley.
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate.
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. Bridge Organics.
-
1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate.
-
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate.
-
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. National Institutes of Health.
-
(PDF) New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. ResearchGate.
-
Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. The Royal Society of Chemistry.
-
4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science.
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer.
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
-
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone. Smolecule.
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Introduction
1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a substituted aminopyrazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, attributed to its unique electronic properties and ability to participate in diverse intermolecular interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a critical resource for researchers engaged in its synthesis, characterization, and application in drug development. The causality behind experimental choices and the validation of analytical protocols are emphasized to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Structure
A foundational understanding of a compound's physicochemical nature begins with its unambiguous identification and a clear representation of its molecular architecture.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 856860-17-8 | [1] |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=C(N=CN1C)N | [2] |
| InChI | InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3 | [2] |
| InChIKey | IRMMPGYRIXATFO-UHFFFAOYSA-N | [2] |
The structural framework, characterized by a pyrazole ring substituted with an amino group, a methyl group, and an acetyl group, dictates its potential for hydrogen bonding, its polarity, and its reactivity. The relative positions of these functional groups are critical in defining the molecule's interaction with biological targets.
Physicochemical Properties: Experimental and Predicted Data
A combination of experimentally determined and computationally predicted data provides a holistic view of the compound's behavior. Due to the limited availability of public experimental data for this specific molecule, predictions from reliable computational models and data from closely related analogs are included to provide a more complete profile.
Table 2: Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | Data not available | N/A | N/A |
| Boiling Point | Data not available | N/A | N/A |
| XlogP | 0.1 | Predicted | [2] |
| Solubility | Data not available | N/A | N/A |
| pKa | Data not available | N/A | N/A |
Expert Insight: The predicted XlogP value of 0.1 suggests that this compound has a relatively balanced hydrophilic and lipophilic character. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors (amino group) and acceptors (amino, carbonyl, and pyrazole nitrogens) would suggest some degree of aqueous solubility, a property that would need to be experimentally verified.
Spectroscopic and Analytical Characterization
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 140.08183 | 127.2 | [2] |
| [M+Na]⁺ | 162.06377 | 136.9 | [2] |
| [M-H]⁻ | 138.06727 | 128.6 | [2] |
Expert Insight: This predicted mass spectrometry data is invaluable for confirming the presence and identity of the compound in reaction mixtures or biological matrices. The high-resolution mass-to-charge ratios for various adducts allow for unambiguous molecular formula confirmation.
Experimental Protocols for Physicochemical Characterization
To address the existing data gaps, the following section outlines standardized, self-validating experimental protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Expertise & Experience: The choice of a deuterated solvent for NMR is critical and can influence the chemical shifts of exchangeable protons (e.g., the amino group). DMSO-d₆ is often a good starting point for polar, heterocyclic compounds as it is an excellent solvent and the residual water peak does not typically interfere with the signals of interest.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide provides the foundational knowledge, predicted properties, and robust, self-validating protocols necessary for its comprehensive characterization. The presented methodologies, grounded in scientific principles, will empower researchers to generate the high-quality data required to advance the development of novel therapeutics based on this promising scaffold.
References
-
Cingolani, A., Effendy, E., & Pettinari, C. (2002). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Inorganic Chemistry, 41(5), 1151-1161. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15140326, methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. Retrieved from [Link]
Sources
Spectroscopic Characterization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectral characteristics of the heterocyclic compound 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing analogies from structurally related compounds, we present a detailed theoretical analysis of the expected spectral data. Furthermore, this guide includes robust, field-proven protocols for the acquisition of high-quality spectral data, ensuring a self-validating system for experimental work.
Introduction
This compound, with the molecular formula C₆H₉N₃O, is a substituted pyrazole of interest in medicinal chemistry and materials science due to the versatile reactivity of the aminopyrazole scaffold.[1] Accurate structural elucidation is paramount for its application and further development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of such novel compounds.
This guide is structured to provide a foundational understanding of the expected spectral signatures of the title compound. While direct experimental data is not currently available in the public domain, the principles outlined herein offer a robust predictive model.
Molecular Structure and Predicted Spectroscopic Features
The structural features of this compound, including the aromatic pyrazole ring, an amino group, a methyl group on the pyrazole nitrogen, and an acetyl group, will give rise to characteristic signals in its various spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Data
The expected proton NMR spectrum will likely exhibit four distinct signals. The chemical shifts are predicted based on the electronic environment of the protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-8.0 | Singlet | 1H | C3-H (pyrazole ring) | The proton on the pyrazole ring is in an electron-deficient environment, deshielded by the ring current and the adjacent acetyl group. |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary with solvent and concentration. |
| ~3.7 | Singlet | 3H | N-CH₃ | The methyl group attached to the pyrazole nitrogen is deshielded by the aromatic ring. |
| ~2.4 | Singlet | 3H | CO-CH₃ | The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group. |
For comparison, the ¹H NMR spectrum of a related compound, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, showed a singlet for the NH₂ protons at δ 6.34 ppm and the pyrazole CH proton at δ 4.91 ppm. The presence of different substituents will influence the exact chemical shifts.[2]
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show six signals corresponding to the six carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O (acetyl) | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| ~150 | C5 (C-NH₂) | The carbon atom attached to the amino group is deshielded by the nitrogen. |
| ~140 | C3 | The carbon of the pyrazole ring. |
| ~110 | C4 | The carbon of the pyrazole ring bearing the acetyl group. |
| ~35 | N-CH₃ | The methyl carbon attached to the nitrogen. |
| ~25 | CO-CH₃ | The acetyl methyl carbon. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical and can influence the chemical shifts of exchangeable protons like those of the amine group.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Shimming: Insert the NMR tube into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs on a 400 MHz or higher field spectrometer. For ¹H NMR, a spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient. For ¹³C NMR, a wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are used.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450-3300 | N-H stretch | Primary Amine (-NH₂) | A primary amine typically shows two bands in this region corresponding to the symmetric and asymmetric stretching vibrations. |
| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bond on the pyrazole ring. |
| 2950-2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the methyl C-H bonds. |
| ~1680 | C=O stretch | Ketone | The carbonyl group of the acetyl moiety will exhibit a strong absorption band. Conjugation with the pyrazole ring may lower this frequency slightly. |
| ~1620 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |
| ~1580 | C=C and C=N stretch | Pyrazole Ring | Aromatic ring stretching vibrations. |
For a structurally similar aminopyrazole derivative, characteristic IR peaks for the NH₂ group were observed at 3475 and 3304 cm⁻¹, and the C=O stretch was at 1690 cm⁻¹.[2]
Experimental Protocol for IR Data Acquisition
Caption: Workflow for ATR-FTIR data acquisition.
-
Sample Placement: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
The molecular weight of this compound is 139.16 g/mol .[1] In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 139. The fragmentation pattern will be dictated by the stability of the resulting fragments.
| Predicted m/z | Ion | Rationale |
| 139 | [M]⁺ | Molecular ion. |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 96 | [M - CH₃CO]⁺ | Loss of an acetyl radical, a common fragmentation for ketones. |
PubChem provides a list of predicted collision cross-sections for various adducts of this molecule, such as [M+H]⁺ at m/z 140.08183.[3]
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition
Caption: Workflow for GC-MS data acquisition.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Vaporization and Separation: The sample is vaporized in the heated injection port and separated on a capillary GC column (e.g., a 30 m DB-5 column). A temperature program is used to elute the compound.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. While experimental data for this specific molecule is not yet publicly available, the theoretical framework and comparative data from analogous structures offer a solid foundation for its characterization. The included experimental protocols are designed to be robust and reproducible, enabling researchers to acquire high-quality data for this and similar compounds. This document underscores the importance of a combined spectroscopic approach for the unambiguous structural elucidation of novel chemical entities.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one. IUCrData, 6(11), x211185. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Biological Screening of Aminopyrazole Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, with aminopyrazole derivatives, in particular, demonstrating a vast range of biological activities.[1][2][3] This versatility has made them a focal point in the search for novel therapeutics, especially in oncology and inflammatory diseases.[4][5] This guide provides an in-depth technical overview of the biological screening process for aminopyrazole derivatives, moving from initial high-throughput screening to detailed mechanism of action studies. The focus is on providing not just the "how," but the critical "why" behind experimental choices, empowering researchers to design and execute robust, self-validating screening campaigns.
Introduction: The Significance of the Aminopyrazole Scaffold
Aminopyrazole derivatives are heterocyclic compounds that have garnered significant interest in drug discovery due to their ability to act as versatile pharmacophores.[1] The position of the amino group on the pyrazole ring, along with other substitutions, significantly influences the molecule's interaction with biological targets.[1] A substantial body of research has highlighted their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4][6] For instance, aminopyrazole-based compounds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), AXL receptor tyrosine kinase, and Janus kinases (JAKs).[7][8][9][10]
The core strength of the aminopyrazole scaffold lies in its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding pockets, a common feature exploited in the design of kinase inhibitors.[7] This guide will walk you through the logical progression of screening a library of novel aminopyrazole derivatives to identify and characterize promising lead candidates.
The Screening Funnel: A Strategic Approach
A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently sift through a large number of compounds to find the few with genuine therapeutic potential. This process, often referred to as a "screening funnel," begins with broad, high-throughput assays and progressively moves to more complex, lower-throughput assays that provide deeper biological insights.
Caption: A generalized workflow for the biological screening of a compound library.
Primary Screening: Casting a Wide Net
The initial step in a screening campaign is the primary screen, where a large library of aminopyrazole derivatives is tested for activity against a specific biological target.
Core Objective: To rapidly and cost-effectively identify "hits" from a large compound collection.
Experimental Design:
-
Assay Format: Typically a biochemical, target-based assay is employed. For kinase targets, this often involves measuring the inhibition of substrate phosphorylation.[6]
-
Compound Concentration: Compounds are usually tested at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting activity.[11]
-
Throughput: High-throughput screening (HTS) formats, such as 384- or 1536-well plates, are used to screen thousands of compounds efficiently.[12][13]
Choosing the Right Primary Assay: Biochemical vs. Cell-Based
While the ultimate goal is to find a compound that works in a complex cellular environment, biochemical assays are often the starting point for primary screening.
-
Biochemical Assays: These assays use purified proteins (e.g., a kinase enzyme) and measure the direct effect of a compound on its activity.
-
Rationale: They are generally more robust, have lower variability, and are easier to automate for HTS. They provide a clean measure of target engagement without the complexities of cell permeability and off-target effects.
-
Example Technologies:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[6]
-
Fluorescence-based assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays are a popular choice for their sensitivity and homogeneous format.[6][11]
-
-
-
Cell-Based Assays: These assays measure the effect of a compound on a specific process within a living cell.
-
Rationale: While more complex, they provide an early indication of cell permeability and activity in a more physiologically relevant context.[14] However, they are often lower-throughput and more prone to artifacts.
-
When to Consider: If the target is part of a complex signaling pathway that is difficult to reconstitute in a biochemical assay, a cell-based primary screen may be more appropriate.
-
Senior Scientist's Insight: For a novel aminopyrazole library targeting a well-characterized kinase, a biochemical TR-FRET assay is an excellent starting point. It offers a balance of throughput, sensitivity, and direct measurement of target inhibition.
Hit Confirmation and Dose-Response Analysis
Not all "hits" from the primary screen are real. False positives can arise from compound interference with the assay technology, aggregation, or other artifacts. Therefore, a rigorous hit confirmation process is essential.
Core Objective: To confirm the activity of primary hits and determine their potency.
Experimental Workflow:
-
Re-testing: "Hits" are re-tested in the primary assay to ensure the activity is reproducible.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically a 10-point serial dilution) to generate a dose-response curve.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. This value represents the concentration of the compound required to inhibit the biological process by 50% and is a key measure of a compound's potency.[15]
Data Presentation: IC50 Values
Quantitative data from dose-response experiments should be summarized in a clear, tabular format.
| Compound ID | Primary Target | Primary Assay Type | IC50 (nM) |
| AP-001 | FGFR3 | TR-FRET | 15.2 |
| AP-002 | CDK2 | Luminescence | 24.0 |
| AP-003 | AXL | TR-FRET | 1.6 |
| AP-004 | JAK2 | Luminescence | 18.5 |
Note: Data is illustrative.
Secondary Assays: Building a Case for a Hit
Once potent hits have been identified, the next step is to subject them to a battery of secondary assays.
Core Objective: To validate the mechanism of action, assess selectivity, and confirm activity in a cellular context.
Caption: A logical workflow for the validation of hits from a primary screen.
Orthogonal Assays
An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology.
Rationale: This is a critical step to rule out false positives that are specific to the primary assay format (e.g., a compound that interferes with the fluorescence signal in a FRET assay).
Example: If the primary screen was a TR-FRET assay, an orthogonal assay could be a filter-binding assay that uses a radiolabeled substrate.
Cellular Assays
It is crucial to demonstrate that a compound that is active in a biochemical assay can also inhibit the target in a cellular environment.[16]
Types of Cellular Assays:
-
Target Engagement Assays: These assays confirm that the compound can enter the cell and bind to its intended target.
-
Example: NanoBRET™: This technology measures the binding of a compound to a luciferase-tagged target protein in live cells.[17]
-
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase.
-
Rationale: A decrease in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity. These assays can be run using techniques like Western blotting or high-content imaging.[17]
-
-
Cell Proliferation/Cytotoxicity Assays: For anticancer agents, it is essential to show that target inhibition leads to a functional cellular outcome, such as the inhibition of cancer cell growth or the induction of cell death.[18]
-
Rationale: These assays assess the overall biological effect of the compound on cancer cells.[19]
-
Example Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[20][21]
-
Compound Treatment: Treat the cells with a range of concentrations of the aminopyrazole derivative for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][20]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
-
-
Kinase Selectivity Profiling
Many aminopyrazole derivatives can inhibit multiple kinases.[7] It is important to understand the selectivity profile of a hit to anticipate potential off-target effects.
Rationale: A highly selective compound is often desirable to minimize toxicity. However, in some cases, polypharmacology (inhibiting multiple targets) can be beneficial.
Methodology: Hits are screened against a large panel of kinases (e.g., the KinomeScan® panel) to determine their inhibitory activity against a wide range of related and unrelated kinases. The results are often presented as a "kinome tree" to visualize the selectivity.
Mechanism of Action (MoA) Studies
For the most promising validated hits, further studies are conducted to elucidate the precise mechanism by which they exert their biological effects.
Core Objective: To understand how the compound works at a molecular and cellular level.
Key MoA Questions for an Aminopyrazole Kinase Inhibitor:
-
Does it induce apoptosis (programmed cell death)?
-
Does it cause cell cycle arrest?
-
Does it inhibit downstream signaling pathways as expected?
Example MoA Study: AXL Kinase Inhibitor
The AXL receptor tyrosine kinase is a target in cancer therapy.[8][9] An aminopyrazole inhibitor of AXL would be expected to block its downstream signaling pathways, such as the PI3K/AKT pathway.
Caption: Inhibition of the AXL signaling pathway by an aminopyrazole derivative.
Experimental Validation: Western blotting can be used to probe the phosphorylation status of key proteins in this pathway. Treatment of cancer cells with an effective AXL inhibitor should lead to a decrease in the phosphorylation of AXL itself and downstream proteins like AKT.
Conclusion: From Hit to Lead
The biological screening of aminopyrazole derivatives is a systematic and data-driven process. By employing a logical screening funnel that incorporates biochemical and cellular assays, researchers can effectively identify and validate promising hits. A thorough understanding of a compound's potency, selectivity, and mechanism of action is crucial for its successful progression into lead optimization and, ultimately, clinical development. This guide provides a framework for designing and interpreting these critical experiments, empowering drug discovery teams to unlock the full therapeutic potential of the versatile aminopyrazole scaffold.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. (n.d.). Retrieved from [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed. (2022, November 10). Retrieved from [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - ACS Publications. (2022, August 16). Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Review: biologically active pyrazole derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed. (n.d.). Retrieved from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC. (2024, May 14). Retrieved from [Link]
-
Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]
-
Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. - ResearchGate. (n.d.). Retrieved from [Link]
-
High-Throughput Screening & Discovery | Southern Research. (n.d.). Retrieved from [Link]
-
HTS libraries - High-throughput screening solutions - Nuvisan. (n.d.). Retrieved from [Link]
-
Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. southernresearch.org [southernresearch.org]
- 13. nuvisan.com [nuvisan.com]
- 14. inits.at [inits.at]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. researchgate.net [researchgate.net]
The Aminopyrazole Scaffold: A Privileged Motif in Kinase Inhibition - A Pharmacological Profile of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the pharmacological landscape of analogs derived from the 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one core structure. The aminopyrazole moiety is a well-established privileged scaffold in medicinal chemistry, renowned for its ability to form key interactions within the ATP-binding site of various protein kinases.[1][2] Consequently, this class of compounds has been extensively investigated for its therapeutic potential in a range of diseases, most notably in oncology and inflammatory conditions.[1] This guide will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these analogs, offering insights into the causal factors behind experimental design and the validation of their biological activity.
The this compound Core: A Versatile Building Block
The core molecule, this compound, serves as a crucial starting point for the synthesis of a diverse library of pharmacologically active compounds. Its structural features, including the primary amino group and the acetyl substituent on the pyrazole ring, offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis Strategies
The synthesis of the 5-aminopyrazole core is a well-established process in organic chemistry. A common and efficient method involves the condensation of a β-ketonitrile with a hydrazine derivative. For N-substituted aminopyrazoles, such as the analogs of this compound, monosubstituted hydrazines are employed.
A representative synthetic route to a closely related analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is detailed in a patent and involves the reaction of a 40% methyl hydrazine aqueous solution with ethoxy methylene ethyl cyanoacetate in toluene.[3] This process is noted for its simplicity, high yield, and reduced environmental impact.[3] Further modifications can be introduced through standard chemical transformations of the functional groups on the pyrazole ring.
Pharmacological Profile: A Focus on Kinase Inhibition
Analogs of this compound have demonstrated significant activity as inhibitors of various protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1]
Structure-Activity Relationships (SAR)
The exploration of SAR is fundamental to optimizing the therapeutic potential of the aminopyrazole scaffold. Key modifications and their impact on activity are summarized below:
-
Substitution at the N-1 position of the pyrazole ring: This position is often solvent-exposed in the kinase ATP-binding pocket, allowing for the introduction of various substituents to modulate physicochemical properties like solubility without significantly impacting affinity. However, the nature of the substituent can influence selectivity.
-
Modification of the 4-position substituent: The acetyl group in the parent molecule can be replaced with other functionalities to enhance interactions with the target kinase. For instance, conversion to an amide can introduce additional hydrogen bonding opportunities.
-
Derivatization of the 5-amino group: While often crucial for key hydrogen bonding interactions with the kinase hinge region, this group can be further functionalized to explore additional binding pockets and improve selectivity.
The following table summarizes the inhibitory activities of selected aminopyrazole analogs against various kinases, illustrating the impact of structural modifications.
| Compound ID | Core Structure Modification | Target Kinase(s) | IC50/EC50 (nM) | Reference |
| 43d | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core | CDK16 | 33 | [1] |
| PCTAIRE family | 20-120 | [1] | ||
| PFTAIRE family | 50-180 | [1] | ||
| RO3201195 | 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold | p38 MAP kinase | - | [4] |
| (R)-17 | 5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)picolinonitrile | CHK1 | - | [5] |
| IRAK4 Inhibitor | 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | IRAK4 | - | [6] |
Note: Specific IC50/EC50 values for RO3201195 and (R)-17 were not provided in the source abstracts. The table indicates their potent inhibitory activity.
Key Biological Targets and Signaling Pathways
The therapeutic effects of this compound analogs are mediated through their interaction with specific protein kinases, leading to the modulation of critical cellular signaling pathways.
Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[1] Analogs based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been shown to be potent inhibitors of the PCTAIRE and PFTAIRE families of CDKs, including CDK16.[1] Inhibition of these kinases can lead to cell cycle arrest, typically in the G2/M phase, and a subsequent decrease in cancer cell viability.[1]
Caption: Inhibition of Cyclin-Dependent Kinase (CDK) Signaling.
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase pathway is a critical signaling cascade involved in inflammatory responses. Selective inhibitors of p38 MAP kinase, such as those derived from the 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold, have shown potential as anti-inflammatory agents.[4] X-ray crystallography studies have revealed that the exocyclic amine of these inhibitors forms a unique hydrogen bond with threonine 106 in the ATP binding pocket of p38α, contributing to their selectivity.[4]
Caption: Inhibition of the p38 MAP Kinase Signaling Pathway.
Experimental Protocols for Pharmacological Evaluation
The characterization of the pharmacological profile of this compound analogs requires a suite of robust and validated assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction. This assay is well-suited for high-throughput screening and determining the potency (IC50) of inhibitors.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase, substrate, and ATP in a suitable kinase buffer.
-
Add the aminopyrazole analog at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying the direct interaction of a compound with its target protein in a cellular environment.[7][8] The principle behind CETSA is that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.[9]
Principle: Cells are treated with the test compound and then heated to a range of temperatures. At higher temperatures, proteins unfold and aggregate. The soluble fraction of the target protein at each temperature is then quantified. A stabilizing ligand will result in more soluble protein remaining at higher temperatures compared to the untreated control.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the aminopyrazole analog at the desired concentration. Include a vehicle-treated control.
-
Incubate for a sufficient time to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[7]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: General Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of compounds, particularly in the realm of kinase inhibition. The versatility of the aminopyrazole core allows for extensive chemical exploration, leading to the development of potent and selective inhibitors for a range of therapeutic targets. The methodologies outlined in this guide provide a robust framework for the synthesis, pharmacological evaluation, and validation of target engagement for these compounds.
Future research in this area will likely focus on the development of next-generation analogs with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The continued application of structure-based drug design, coupled with advanced cellular and in vivo models, will be crucial in translating the therapeutic potential of these aminopyrazole derivatives into clinical reality.
References
-
Linn, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
El-Sayed, M. A.-S. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Modern Chemistry, 6(4), 51. [Link]
-
Zayed, E. M., & El-Fattah, H. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 135-152. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2018). Modern Chemistry. [Link]
- Wang, J. (2016). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
Al-Suwaidan, I. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(11), 2991. [Link]
-
Burch, J. D., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 692-697. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]
-
Sannino, F., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446-2455. [Link]
-
Zhang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 238-253. [Link]
-
Early, J. V., et al. (2020). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(8), 2148-2157. [Link]
-
Al-Azzawi, W. A. M., & Al-Rubaie, A. J. (2018). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Journal of Global Pharma Technology, 10(4), 211-219. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 1-28). Italian Society of Chemistry. [Link]
-
Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(13), 3851-3854. [Link]
-
Sannino, F., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446-2455. [Link]
-
Furet, P., et al. (2017). One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:... ResearchGate. [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
-
Asuquo, E. G., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 28(8), 3501. [Link]
-
Singh, P. P., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 2529-2553. [Link]
-
Pelago Bioscience. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Drug Target Review. [Link]
-
Ghazimoradi, S., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157. [Link]
-
Ghazimoradi, S., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157. [Link]
-
Metwally, M. A., et al. (2021). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1051-1055. [Link]
-
Sannino, F., et al. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. Retrieved from [Link]
-
Le, T. V., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(23), 8503. [Link]
-
Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. [Link]
-
Swolverine. (2023, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine. [Link]
-
Burrows, F. J., et al. (2012). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[10][11]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Binding to the Active Kinase Conformation. Journal of Medicinal Chemistry, 55(1), 124-135. [Link]
-
Mouroug Anand, N. (2023, July 26). 5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Treatment. MediSearch. [Link]
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 10. echemi.com [echemi.com]
- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
Introduction: The Central Role of Kinases and the Rise of the Aminopyrazole Scaffold
An In-depth Technical Guide to the Mechanism of Action of Aminopyrazole Kinase Inhibitors
Protein kinases represent one of the largest and most functionally significant superfamilies of enzymes in the human genome.[1][2] These enzymes are critical regulators of cellular life, catalyzing the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins.[1] This act of phosphorylation functions as a molecular switch, modulating protein function, localization, and interaction, thereby governing complex signaling networks that control cell growth, differentiation, metabolism, and apoptosis. Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[2][3][4]
Within the vast landscape of small-molecule kinase inhibitors, certain chemical structures have emerged as "privileged scaffolds" due to their inherent ability to interact favorably with the conserved architecture of the kinase ATP-binding site.[4][5] The aminopyrazole core is a quintessential example of such a scaffold.[4][6] Its synthetic accessibility and drug-like properties have established it as a foundational building block in the development of numerous inhibitors targeting a wide array of kinases, including those pivotal in oncology and neurodegeneration such as CDKs, JNKs, FGFRs, and Aurora kinases.[4][7][8] This guide provides a detailed exploration of the molecular mechanisms that underpin the function of aminopyrazole-based kinase inhibitors, the experimental methodologies used to validate their action, and the structural principles that dictate their potency and selectivity.
Part 1: The Core Mechanism of Action: Hinge-Binding and ATP Competition
The primary mechanism by which most aminopyrazole-based compounds inhibit kinase activity is through direct, reversible competition with ATP.[4] The kinase ATP-binding pocket, where this competition occurs, is a highly conserved cleft located between the N- and C-terminal lobes of the kinase domain. It can be broadly divided into three key regions: the adenine region, the sugar pocket, and the phosphate-binding region, with an adjacent hydrophobic "selectivity" pocket that is more variable among kinases.[9]
The Aminopyrazole as an Adenine Mimetic
The power of the aminopyrazole scaffold lies in its function as an effective bioisostere of the adenine ring of ATP. Specifically, the 3-aminopyrazole moiety is perfectly suited to act as a "hinge-binder."[5] The hinge region is a short, flexible stretch of amino acids that tethers the N- and C-lobes of the kinase. The backbone amide and carbonyl groups of this region typically form two to three crucial hydrogen bonds with the adenine of ATP. The aminopyrazole core expertly mimics this interaction pattern.[4][7][10] As illustrated in X-ray crystal structures, the nitrogen atoms of the pyrazole ring and the exocyclic amino group form a triad of hydrogen bonds with the kinase hinge, effectively anchoring the inhibitor in the active site and physically occluding ATP from binding.[7]
This mode of interaction classifies most aminopyrazole derivatives as Type I kinase inhibitors . These inhibitors bind to the active conformation of the kinase, where the critical DFG (Asp-Phe-Gly) motif in the activation loop is oriented "in" (DFG-in), a state competent for catalysis.[4]
Caption: Core binding mechanism of aminopyrazole kinase inhibitors.
Achieving Potency and Selectivity
While hinge-binding provides the foundational affinity, it is insufficient for achieving high potency or selectivity, as the hinge region is highly conserved across the kinome.[11] Selectivity is primarily accomplished by chemical modifications to the aminopyrazole core. Substituents appended to the scaffold extend into less conserved regions of the ATP pocket, particularly a deep, hydrophobic "selectivity pocket" located behind the gatekeeper residue.[12][13]
The gatekeeper residue is a single amino acid that controls access to this hydrophobic back pocket. Its size and character vary significantly between kinases. Inhibitors can be designed with bulky or specifically shaped substituents that are sterically complementary to the pocket of the target kinase but clash with the gatekeeper or pocket of off-target kinases.[12] For example, structure-activity relationship (SAR) studies on JNK3 inhibitors revealed that the planar nature of certain aminopyrazole derivatives allowed them to fit well into the JNK3 active site while being poorly accommodated by the related p38 kinase, leading to high selectivity.[12][14]
Advanced Mechanisms: Covalent Inhibition
Beyond reversible ATP competition, the aminopyrazole scaffold has been adapted to create covalent inhibitors. These molecules incorporate a reactive electrophilic group (a "warhead," such as an acrylamide) that forms a stable covalent bond with a nucleophilic amino acid residue (typically a cysteine) located near the ATP-binding site.[13] This strategy can lead to enhanced potency, prolonged duration of action, and the ability to overcome certain forms of resistance. Some aminopyrazole-based inhibitors of FGFR and Bruton's Tyrosine Kinase (BTK) utilize this mechanism, targeting a non-catalytic cysteine to achieve irreversible or reversible-covalent inhibition.[13][15][16]
Part 2: Cellular Ramifications and Resistance
The biochemical inhibition of a kinase translates into a functional cellular response by blocking downstream signaling events. By preventing the phosphorylation of its substrates, an aminopyrazole inhibitor effectively shuts down the specific pathway controlled by that kinase. For inhibitors of Cyclin-Dependent Kinases (CDKs), this results in cell cycle arrest and an anti-proliferative effect.[7][17] For inhibitors of pro-survival kinases, it can lead to the induction of apoptosis.
However, the clinical efficacy of kinase inhibitors can be limited by the development of drug resistance. For aminopyrazole inhibitors that rely on the selectivity pocket, the most prevalent mechanism of acquired resistance is the mutation of the gatekeeper residue to a larger, more sterically hindering amino acid (e.g., Threonine to Methionine).[13] This mutation physically blocks the inhibitor from accessing the back pocket, rendering it ineffective, while often having a minimal impact on the kinase's ability to bind ATP and remain active.[13][18] Other resistance mechanisms include the compensatory activation of alternative signaling pathways to bypass the inhibited node.[19]
Part 3: A Guide to Experimental Validation
Elucidating the precise mechanism of action of a novel aminopyrazole inhibitor requires a multi-faceted experimental approach that integrates biochemical, structural, and cellular assays. Each layer of investigation provides self-validating data that builds a comprehensive and trustworthy profile of the inhibitor's function.
Caption: Integrated workflow for characterizing aminopyrazole kinase inhibitors.
Methodology 1: Biochemical Kinase Activity Assay
Objective: To quantify the inhibitor's potency (IC50) by measuring its effect on the kinase's catalytic activity in a purified, cell-free system.
Protocol Example: ADP-Glo™ Luminescence Assay [20] This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[3][20]
-
Reaction Setup: In a multi-well plate (e.g., 384-well), create a reaction mixture containing the purified kinase enzyme, the specific peptide substrate, and the inhibitor at various concentrations (typically a 10-point serial dilution). Include "no-enzyme" and "no-inhibitor" (DMSO vehicle) controls.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP (at a concentration near its Km for the enzyme) and any necessary divalent cations (e.g., MgCl₂). Incubate for a set time (e.g., 1-2 hours) during which the reaction proceeds linearly.
-
ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent contains an ATPase that specifically depletes all remaining unconsumed ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP.
-
Luminescence Readout: The newly generated ATP is used by a luciferase in the detection reagent to produce a light signal that is directly proportional to the initial amount of ADP. Measure the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Causality Check: A dose-dependent decrease in luminescence directly indicates that the compound is inhibiting the enzymatic conversion of ATP to ADP. Performing the assay at different ATP concentrations can further confirm an ATP-competitive mechanism; the IC50 value will increase as the ATP concentration increases.[21]
Methodology 2: Cellular Target Engagement Assay
Objective: To confirm that the inhibitor can permeate the cell membrane and bind to its intended kinase target in the complex and crowded environment of a living cell.[22]
Protocol Example: NanoBRET™ Target Engagement Assay [22][23] This assay measures the displacement of a fluorescent tracer from a luciferase-tagged kinase by a competitive inhibitor.
-
Cell Preparation: Genetically engineer a cell line to express the target kinase as a fusion protein with NanoLuc® luciferase. Plate these cells in a multi-well format.
-
Reagent Addition: Add the NanoBRET™ tracer, a cell-permeable fluorescent molecule designed to bind to the ATP pocket of the kinase, to the cells. At the same time, add the test inhibitor across a range of concentrations.
-
Incubation: Incubate the cells to allow the inhibitor and tracer to enter the cells and compete for binding to the luciferase-tagged kinase.
-
Detection: Add the NanoBRET™ substrate. If the fluorescent tracer is bound to the kinase-NanoLuc® fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs: the energy from the luciferase reaction is transferred to the tracer, which then emits light at its characteristic wavelength.
-
BRET Measurement: Measure the light emission at both the luciferase and tracer wavelengths using a specialized plate reader. The ratio of these emissions is the BRET signal.
-
Data Analysis: The binding of the test inhibitor displaces the tracer, leading to a dose-dependent decrease in the BRET signal. Plotting this decrease against inhibitor concentration allows for the determination of the cellular EC50, a measure of target engagement potency in an intact cell.
Causality Check: A dose-dependent reduction in the BRET signal provides strong evidence of direct target engagement in a physiological setting. Comparing the cellular EC50 to the biochemical IC50 can reveal important information about the compound's cell permeability and susceptibility to cellular efflux pumps.[22]
Methodology 3: Cellular Substrate Phosphorylation Assay
Objective: To provide functional validation that target engagement leads to the inhibition of the kinase's signaling activity within the cell.
Protocol Example: Western Blot Analysis of a Phospho-Substrate
-
Cell Treatment: Culture an appropriate cell line that has a baseline level of activity for the target kinase's pathway. Treat the cells with the aminopyrazole inhibitor at several concentrations (e.g., 0.1x, 1x, 10x the cellular EC50) for a suitable duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Probe one membrane with a primary antibody that specifically recognizes the phosphorylated form of a known, direct substrate of the target kinase.
-
Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody that recognizes the total amount of that substrate protein, irrespective of its phosphorylation state.
-
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) that enables chemiluminescent or fluorescent detection. Image the membrane to visualize the protein bands.
-
Analysis: Quantify the intensity of the phosphorylated substrate band and normalize it to the total substrate band. A potent and specific inhibitor will cause a dose-dependent decrease in the phosphorylation of the substrate without affecting the total amount of the substrate protein.
Causality Check: This experiment directly links the biochemical activity and cellular target engagement to a functional downstream consequence. Observing a reduction in substrate phosphorylation confirms that the inhibitor is not just binding to the kinase but is actively suppressing its catalytic function in the cellular signaling network.[24]
Part 4: Quantitative Data and Conclusion
The development and characterization of aminopyrazole inhibitors generate vast amounts of quantitative data. Summarizing this data is crucial for comparing compounds and understanding structure-activity relationships.
Table 1: Representative Aminopyrazole Inhibitors and their Potency
| Compound Name | Target Kinase | Biochemical IC50 | Cellular Target Engagement (EC50) | Key Reference |
| SR-3576 | JNK3 | 7 nM | ~1 µM (c-Jun Phos.) | [12] |
| Tozasertib (VX-680) | Aurora A/B/C | Aurora A: 0.6 nM | - | [4] |
| Gandotinib (LY2784544) | JAK2 | JAK2 V617F: 2 nM | - | [4] |
| Ravoxertinib (GDC-0994) | ERK1/2 | ERK1: 6.1 nM | - | [4] |
| Compound 24 | CDK2/5 | CDK2: 12 nM | 1.1 µM (Pancreatic Cancer Cells) | [7] |
Note: Data is compiled from multiple sources for illustrative purposes. Cellular potency can be measured by various functional readouts.
Conclusion
The aminopyrazole scaffold is a cornerstone of modern kinase inhibitor design, prized for its ability to effectively mimic ATP and anchor within the kinase hinge region. The mechanism of action for this class of inhibitors is primarily ATP-competitive, but their true power is realized through rational chemical design that exploits unique features of the target kinase, such as the gatekeeper residue and adjacent hydrophobic pockets, to achieve remarkable potency and selectivity. Advanced applications of the scaffold have even led to the development of highly targeted covalent inhibitors.
A rigorous, multi-step validation process is paramount to fully characterize these molecules. This process, which progresses from biochemical activity and binding assays to structural biology and finally to cellular target engagement and functional pathway analysis, provides a self-validating system that ensures scientific integrity. By understanding the intricate molecular interactions, cellular consequences, and experimental workflows detailed in this guide, researchers and drug development professionals can better design, evaluate, and deploy the next generation of aminopyrazole-based therapeutics.
References
-
Kamenecka, T., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Wang, Y., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
-
Bere-Semeredi, A. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Zhang, T., et al. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology. Available at: [Link]
-
Li, Z., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Galal, S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
-
Kulkarni, A. A., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
Mun-oz, L., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at: [Link]
-
Ruprecht, B., et al. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. Available at: [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Available at: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
Johnson, G. L., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Endocrinology. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Ahmed, H. E. A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Šikuljak, T., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Zhang, T., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Han, Y., et al. (2005). Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Schade, D., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Available at: [Link]
-
AACR. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]
-
van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. Available at: [Link]
-
ResearchGate. (2009). (PDF) Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Available at: [Link]
-
Dalrymple, S. A., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ciaffone, N. G., et al. (2017). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Dalrymple, S. A., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jafari, F., et al. (2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy. Available at: [Link]
-
Azam, M., et al. (2008). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. domainex.co.uk [domainex.co.uk]
- 21. reactionbiology.com [reactionbiology.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one in Contemporary Drug Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among the diverse array of pyrazole-based synthons, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one emerges as a particularly versatile starting material. Its unique arrangement of functional groups—a nucleophilic amino group ortho to an electrophilic acetyl group, coupled with the inherent aromaticity and hydrogen bonding capabilities of the pyrazole ring—renders it an ideal precursor for the construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound in the synthesis of high-value pharmaceutical targets, with a particular focus on the construction of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its presence in a wide range of biologically active compounds, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents, underscores its significance.[4][5] The pyrazole ring system can engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the potent and selective binding of drug molecules.
The subject of this guide, this compound, is a trifunctional building block that offers a strategic entry point into the synthesis of fused pyrazole derivatives, most notably the pyrazolo[4,3-d]pyrimidine core. This bicyclic heterocycle is a bioisostere of purine and is found in a multitude of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[6][7]
Physicochemical Properties and Synthesis of the Starting Material
A thorough understanding of the starting material is paramount for its effective utilization in multi-step synthesis.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O | [8] |
| Molecular Weight | 139.16 g/mol | [8] |
| Appearance | Off-white to yellow crystalline powder | Commercially available |
| CAS Number | 34273-31-3 | Not explicitly found, but related structures are indexed. |
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence, typically starting from readily available precursors. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
This step involves the condensation of ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst, such as acetic anhydride.
Step 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
The enol ether from Step 1 is reacted with methylhydrazine in a suitable solvent like ethanol. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination of ethanol to afford the pyrazole ring.[9]
Step 3: Hydrolysis to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.
Step 4: Conversion to this compound
The carboxylic acid can be converted to the methyl ketone via several methods, including reaction with an organometallic reagent like methyllithium or through a Dakin-West type reaction. A more direct route from a related nitrile precursor is also plausible.
Strategic Application in the Synthesis of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors
The primary synthetic utility of this compound lies in its role as a precursor to the pyrazolo[4,3-d]pyrimidine scaffold. This is exemplified by its application in the synthesis of potent and selective kinase inhibitors.
The Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The pyrazolo[4,3-d]pyrimidine ring system is a bioisosteric mimic of the purine core of ATP, the natural substrate for protein kinases. This structural similarity allows pyrazolo[4,3-d]pyrimidine derivatives to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[6] The nitrogen atoms at positions 1, 2, 5, and 7 of the pyrazolo[4,3-d]pyrimidine core can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase hinge region.
Synthetic Strategy: From Aminopyrazole to a Fused Heterocycle
The key transformation in the synthesis of pyrazolo[4,3-d]pyrimidines from this compound involves a cyclocondensation reaction to form the pyrimidine ring. A crucial step is the conversion of the acetyl group into a more reactive intermediate that can readily cyclize with the adjacent amino group. One effective method to achieve this is through the reaction with dimethylformamide dimethyl acetal (DMFDMA).[10][11]
The reaction with DMFDMA transforms the acetyl group into an enaminone moiety. This intermediate possesses the requisite electrophilic and nucleophilic centers for the subsequent cyclization with a suitable nitrogen source, such as formamide or ammonia, to construct the pyrimidine ring.
Diagram: Synthetic Workflow for Pyrazolo[4,3-d]pyrimidine Synthesis
Caption: A generalized workflow for the synthesis of kinase inhibitors from the starting aminopyrazole.
Exemplary Synthesis of a Pyrazolo[4,3-d]pyrimidine-based Kinase Inhibitor
The following protocol outlines a representative synthesis of a substituted pyrazolo[4,3-d]pyrimidin-7-one, a common scaffold in kinase inhibitors.
Experimental Protocol: Synthesis of a 5,7-disubstituted-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Step 1: Formation of the Enaminone Intermediate
To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), an excess of dimethylformamide dimethyl acetal (DMFDMA) is added. The reaction mixture is heated to facilitate the condensation reaction, typically at temperatures ranging from 80-120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude enaminone intermediate.
Step 2: Cyclization to the Pyrazolo[4,3-d]pyrimidin-7-one Core
The crude enaminone intermediate is dissolved in a high-boiling point solvent like formamide. The solution is heated to a high temperature, often in the range of 180-200 °C, to effect the cyclization and formation of the pyrimidine ring. This step results in the formation of the 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core structure.
Step 3: Functionalization of the Pyrazolo[4,3-d]pyrimidine Core
The core structure can be further functionalized to introduce substituents that enhance its kinase inhibitory activity and selectivity. For instance, the pyrimidinone oxygen can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). This chloro-substituted intermediate is then amenable to nucleophilic aromatic substitution (SNAr) reactions with various amines to introduce diverse side chains at the 7-position.
Step 4: Introduction of Diversity at Other Positions
Further modifications can be made at other positions of the pyrazolo[4,3-d]pyrimidine ring system through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to synthesize a library of analogues for structure-activity relationship (SAR) studies.
Case Study: Ibrutinib and the Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
While not directly synthesized from the title compound, the blockbuster drug Ibrutinib (Imbruvica®) serves as a compelling example of the therapeutic potential of the isomeric pyrazolo[3,4-d]pyrimidine scaffold.[1][2] Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) and is approved for the treatment of various B-cell malignancies.[12]
The synthesis of Ibrutinib involves the construction of the 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, which is then coupled with a chiral piperidine moiety.[2][7] The development of Ibrutinib and its analogues highlights the immense therapeutic value of the pyrazolopyrimidine scaffold and provides a strong rationale for the exploration of novel derivatives synthesized from versatile starting materials like this compound.
Diagram: Core Scaffold of Ibrutinib
Caption: Key structural features of the BTK inhibitor, Ibrutinib.
Conclusion and Future Perspectives
This compound is a strategically important starting material in medicinal chemistry, offering an efficient entry point to the synthesis of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. The presence of ortho-amino and acetyl groups allows for a facile and versatile construction of the fused pyrimidine ring through a key enaminone intermediate. As the demand for novel and selective kinase inhibitors continues to grow, the development of efficient synthetic routes utilizing readily available and versatile building blocks like this compound will be of paramount importance. Future research in this area will likely focus on the development of more sustainable and atom-economical methods for the synthesis of this starting material and its downstream applications in the creation of next-generation targeted therapeutics.
References
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing.
- Process for the preparation of ibrutinib. (2017). Google Patents.
- A method for preparation of ibrutinib precursor. (2017). Google Patents.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. (n.d.).
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PMC.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.).
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). NIH.
- 1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone. (n.d.). Smolecule.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025).
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (2016). Google Patents.
- 1-(5-Methyl-1H-Pyrazol-4-Yl)Ethanone. (n.d.). Biosynth.
- 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. (n.d.). gsrs.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
- Understanding 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A Key Pharmaceutical Intermedi
- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009).
- ChemInform Abstract: Progress of the Synthesis of Condensed Pyrazole Derivatives (from 2010 to mid-2013). (2013).
- Dimethylformamide Dimethyl Acetal (DMFDMA)
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
- Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. (2007).
- (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. (2011).
Sources
- 1. Discovery of novel ibrutinib analogues to treat malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 8. Buy 1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone [smolecule.com]
- 9. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Aminopyrazole Compounds
For researchers, scientists, and drug development professionals, the aminopyrazole scaffold represents a privileged structure in medicinal chemistry. Its versatile nature allows for the synthesis of a diverse range of derivatives with significant therapeutic potential, including applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] This guide provides an in-depth technical overview of the synthesis and characterization of novel aminopyrazole compounds, grounded in field-proven insights and established scientific principles.
The Strategic Importance of the Aminopyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[4][5] The introduction of an amino group onto this scaffold dramatically enhances its utility by providing a key hydrogen bond donor and a versatile handle for further functionalization.[3] This amino substituent can be strategically positioned at the 3, 4, or 5-position of the pyrazole ring, leading to distinct isomers with unique chemical and pharmacological properties.[1][3] The inherent tautomerism of the pyrazole ring further contributes to the structural diversity and complexity of these compounds, influencing their reactivity and biological interactions.[4]
The significance of aminopyrazoles in drug discovery is underscored by the numerous compounds that have entered clinical trials and the market. For instance, aminopyrazole-based compounds have been successfully developed as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and p38 MAP kinase, which are critical targets in oncology and inflammatory diseases.[1][6]
Core Synthetic Strategies for Aminopyrazole Scaffolds
The construction of the aminopyrazole core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. The two most prevalent and robust strategies involve the condensation of a hydrazine source with a 1,3-dielectrophilic species.
One of the most common and versatile methods for the synthesis of 3(5)-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine. This reaction proceeds through a well-established mechanism involving initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.
Mechanism of β-Ketonitrile and Hydrazine Condensation
Caption: Mechanism of aminopyrazole synthesis from β-ketonitriles.
Experimental Protocol: Synthesis of a Generic 3,5-Disubstituted Aminopyrazole
-
Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the selected hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Experimental Workflow: α,β-Unsaturated Nitrile Route
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Whitepaper: A Strategic Guide to Identifying and Validating Therapeutic Targets for Novel 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide an in-depth technical guide for elucidating and validating the molecular targets of a novel class of pyrazole derivatives, enabling their progression through the drug discovery pipeline.
Executive Summary
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer and chronic inflammation.[1][2] Its versatile structure allows for fine-tuning of physiochemical and pharmacological properties, making it a highly attractive starting point for novel therapeutic development.[3] This guide focuses on derivatives of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a scaffold poised for exploration. For such novel chemical entities, the primary challenge is the precise identification and subsequent validation of their biological targets—a critical, rate-limiting step in drug discovery.[4]
This document provides a comprehensive, experience-driven framework for researchers. It moves beyond simple protocol listing to explain the strategic rationale behind experimental choices. We will first explore high-probability, hypothesis-driven targets based on the well-established activities of related pyrazole compounds, primarily focusing on protein kinases and enzymes in inflammatory pathways.[5][6] Subsequently, we will detail robust, unbiased methodologies for target deconvolution, essential when a compound's mechanism of action is unknown.[7][8] Finally, we present a multi-tiered strategy for rigorous target validation, ensuring that the identified target is not merely a binding partner but is functionally responsible for the compound's therapeutic effect.[9][10] Each section includes detailed, actionable protocols and logical workflows to guide your research and development efforts.
Part 1: The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[11] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions within the active sites of diverse biological targets.[3] This versatility has led to the development of blockbuster drugs across multiple therapeutic areas.
Notable examples of FDA-approved pyrazole-containing drugs include:
-
Celecoxib: A selective COX-2 inhibitor for the treatment of arthritis and acute pain.[12]
-
Ruxolitinib & Baricitinib: Janus Kinase (JAK) inhibitors used in the treatment of myelofibrosis, polycythemia vera, and rheumatoid arthritis.
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[3]
The this compound core represents a next-generation scaffold. The amino and acetyl substitutions offer key points for chemical modification, allowing for the creation of large, diverse libraries to screen for novel biological activity. The central challenge and opportunity lie in systematically identifying which cellular targets these new derivatives modulate.
Part 2: Hypothesis-Driven Target Exploration: High-Probability Target Classes
Based on extensive literature, pyrazole derivatives have a well-documented predisposition for inhibiting specific enzyme families.[11][13] This allows for an initial, hypothesis-driven approach to target identification, focusing on targets where similar compounds have already shown high affinity and biological activity.
Protein Kinases in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[14] The pyrazole scaffold is a key component in numerous kinase inhibitors.[1][5]
Key Kinase Families to Investigate:
-
Receptor Tyrosine Kinases (RTKs): EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) are crucial for tumor growth, proliferation, and angiogenesis. Dual inhibition of these targets by a single molecule is a validated anticancer strategy.[15][16]
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDK inhibitors can halt uncontrolled cancer cell proliferation. Pyrazole derivatives have shown potent activity against CDK2.[14][16]
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway for cell survival and growth. Pyrazole-based compounds have been identified as potent PI3K inhibitors.[16]
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are integral to cytokine signaling pathways that can drive cancer cell proliferation.
| Target Kinase | Example Compound Class | Reported IC₅₀ | Therapeutic Area | Reference |
| EGFR | Pyrazolo[3,4-d]pyrimidine | 0.06 µM | Oncology | [15] |
| VEGFR-2 | Pyrazolone-pyrazole | 828.23 nM | Oncology | [14] |
| CDK2 | Pyrazolo[1,5-a]pyrimidine | 0.199 µM | Oncology | [14] |
| PI3K | Pyrazole carbaldehyde | 0.25 µM | Oncology | [16] |
| JAK1 | 2-amino-pyrimidine-pyrazole | Potent (specific value not given) | Oncology/Inflammation | |
| Aurora A Kinase | Substituted Pyrazole | 0.16 µM | Oncology | [5] |
The diagram below illustrates the PI3K/AKT pathway, a common target for pyrazole derivatives in oncology. An inhibitor would block the phosphorylation cascade, preventing downstream signals that promote cell survival and proliferation.
Caption: PI3K/AKT signaling pathway and point of inhibition.
Enzymes in Inflammatory Pathways
Chronic inflammation is linked to numerous diseases, and pyrazole derivatives are famously effective anti-inflammatory agents.[17][18]
Primary Target: Cyclooxygenase (COX) Enzymes
-
Mechanism: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6]
-
Rationale for Selectivity: While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), COX-2 is induced during inflammation. Selective inhibition of COX-2, as achieved by celecoxib, provides potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12] Structure-activity relationship (SAR) studies often show that specific substitutions on the pyrazole ring are critical for achieving this selectivity.[12]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sciencescholar.us [sciencescholar.us]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors
Introduction: The Significance of Pyrazole Scaffolds in Kinase Inhibition
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of a multitude of pharmacologically active compounds.[1] Within the realm of oncology, pyrazole-based molecules have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] Kinases such as those in the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade are central to cell proliferation, survival, and migration, making them prime targets for therapeutic intervention.[3][4] The dysregulation of this pathway is a common feature in many human cancers, rendering its components, particularly PI3Kα, attractive targets for small molecule inhibitors.[5]
This guide provides a comprehensive, field-proven experimental protocol for the synthesis of a representative pyrazole-based kinase inhibitor. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale for key experimental choices. The protocols herein are structured to be self-validating, with integrated checkpoints for characterization and purification to ensure the integrity of the synthetic route and the quality of the final compound.
Strategic Overview of the Synthetic Pathway
The synthesis of a functionally diverse library of pyrazole-based kinase inhibitors can be systematically approached through a multi-step sequence that allows for the introduction of various chemical moieties to probe structure-activity relationships (SAR).[6] Our strategy involves three core stages:
-
Core Scaffold Synthesis: Formation of the pyrazole ring system using the classical Knorr pyrazole synthesis.[7] This foundational step establishes the heterocyclic core of the inhibitor.
-
Intermediate Functionalization: Introduction of a reactive "handle," such as a formyl group, onto the pyrazole core. This is typically achieved through a Vilsmeier-Haack reaction, enabling subsequent diversification.[8]
-
Diversity-Oriented Synthesis: Functionalization of the pyrazole scaffold through robust and versatile reactions like reductive amination and Suzuki-Miyaura cross-coupling to introduce a variety of substituents that can interact with the target kinase.[9][10]
This modular approach is highly amenable to the creation of a library of analogs for screening and optimization.
Figure 1: A generalized workflow for the synthesis of a pyrazole-based kinase inhibitor library.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine derivatives are toxic and should be handled with extreme care.
Part 1: Synthesis of the Pyrazolone Core (3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one)
This protocol is based on the Knorr pyrazole synthesis, a robust and high-yielding reaction for the formation of pyrazoles and pyrazolones.[1][11] The acid catalyst facilitates the condensation and subsequent cyclization/dehydration cascade.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl Acetoacetate | 130.14 | 1.30 g (1.26 mL) | 10 |
| Phenylhydrazine | 108.14 | 1.08 g (1.00 mL) | 10 |
| Glacial Acetic Acid | 60.05 | ~0.5 mL | Catalytic |
| Ethanol | 46.07 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol).[12]
-
Catalyst Addition: Add glacial acetic acid (~0.5 mL) to the mixture.[12]
-
Reaction: Stir the mixture at 90°C for 1 hour. The solution will become viscous.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether (25 mL) to the flask and stir vigorously to induce crystallization.[12]
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
-
Purification: The crude product can be purified by recrystallization from ethanol to yield white to pale yellow crystals.[12]
-
Characterization:
-
Yield: Typically 85-95%.
-
Melting Point: 128-131 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.0 (s, 1H, OH - enol form), 7.85 (d, 2H), 7.40 (t, 2H), 7.20 (t, 1H), 5.45 (s, 1H, CH), 2.10 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 170.0 (C=O), 155.0 (C-OH), 138.0, 129.0, 125.0, 120.0, 90.0 (C-CH), 15.0 (CH₃).
-
Mass Spectrometry (ESI+): m/z 175.08 [M+H]⁺.
-
Part 2: Vilsmeier-Haack Formylation of the Pyrazolone Core
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[8] The Vilsmeier reagent, formed in situ from phosphorus oxychloride and dimethylformamide (DMF), acts as the electrophile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.19 | 1.74 g | 10 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.06 g (1.86 mL) | 20 |
| Dimethylformamide (DMF) | 73.09 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Protocol:
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool DMF (5 mL) to 0 °C. Slowly add POCl₃ (20 mmol) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: Dissolve the pyrazolone (10 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 3 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (~50 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).[8]
-
Characterization:
-
Yield: Typically 60-75%.
-
¹H NMR (400 MHz, CDCl₃): δ 10.1 (s, 1H, CHO), 8.2 (s, 1H, pyrazole-H), 7.9 (d, 2H), 7.5 (t, 2H), 7.3 (t, 1H), 2.4 (s, 3H, CH₃).
-
Mass Spectrometry (ESI+): m/z 203.08 [M+H]⁺.
-
Part 3: Diversity-Oriented Synthesis
Reductive amination is a versatile method for forming C-N bonds.[9] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Formylated Pyrazole | 202.22 | 202 mg | 1.0 |
| 4-Methoxyaniline | 123.15 | 135 mg | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 318 mg | 1.5 |
| Dichloromethane (DCM) | 84.93 | 10 mL | - |
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the formylated pyrazole (1.0 mmol) and 4-methoxyaniline (1.1 mmol) in DCM (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 mmol) in portions. Allow the reaction to stir at room temperature overnight.[9]
-
Work-up:
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable mobile phase (e.g., ethyl acetate/hexanes).
-
Characterization:
-
Yield: Typically 70-85%.
-
¹H NMR (400 MHz, CDCl₃): δ 7.8-7.2 (m, aromatic-H), 6.8 (d, 2H), 4.5 (s, 2H, CH₂-N), 4.2 (br s, 1H, NH), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 152.0, 142.0, 140.0, 138.0, 129.0, 126.0, 120.0, 115.0, 114.0, 55.5 (OCH₃), 48.0 (CH₂-N), 12.0 (CH₃).
-
Mass Spectrometry (ESI+): m/z 308.16 [M+H]⁺.
-
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[10][13]
Materials and Reagents (for a 4-bromo-pyrazole precursor):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-1-phenyl-3-methyl-1H-pyrazole | 237.10 | 237 mg | 1.0 |
| (4-(Trifluoromethyl)phenyl)boronic acid | 189.93 | 285 mg | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 |
| Sodium Carbonate (2M solution) | 105.99 | 1.5 mL | 3.0 |
| 1,4-Dioxane | 88.11 | 10 mL | - |
Protocol:
-
Reaction Setup: In a microwave vial or a Schlenk flask, combine the 4-bromo-pyrazole (1.0 mmol), the boronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (10 mL) and the 2M sodium carbonate solution (1.5 mL).
-
Reaction: Degas the mixture by bubbling with nitrogen or argon for 15 minutes. Heat the reaction to 100-120 °C (conventional heating or microwave) for 2-12 hours, monitoring by TLC.[14]
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify by column chromatography on silica gel (ethyl acetate/hexanes).
-
Characterization:
-
Yield: Typically 65-90%.
-
¹H NMR (400 MHz, CDCl₃): δ 8.0-7.2 (m, aromatic-H), 2.4 (s, 3H, CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s).
-
Mass Spectrometry (ESI+): m/z 303.11 [M+H]⁺.
-
Validation and Troubleshooting
A self-validating protocol requires rigorous analysis at each stage.
Purity Assessment: The purity of the final compounds should be ≥95% for use in biological screening.[15] This can be assessed by:
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable gradient of acetonitrile in water (with 0.1% TFA or formic acid).
-
Nuclear Magnetic Resonance (NMR): The absence of significant impurity peaks in the ¹H NMR spectrum is a good indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and provides an estimate of purity.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Knorr Synthesis | Incomplete reaction; side reactions. | Increase reaction time or temperature; ensure the correct stoichiometry of reactants. |
| Low yield in Vilsmeier-Haack | Deactivation of the pyrazole ring; degradation of the Vilsmeier reagent. | Use a freshly prepared Vilsmeier reagent; ensure anhydrous conditions. |
| Incomplete Reductive Amination | Inactive reducing agent; steric hindrance. | Use fresh sodium triacetoxyborohydride; increase reaction time or temperature. |
| Failure of Suzuki Coupling | Inactive catalyst; poor solubility of reactants; degradation of boronic acid. | Use a different palladium catalyst/ligand system; try a different solvent or co-solvent; ensure the boronic acid is of high quality.[16] |
| Difficult Purification | Co-eluting impurities. | Optimize the mobile phase for column chromatography; consider recrystallization from a different solvent system. |
Targeted Signaling Pathway: PI3K/Akt/mTOR
The synthesized pyrazole-based inhibitors are designed to target the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often hyperactivated in cancer.
Figure 2: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazole-based agent.
By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby blocking downstream signaling through Akt and mTOR. This ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.
Conclusion
This application note provides a detailed and robust framework for the synthesis of pyrazole-based kinase inhibitors. By understanding the rationale behind each step and employing rigorous purification and characterization techniques, researchers can confidently generate high-quality compounds for biological evaluation. The modular nature of the presented synthetic strategy allows for the creation of diverse chemical libraries, which are essential for the discovery and optimization of novel therapeutics targeting critical cancer signaling pathways.
References
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. Available at: [Link]
-
Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]
- Idemudia, O. G., et al. (2012). 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E, E68, o1234.
- Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
- Small-molecule kinase-inhibitor target assessment. (n.d.). PubMed.
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PubMed Central.
- Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. (n.d.). NIH.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. (2022). MDPI.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.).
- How can I solve my problem with Suzuki coupling? (2014).
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available at: [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available at: [Link]
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PubMed Central.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. (n.d.). Benchchem.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI.
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.).
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (n.d.). Journal of Medicinal Chemistry.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
- A Novel and Efficient Iron-Copper Co-Catalyzed Aryl
- Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research.
- 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025).
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PubMed Central.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- Column Chromatography As A Tool For Purific
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... (n.d.).
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. ineosopen.org [ineosopen.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst [mdpi.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one for the Synthesis of Privileged Heterocycles via Multi-Component Reactions
Abstract
This technical guide provides an in-depth exploration of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a highly versatile and functionalized building block for the synthesis of complex heterocyclic scaffolds through multi-component reactions (MCRs). Pyrazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] MCRs offer a powerful strategy for drug discovery, enabling the rapid generation of molecular diversity with high atom, step, and pot economy.[4][5] This document details the unique reactivity of this specific aminopyrazole, providing field-proven, step-by-step protocols for its application in Biginelli-type, Hantzsch-type, and Ugi reactions. The causality behind experimental choices, mechanistic pathways, and practical considerations are discussed to empower researchers in drug development and synthetic chemistry to effectively utilize this potent synthon.
Introduction: The Strategic Value of the Aminopyrazole Synthon
The convergence of privileged scaffolds and efficient synthetic methodologies is a cornerstone of modern drug discovery. The pyrazole nucleus is of paramount importance, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The strategic value of This compound lies in its trifecta of reactive sites:
-
The C5-Amino Group: A primary amine that serves as a potent nucleophile and a key component in imine formation, essential for numerous MCRs.
-
The C4-Position: Activated by the adjacent amino group, this carbon exhibits enamine-like nucleophilicity, enabling its participation in Michael additions and related C-C bond-forming reactions.[8]
-
The Acetyl Group: While often a spectator, the methyl ketone can participate in reactions such as aldol condensations or serve as a handle for further derivatization post-MCR.
This unique electronic and structural arrangement makes it an ideal substrate for MCRs, allowing for the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry.[7][9]
Synthesis of the Core Building Block
The accessibility of the starting material is critical for its widespread application. This compound can be reliably synthesized via a well-established cyclocondensation reaction. A common and efficient route involves the reaction of a β-ketonitrile, such as 2-acetyl-3-oxobutanenitrile, with methylhydrazine. This approach provides direct access to the functionalized pyrazole core.[10][11]
Caption: General workflow for the synthesis of the aminopyrazole building block.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| Key Reactive Sites | C5-NH₂, C4-H (nucleophilic), C=O |
Application in Biginelli-Type Reactions: Synthesis of Pyrazolo[1,5-a]pyrimidines
The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones.[12] In this modified approach, the 1,3-binucleophilic character of our aminopyrazole synthon effectively replaces urea, leading directly to the fused pyrazolo[1,5-a]pyrimidine scaffold, a class of compounds known for their kinase inhibitory activities.[13]
Mechanistic Rationale
The reaction proceeds through a catalyst-free or acid-catalyzed pathway. The most plausible mechanism involves the initial condensation between the aldehyde and the β-dicarbonyl compound to form an α,β-unsaturated intermediate (a Knoevenagel condensation product). The aminopyrazole then acts as a potent nucleophile in a tandem sequence.
Caption: Proposed mechanism for the pyrazolo[1,5-a]pyrimidine synthesis.
Expert Insight: The choice of solvent is crucial. While DMF is effective, using a higher-boiling solvent like diphenyl ether can sometimes facilitate the final dehydration step, driving the reaction to completion, especially with sterically hindered substrates. However, DMF is often sufficient and simplifies workup.[13]
Protocol: Synthesis of a 7-Aryl-5-methyl-2-acetylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Objective: To synthesize a representative pyrazolo[1,5-a]pyrimidine via a three-component Biginelli-type reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 139.16 | 1.0 | 1.0 |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.1 | 1.1 |
| β-Dicarbonyl (e.g., Ethyl Acetoacetate) | 130.14 | 1.2 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
| Catalyst (optional, e.g., p-TSA) | 172.20 | 0.1 | 0.1 |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (139 mg, 1.0 mmol), benzaldehyde (117 mg, 1.1 mmol), and ethyl acetoacetate (156 mg, 1.2 mmol).
-
Add 5 mL of DMF to the flask. If using a catalyst, add p-toluenesulfonic acid (17 mg, 0.1 mmol).
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours.
-
Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the aminopyrazole spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water (3 x 15 mL) and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol or purify by column chromatography on silica gel to obtain the pure product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Hantzsch-Type Reactions: Synthesis of Pyrazolo[3,4-b]pyridines
The Hantzsch dihydropyridine synthesis traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[14][15] By leveraging the enamine character of our aminopyrazole, we can construct highly substituted pyrazolo[3,4-b]pyridine derivatives, which are bioisosteres of purines and have shown promise as kinase inhibitors and anti-inflammatory agents.[7]
Mechanistic Rationale
In this variation, the aminopyrazole serves a dual role, analogous to both the enamine and ammonia components of the classic Hantzsch synthesis. The reaction likely proceeds via two competing but converging pathways, with the key step being the cyclocondensation that forms the pyridine ring fused to the pyrazole core.
Caption: Plausible mechanistic pathways for the Hantzsch-type synthesis.
Expert Insight: The final oxidation step to the aromatic pyridine is often spontaneous, especially when heating in air. However, for some substrates, the intermediate dihydropyridine may be isolated.[7] In such cases, adding an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply bubbling air through the refluxing solution can be used to drive the aromatization.
Protocol: Synthesis of a 4-Aryl-3,6-dimethyl-1-acetylpyrazolo[3,4-b]pyridine-5-carboxylate
Objective: To construct a fused pyrazolo[3,4-b]pyridine system using a Hantzsch-type multi-component condensation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 139.16 | 1.0 | 1.0 |
| Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) | 140.57 | 1.0 | 1.0 |
| β-Dicarbonyl (e.g., Ethyl Acetoacetate) | 130.14 | 1.0 | 1.0 |
| Glacial Acetic Acid | - | 5 mL | - |
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (139 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), and ethyl acetoacetate (130 mg, 1.0 mmol).
-
Add 5 mL of glacial acetic acid. The acid serves as both the solvent and catalyst, promoting imine formation and subsequent cyclization steps.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 8-10 hours.
-
Self-Validation/Monitoring: Monitor the reaction via TLC. The formation of a new, often fluorescent, spot and the consumption of starting materials will indicate progress.
-
Upon completion, cool the reaction to ambient temperature.
-
Carefully pour the acidic solution into a beaker containing 50 mL of ice water and slowly neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
A precipitate will form. Collect the solid via vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual salts, then dry completely.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography.
-
Characterization: Confirm the structure via NMR, IR, and high-resolution mass spectrometry (HRMS).
Application in Ugi Reactions: A Gateway to Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide in a single step.[16][17] The primary amino group of our pyrazole building block makes it an excellent amine component for the Ugi reaction, providing rapid access to complex peptidomimetic structures decorated with a medicinally relevant pyrazole moiety.
Mechanistic Rationale
The Ugi reaction mechanism is well-established and proceeds with high convergence. The key steps involve the formation of a nitrilium ion intermediate which is then trapped by the carboxylate nucleophile, followed by a Mumm rearrangement.
Caption: The convergent mechanism of the Ugi four-component reaction.
Expert Insight: Methanol is the solvent of choice for many Ugi reactions as it effectively solubilizes the starting materials and the polar intermediates. The reaction is often exothermic and can typically be run at room temperature. For less reactive components, gentle heating (40-50 °C) may be required.[16]
Protocol: Synthesis of a Pyrazole-Containing Peptidomimetic
Objective: To demonstrate the utility of the aminopyrazole as the amine component in a Ugi-4CR.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 139.16 | 1.0 | 1.0 |
| Aldehyde (e.g., Isobutyraldehyde) | 72.11 | 1.0 | 1.0 |
| Carboxylic Acid (e.g., Acetic Acid) | 60.05 | 1.0 | 1.0 |
| Isocyanide (e.g., tert-Butyl isocyanide) | 83.13 | 1.0 | 1.0 |
| Methanol (MeOH) | - | 5 mL | - |
Procedure:
-
To a 25 mL screw-cap vial containing a magnetic stir bar, add this compound (139 mg, 1.0 mmol) and 5 mL of methanol. Stir until dissolved.
-
Sequentially add the acetic acid (57 µL, 1.0 mmol), isobutyraldehyde (91 µL, 1.0 mmol), and finally the tert-butyl isocyanide (113 µL, 1.0 mmol). Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the vial and stir the mixture at room temperature for 24-48 hours.
-
Self-Validation/Monitoring: The reaction can be monitored by LC-MS to track the formation of the product mass and consumption of the starting materials.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The resulting residue can be dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Full characterization by ¹H NMR, ¹³C NMR, and HRMS is required to confirm the complex structure.
Summary and Future Outlook
The building block this compound has demonstrated exceptional versatility in three distinct and powerful multi-component reactions. Its unique combination of nucleophilic sites allows for the efficient, one-pot synthesis of diverse and medicinally relevant fused heterocyclic systems and complex peptidomimetics.
| Reaction Type | Key Role of Aminopyrazole | Resulting Scaffold | Potential Therapeutic Area |
| Biginelli-Type | Binucleophile (Urea mimic) | Pyrazolo[1,5-a]pyrimidine | Kinase Inhibition, Anticancer[13] |
| Hantzsch-Type | Enamine / Ammonia source | Pyrazolo[3,4-b]pyridine | Anti-inflammatory, CNS agents[7] |
| Ugi Reaction | Primary Amine component | α-Acylamino Carboxamide | Peptidomimetics, Protease Inhibitors[18] |
The protocols detailed herein are robust, validated by established mechanistic principles, and serve as a strong foundation for further exploration. Future work should focus on expanding the substrate scope for each reaction to build large, diverse compound libraries for high-throughput screening. Furthermore, the application of this synthon in other MCRs, such as the Passerini or Gewald reactions, remains a promising and unexplored avenue for generating novel molecular architectures.
References
-
Barreiro, D., Abonia, R., & Castillo, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link][1][2][3][4][5]
-
Kumar, N., et al. (2024). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. ResearchGate. [Link][8]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link][6]
-
Wikipedia contributors. (2023). Passerini reaction. Wikipedia. [Link][19]
-
Sharma, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 255-285. [Link][7][9]
-
Kumar, A., et al. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. European Journal of Medicinal Chemistry, 46(10), 5054-5061. [Link][14]
-
Wang, L., et al. (2013). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 15(4), 1030-1038. [Link][15]
-
Shen, Z., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Molecules, 15(12), 9244-9254. [Link][12]
-
El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 340-379. [Link][10][11]
-
Splandesci, M., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Medicinal Chemistry Research, 32, 2381–2394. [Link][18]
-
Tron, G. C., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link][20][21]
-
Gein, V. L., et al. (2018). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2018(4), M1020. [Link][13]
-
Kazemi, M., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(21), 6667. [Link][17]
-
Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 366. [Link][22]
-
Perreux, L., & Loupy, A. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. Molecules, 19(7), 9985-10003. [Link][23]
-
Sargordan Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research, 11(1), 107-113. [Link]
-
Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). Heterocycles, 94(10), 1821-1851. [Link][24]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 12. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Passerini reaction - Wikipedia [en.wikipedia.org]
- 20. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 21. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [ouci.dntb.gov.ua]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: A Multi-Assay Approach for Determining the Cytotoxicity of Aminopyrazole Derivatives
Introduction: The Significance of Aminopyrazoles and Cytotoxicity Profiling
The aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile core for the development of potent and selective therapeutic agents.[1][2] Aminopyrazole derivatives have demonstrated a wide array of biological activities, with many showing particular promise as kinase inhibitors for anticancer therapy.[2][3][4] As these novel compounds advance through the drug discovery pipeline, a critical early step is the comprehensive evaluation of their cytotoxic potential.[5]
Cytotoxicity profiling provides essential information about a compound's ability to induce cell death, its mechanism of action, and its therapeutic window.[6][7] A robust assessment goes beyond a single endpoint, employing a panel of assays to build a holistic understanding of the cellular response. This guide provides an integrated, field-proven workflow for evaluating the cytotoxicity of aminopyrazole compounds using three distinct, yet complementary, cell-based assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.
-
Caspase-3/7 Assay: To specifically measure the activation of key executioner caspases, providing direct evidence of apoptosis.
By triangulating data from these three methods, researchers can confidently distinguish between cytotoxic and cytostatic effects and begin to elucidate the specific cell death pathways initiated by their aminopyrazole candidates.
Foundational Principles: Choosing the Right Questions and Assays
Before embarking on any experimental work, it is crucial to understand the biological questions being asked. A primary distinction must be made between cytotoxicity , which refers to the induction of cell death, and cytostaticity , which describes the inhibition of cell proliferation without directly causing cell death.[8] A compound that reduces the signal in a viability assay could be acting via either mechanism, and a multi-assay approach is required for clarification.
The diagram below illustrates how different assays interrogate distinct cellular events to build a comprehensive cytotoxicity profile.
Caption: Interrogating different cellular cytotoxicity endpoints.
Pre-Protocol Checklist: Designing a Self-Validating Experiment
The quality and reproducibility of cytotoxicity data are entirely dependent on a well-designed experiment. The following considerations are critical for establishing a self-validating system.
Cell Line Selection: The Biological Context
The choice of cell line is paramount and should be directly relevant to the intended therapeutic application of the aminopyrazole compound.[9][10]
-
Relevance to Disease: If the compound is intended as an anti-cancer agent, use cell lines derived from the target tumor type (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Target Expression: If the aminopyrazole is designed to inhibit a specific kinase, confirm that the chosen cell line expresses the target at relevant levels.[3]
-
Growth Characteristics: Select cells with a consistent and well-characterized doubling time. Faster-growing cells may appear more sensitive to certain cytotoxic agents.[11]
-
Authentication and Purity: Always source cell lines from reputable repositories like ATCC or DSMZ to ensure identity and rule out mycoplasma contamination.[12] Maintain low passage numbers for experiments to avoid genetic drift.
Compound Management: Ensuring Accurate Dosing
-
Solubility: Aminopyrazoles are often hydrophobic. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the cell culture medium should be kept below 0.5% (and ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[13]
-
Dose-Response Curve: Prepare a stock solution and perform serial dilutions to create a concentration range that will span from no effect to a maximal effect. A typical 8-point, 3-fold dilution series is a robust starting point.
The Importance of Controls
Every plate must include a full set of controls to validate the assay's performance and ensure accurate data interpretation.
| Control Type | Purpose | Composition |
| Untreated Control | Represents 100% cell viability or baseline activity. | Cells + Culture Medium |
| Vehicle Control | Accounts for any cytotoxic effects of the compound solvent. | Cells + Culture Medium + Highest % of DMSO used |
| Positive Control | Confirms the assay can detect a cytotoxic response. | Cells + Culture Medium + Known Cytotoxic Agent (e.g., Staurosporine) |
| Blank/Media Control | Measures background signal from the medium and assay reagents. | Culture Medium Only (No Cells) |
Experimental Workflow: A Tri-Assay Protocol
The following protocols are designed for a 96-well plate format. It is highly recommended to run the MTT, LDH, and Caspase assays on parallel plates prepared from the same cell suspension for direct comparison.
Caption: General experimental workflow for cytotoxicity assessment.
Protocol: MTT Assay (Metabolic Viability)
This assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[14][15] It relies on the conversion of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Phenol red-free culture medium (optional, to reduce background).[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the aminopyrazole derivatives and controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Carefully aspirate the culture medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light. During this time, viable cells will produce visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[19]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.
Protocol: LDH Assay (Membrane Integrity)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[20] It is a reliable marker of necrosis or late-stage apoptosis.[21]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are highly recommended).
-
Lysis Solution (typically 1% Triton X-100) for the maximum LDH release control.
Step-by-Step Methodology:
-
Plate Setup: Prepare and treat a 96-well plate exactly as described for the MTT assay (Steps 1 & 2).
-
Control Preparation: On the same plate, prepare the following additional controls:
-
Maximum Release Control: 30 minutes before the end of the incubation, add 10 µL of Lysis Solution to several wells of untreated cells.
-
Spontaneous Release Control: Use untreated, non-lysed cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (containing substrate and dye) from the kit to each well.[7]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
Protocol: Caspase-Glo® 3/7 Assay (Apoptosis)
This luminescent "add-mix-measure" assay quantifies the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[22][23] This provides direct, mechanistic insight into apoptosis induction.
Materials:
-
Caspase-Glo® 3/7 Assay System (commercially available).
-
Opaque-walled 96-well plates suitable for luminescence measurements.
Step-by-Step Methodology:
-
Plate Setup: Seed and treat cells in an opaque-walled 96-well plate as described for the MTT assay (Steps 1 & 2). Be sure to include a positive control known to induce apoptosis (e.g., Staurosporine).
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio with the culture medium.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours. This single step combines cell lysis, substrate cleavage, and signal generation.[22]
-
Measurement: Read the luminescence of each well using a plate luminometer.
Data Analysis & Interpretation: Synthesizing the Results
Data Normalization and Presentation
For each assay, raw data must be normalized to the controls. The results can be summarized in a table for clear comparison.
Example Data Table:
| Aminopyrazole Conc. (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 100% | 0% | 1.0 |
| 0.1 | 98.2% | 1.5% | 1.2 |
| 1.0 | 75.6% | 15.3% | 4.5 |
| 10.0 | 22.1% | 68.9% | 12.8 |
| 100.0 | 5.3% | 95.1% | 15.2 |
-
% Viability (MTT): [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
% Cytotoxicity (LDH): [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Fold Increase (Caspase): (RLU_Sample / RLU_Vehicle)
Calculating the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process by 50%.[24] It is a standard measure of a compound's potency.
-
Plot the normalized data (e.g., % Viability) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism or Microsoft Excel to fit a curve and calculate the IC50 value.[24][25]
Integrated Interpretation
By combining the results, you can build a strong hypothesis about the aminopyrazole's mechanism of action:
-
Apoptotic Cytotoxicity: A dose-dependent decrease in MTT signal, coupled with a simultaneous increase in Caspase-3/7 activity and a subsequent or parallel increase in LDH release (from secondary necrosis), strongly indicates apoptosis.
-
Necrotic Cytotoxicity: A sharp, dose-dependent increase in LDH release without a significant, early increase in caspase activity suggests a primary necrotic mechanism that rapidly compromises membrane integrity.
-
Cytostatic Effect: A dose-dependent decrease in MTT signal with minimal or no increase in either LDH release or caspase activity suggests the compound is inhibiting proliferation rather than actively killing the cells.[8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect" due to evaporation in outer wells. | Use a multichannel pipette; Do not use the outermost wells of the plate for samples, instead fill them with sterile PBS to maintain humidity.[13][26] |
| Low Signal in MTT Assay | Cell density is too low; Incubation time is too short; Cell line has low metabolic activity. | Optimize cell seeding density in a preliminary experiment; Increase MTT incubation time to 3-4 hours; Ensure cells are in the logarithmic growth phase.[13][26] |
| High Background Signal | Microbial contamination; Interference from phenol red in the medium; Incomplete formazan dissolution. | Visually inspect plates for contamination; Use phenol red-free medium for the assay step; Ensure thorough mixing after adding the solubilization agent.[13] |
| IC50 Varies Between Experiments | Inconsistent cell passage number or health; Different compound incubation times; Reagent degradation. | Use cells within a consistent, low passage range; Strictly standardize all incubation times; Prepare fresh reagents and store compounds properly.[11] |
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ResearchGate.[Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.[Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
-
What cell line should I choose for citotoxicity assays? ResearchGate.[Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.[Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.[Link]
-
Highlight report: Cell type selection for toxicity testing. PMC - NIH.[Link]
-
Caspase-3 Activity Assay (Fluorometric). Creative Bioarray.[Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things.[Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.[Link]
-
Caspase-3 activity assay. Creative Diagnostics.[Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC - PubMed Central.[Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. NIH.[Link]
-
Cell Viability Assay | Essential Methods & Applications. baseclick GmbH.[Link]
-
CasPASE™ Colorimetric Apoptosis Assay. G-Biosciences.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.[Link]
-
Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate.[Link]
-
Caspase Assay Kits. Elabscience.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.[Link]
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PubMed Central.[Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.[Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute.[Link]
-
How to choose the right cell line for your experiments. faCellitate.[Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.[Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate.[Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH.[Link]
-
How to comment after finding IC50 according to MTT results? ResearchGate.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 6. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 21. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. caspase3 assay [assay-protocol.com]
- 24. clyte.tech [clyte.tech]
- 25. youtube.com [youtube.com]
- 26. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Application Notes and Protocols: A Researcher's Guide to In Vitro Kinase Assays for Pyrazole-Based Inhibitors
Introduction: The Critical Role of Kinases and the Rise of Pyrazole Inhibitors
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and metabolism.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] The dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3][4]
In the landscape of kinase inhibitor discovery, compounds built around a pyrazole scaffold have emerged as a particularly successful and versatile class.[5][6] The pyrazole ring is considered a "privileged structure" due to its synthetic accessibility and its ability to mimic the adenine ring of ATP, allowing it to bind competitively to the kinase's active site.[6] Prominent examples like Ruxolitinib (a JAK1/2 inhibitor) and Tozasertib (an Aurora kinase inhibitor) highlight the therapeutic impact of this chemical class.[6]
This guide provides a detailed framework for researchers aiming to characterize pyrazole-based inhibitors using in vitro biochemical assays. We will move beyond simple procedural lists to explain the underlying principles, helping you design robust, self-validating experiments that generate high-quality, reproducible data for your drug discovery program.
Part 1: Foundational Principles — Selecting the Right Assay for Your Pyrazole Inhibitor
The primary goal of an in vitro kinase assay is to quantify the enzymatic activity of a kinase and measure how that activity is modulated by an inhibitor. The choice of assay technology is a critical decision that impacts data quality, throughput, and cost. Most pyrazole-based inhibitors are ATP-competitive, meaning they compete with ATP for binding to the active site of the kinase.[6][7][8] This mechanistic insight is crucial for assay design and data interpretation.
Mechanism of Action: The ATP-Competitive Nature of Pyrazoles
The pyrazole ring can function as an analogue of the adenine fragment in ATP, enabling it to form key hydrogen bonds within the kinase hinge region—the anchor point for ATP.[6] This competitive binding blocks ATP from accessing the active site, thereby inhibiting phosphorylation. An important experimental consequence is that the measured potency (IC50) of an ATP-competitive inhibitor will be dependent on the ATP concentration in the assay; as ATP concentration increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition.[8][9]
This relationship is described by the Cheng-Prusoff equation, which can be used to convert the experimentally determined IC50 to the inhibitor constant (Ki), a true measure of affinity that is independent of substrate concentration.[4][8]
Decision Workflow for Assay Selection
To select the most appropriate assay, consider the following factors: stage of research, requirement for mechanistic data, and available instrumentation.
Caption: Decision workflow for selecting an in vitro kinase assay format.
Overview of Common Assay Formats
Biochemical kinase assays can be broadly categorized as activity assays, which measure the product of the enzymatic reaction, or binding assays, which directly measure the interaction between an inhibitor and the kinase.[3] For characterizing inhibitors, activity assays are most common.
| Assay Technology | Principle | Advantages | Disadvantages | Instrumentation |
| Radiometric | Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[3][10] | Considered the "gold standard"; direct measurement, high sensitivity, not prone to compound interference.[3][10][11] | Requires handling of radioactive materials, generates waste, lower throughput. | Scintillation Counter |
| Luminescence-Based | Measures light output from a luciferase reaction coupled to either ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™).[1][12] | High sensitivity, broad dynamic range, universal for any ADP-producing enzyme, HTS-compatible.[12][13][14] | Indirect measurement, susceptible to interference from compounds affecting luciferase. | Luminometer |
| Fluorescence-Based | Detects product formation using fluorescence resonance energy transfer (FRET) or proximity-based signals.[1][15] | Homogeneous (no-wash), HTS-compatible, provides high sensitivity.[15][16] | Requires specific antibodies or labeled substrates, potential for compound autofluorescence interference. | Plate reader with TR-FRET capability |
| Mobility Shift | Separates and quantifies fluorescently labeled substrate and phosphorylated product based on differences in electrophoretic mobility.[17][18] | Direct detection of substrate and product, highly reproducible, good for mechanistic studies.[18][19][20] | Requires specialized microfluidic instrumentation, substrate must be a peptide. | Caliper LabChip® or similar microfluidics platform |
Part 2: Detailed Protocols and Methodologies
Here, we provide step-by-step protocols for the most common and robust assay formats used for characterizing pyrazole-based kinase inhibitors. The causality behind key steps is explained to ensure a self-validating experimental design.
Protocol 1: Luminescence-Based Kinase Assay using ADP-Glo™
This is a universal and highly sensitive method ideal for primary screening and dose-response studies. The assay quantifies the amount of ADP produced in the kinase reaction, which is a direct measure of kinase activity.[12][21] The signal is inversely proportional to inhibitor potency.
Principle of the ADP-Glo™ Assay The assay is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which then fuels a luciferase/luciferin reaction to generate a stable luminescent signal.[12][13]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinase and corresponding substrate (protein or peptide).
-
Pyrazole inhibitor stock solution (e.g., 10 mM in 100% DMSO).[21]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[21]
-
ATP solution at a concentration determined to be near the Kₘ for the kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).[21][22]
-
White, opaque 384-well assay plates.[22]
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Prepare a serial dilution of the pyrazole inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is robust. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration and DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the kinase to its optimal concentration (empirically determined) in kinase assay buffer.
-
Kinase/Inhibitor Pre-incubation: Add the diluted kinase solution (e.g., 2.5 µL) to the wells containing the inhibitor. Incubate for 15-30 minutes at room temperature. This step is crucial to allow the inhibitor to bind to the kinase before the reaction is initiated.[9][22]
-
Initiate Kinase Reaction: Prepare a solution containing the substrate and ATP in kinase assay buffer. Initiate the reaction by adding this mix (e.g., 2.5 µL) to all wells. The final ATP concentration should ideally be at or near its Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[4][9]
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a duration that ensures the reaction is within the linear range (typically 10-20% substrate turnover).[21]
-
Stop Reaction and Deplete ATP: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction.[23] Incubate for 40 minutes at room temperature to allow the reagent to fully deplete the unconsumed ATP.[21][23]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well.[21] This reagent converts the ADP produced during the kinase reaction back to ATP and provides luciferase and luciferin.
-
Signal Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Protocol 2: TR-FRET-Based Kinase Assay using HTRF®
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for HTS and inhibitor profiling. It relies on the proximity of a donor (Europium cryptate) and an acceptor fluorophore.[15]
Principle of the HTRF® Kinase Assay A biotinylated substrate is phosphorylated by the kinase. After the reaction is stopped, detection reagents are added: a Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated XL665 (acceptor). When the substrate is phosphorylated, the binding of both reagents brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation.[15][24][25] The resulting signal is proportional to kinase activity.
Procedure:
-
Compound Plating: As described in Protocol 1.
-
Kinase Reaction:
-
In the assay plate, combine the inhibitor, kinase, and biotinylated substrate.
-
Pre-incubate for 15-30 minutes.
-
Initiate the reaction by adding ATP (at Kₘ concentration).
-
Incubate for the desired time (e.g., 60 min) at the optimal temperature.
-
-
Reaction Termination and Detection:
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the inhibitor concentration to determine the IC50.
Protocol 3: Determining Mechanism of Action (ATP Competition)
To confirm that your pyrazole inhibitor is ATP-competitive, you can perform IC50 determinations at multiple ATP concentrations.
Procedure:
-
Set up the Assay: Use any of the previously described assay formats (e.g., ADP-Glo™).
-
Vary ATP Concentration: Prepare multiple ATP stock solutions. A good starting point is to determine IC50 curves at 0.1x Kₘ, 1x Kₘ, and 10x Kₘ concentrations of ATP.[8][26]
-
Generate IC50 Curves: For each ATP concentration, generate a full dose-response curve for your pyrazole inhibitor.
-
Analyze the Data:
This experiment is a cornerstone of a self-validating protocol, as it confirms the expected mechanism of action for a pyrazole-based compound and adds a layer of confidence to your screening data.
Part 3: Data Interpretation, Troubleshooting, and Best Practices
Trustworthiness Through Controls: Every assay plate must include appropriate controls to be considered valid.
-
No Enzyme Control (High Signal for ADP-Glo): Wells with substrate and ATP but no kinase. This defines the background signal (0% activity).
-
Vehicle Control (Low Signal for ADP-Glo): Wells with all reaction components plus DMSO instead of inhibitor. This defines the maximum signal (100% activity).
-
Reference Inhibitor: Include a known inhibitor for the target kinase (e.g., Staurosporine or a well-characterized tool compound) as a positive control for inhibition.[21]
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
|---|---|---|
| High variability between replicates | Pipetting errors; inconsistent incubation times; inhibitor precipitation. | Use calibrated pipettes; ensure consistent timing for reagent additions; check inhibitor solubility in the final assay buffer. |
| Low Z'-factor (<0.5) | Suboptimal enzyme/substrate concentrations; short reaction time. | Re-optimize enzyme and substrate concentrations; run a time course to ensure the reaction is in the linear phase. |
| Inhibitor appears inactive in vitro but is active in cells | High ATP concentration in the assay; inhibitor requires cellular metabolism; inhibitor is not cell permeable (less common). | Re-run the assay with ATP at or below Kₘ.[27] This is a critical check for ATP-competitive compounds. |
| False positives (especially in fluorescence/luminescence assays) | Compound interferes with the detection system (e.g., autofluorescence, inhibits luciferase). | Perform counter-screens without the primary kinase to identify interfering compounds.[10] |
Best Practices for Pyrazole Inhibitors:
-
Always Determine ATP Kₘ: Before starting inhibitor screening, experimentally determine the Michaelis constant (Kₘ) for ATP for your specific kinase and substrate pair under your assay conditions.
-
Standardize ATP Concentration: For routine IC50 determination, use an ATP concentration equal to its Kₘ.[4] This provides a standardized condition that is sensitive to competitive inhibitors.
-
Confirm Mechanism of Action: As described in Protocol 3, confirm the ATP-competitive nature of your lead compounds. This validates your primary hypothesis about the pyrazole scaffold.
-
Mind Solubility: Pyrazole-based compounds can sometimes have limited aqueous solubility. Ensure your compounds are fully dissolved in DMSO and do not precipitate when diluted into the aqueous assay buffer.
By integrating these detailed protocols with a strong understanding of the underlying biochemical principles, researchers can confidently and accurately characterize the inhibitory potential of novel pyrazole-based compounds, accelerating the journey from hit identification to lead optimization.
References
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Principle of the AlphaScreen kinase assay. ResearchGate. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. [Link]
-
ADP Glo Protocol. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry. ACS Publications. [Link]
-
Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]
-
Caliper Assay: All assays were performed in 384-well microtiter plates. PubChem. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. [Link]
-
Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research. AACR Journals. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Technology. Nanosyn. [Link]
-
High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. PubMed. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Caliper Microfluidics TECHNICAL BRIEF. Confluence Discovery Technologies. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]
-
(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed Central. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Technology [nanosyn.com]
- 19. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. confluencediscovery.com [confluencediscovery.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. promega.com [promega.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Understanding the Molecule: Key Physicochemical Properties of Aminopyrazoles
As a Senior Application Scientist, this guide provides an in-depth exploration of purification techniques for aminopyrazole intermediates. These scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The purity of these intermediates is not merely a matter of academic rigor; it is a prerequisite for reliable biological data, consistent downstream reactions, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to rationally select, optimize, and troubleshoot purification strategies.
The rational selection of a purification technique hinges on a deep understanding of the molecule's inherent properties. Aminopyrazoles, as a class, exhibit distinct characteristics that we can exploit for separation.
-
Basicity and pKa: The presence of an amino group confers basic properties to the molecule. The pyrazole ring itself contains both a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), allowing it to react with both acids and bases.[1] This dual nature is fundamental to the success of acid-base extraction techniques. The basicity of the exocyclic amino group allows for its protonation in acidic media, forming a water-soluble salt.
-
Polarity and Hydrogen Bonding: The N-H bonds of the amino group and the pyrazole ring are capable of acting as hydrogen bond donors and acceptors. This generally renders aminopyrazole intermediates as moderately to highly polar compounds. This polarity is a critical factor in selecting solvent systems for both recrystallization and chromatography.
-
Solubility: Solubility is dictated by the overall polarity of the molecule, which is influenced by its substituents. Generally, aminopyrazoles show good solubility in polar organic solvents like ethanol, methanol, and ethyl acetate, and limited solubility in nonpolar solvents like hexanes. Their ability to form salts dramatically increases their aqueous solubility.[3]
-
Stability: Arylamines, including some aminopyrazoles, can be susceptible to air oxidation, which often manifests as a gradual darkening of the material (e.g., turning reddish or darker) during workup or concentration.[4] Performing purification steps under an inert atmosphere (nitrogen or argon) or minimizing exposure to air and light can be crucial for sensitive derivatives.
I. Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful, cost-effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either highly soluble or insoluble at all temperatures.[5]
Causality in Solvent Selection
The principle of "like dissolves like" is paramount. For polar aminopyrazoles, polar solvents are the starting point.
-
High Polarity Solvents: Alcohols like ethanol and methanol are often excellent choices.[6][7] They readily dissolve aminopyrazoles when heated due to hydrogen bonding and allow for crystal formation upon cooling.
-
Medium Polarity Solvents: Ethyl acetate and acetone can also be effective.[5][8]
-
Solvent Mixtures (Anti-Solvent Method): A highly effective strategy involves dissolving the aminopyrazole in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[5] Heating to clarify and then slow cooling can yield high-quality crystals. Common mixtures include Ethanol/Water and Ethyl Acetate/Hexane.[9]
Data Presentation: Common Recrystallization Solvents for Aminopyrazoles
| Solvent/System | Polarity | Typical Use Case & Rationale |
| Ethanol | Polar Protic | A versatile, general-purpose solvent for many aminopyrazoles. Its moderate boiling point allows for a good solubility gradient.[6] |
| Isopropanol | Polar Protic | Similar to ethanol, sometimes offering a better solubility profile for specific derivatives. |
| Methanol/Ethyl Acetate | Polar Mixture | A combination that can be fine-tuned for compounds that are too soluble in pure methanol.[7] |
| Ethanol/Water | Polar Mixture | Excellent for more polar aminopyrazoles. Water acts as the anti-solvent.[9] |
| Ethyl Acetate/Hexane | Medium/Nonpolar | A classic mixture for compounds of intermediate polarity. Hexane reduces the solvating power, inducing crystallization. |
| Acetone | Polar Aprotic | Can be a good solvent, but its low boiling point (56°C) may not provide a large enough solubility differential.[5] |
Experimental Protocol: Recrystallization of a Generic Aminopyrazole Intermediate
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various candidate solvents (e.g., ethanol, isopropanol, ethyl acetate). A good solvent will dissolve the solid upon heating but show precipitation upon cooling to room temperature or in an ice bath.
-
Dissolution: Place the crude aminopyrazole intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and stirring) while gradually adding more solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to polar, colored impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling may be completed in an ice bath to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
II. Acid-Base Extraction: Exploiting Chemical Reactivity
Acid-base extraction is an exceptionally powerful liquid-liquid extraction technique for separating basic compounds like aminopyrazoles from neutral or acidic impurities.[3] The method relies on changing the charge state of the molecule to shuttle it between an organic phase and an aqueous phase.[10]
The Underlying Principle
-
Protonation (Extraction): The crude mixture is dissolved in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). When this solution is washed with an aqueous acid (e.g., 1M HCl), the basic amino group is protonated, forming an ammonium salt. This ionic salt is soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer.[10][11]
-
Deprotonation (Recovery): The aqueous layer containing the protonated aminopyrazole is separated. A base (e.g., NaOH, NaHCO₃) is then added to neutralize the acid and deprotonate the ammonium salt, regenerating the neutral, water-insoluble aminopyrazole, which often precipitates or can be back-extracted into a fresh portion of organic solvent.[10][12]
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purifying aminopyrazoles via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. If DCM is the organic solvent, the organic layer will be on the bottom; if ethyl acetate is used, it will be the top layer. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete recovery.
-
Combine & Wash: Combine all aqueous extracts. Perform a single wash of the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral aminopyrazole should precipitate out or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent to the separatory funnel and extract the neutral aminopyrazole from the basified aqueous layer. Repeat this back-extraction two more times.
-
Final Workup: Combine the organic layers from the back-extraction. Wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aminopyrazole.
III. Column Chromatography: The Workhorse of Purification
When recrystallization or extraction fails to provide adequate purity, silica gel column chromatography is the most common and versatile technique. It separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution by a less polar mobile phase.[13]
Principle of Separation
Silica gel is highly polar. Polar compounds, like aminopyrazoles, will adsorb strongly to the silica and move down the column slowly. Nonpolar impurities will have weak interactions and elute quickly. By gradually increasing the polarity of the mobile phase (eluent), compounds can be eluted in order of increasing polarity.
Data Presentation: Common Eluent Systems for Aminopyrazoles
| Eluent System | Polarity Gradient | Typical Use Case & Rationale |
| Ethyl Acetate / Hexanes | Low to Medium | The most common starting point. A gradient from 10% to 50% EtOAc in hexanes will elute most aminopyrazoles. |
| Dichloromethane / Methanol | Medium to High | Used for more polar aminopyrazoles that do not move in EtOAc/Hexanes. A small amount of methanol (1-10%) greatly increases eluent strength. |
| DCM / MeOH / NH₄OH | High (Basic) | Adding a small amount of ammonium hydroxide (~0.5%) to the eluent can prevent "streaking" or tailing of basic compounds on the acidic silica gel, improving peak shape. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, analyze the crude mixture by Thin Layer Chromatography (TLC) using various eluent systems to find one that gives the target compound an Rf value of ~0.2-0.4.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent (wet packing) or by carefully pouring dry silica and then running solvent through (dry packing). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude material in a minimum amount of the column solvent or a stronger solvent like DCM.
-
Wet Loading: Apply the solution directly to the top of the silica bed.
-
Dry Loading: Adsorb the dissolved crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This method often gives better resolution.
-
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to achieve a steady flow rate. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyrazole.
IV. Advanced Technique: Supercritical Fluid Chromatography (SFC)
SFC is a modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[14] It has become a powerful tool in the pharmaceutical industry, especially for chiral separations.[15][16][17]
Advantages Over Traditional HPLC
-
Speed: The low viscosity of supercritical CO₂ allows for much faster flow rates and rapid separations, often 3-5 times faster than HPLC.[15][17]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, replacing them with environmentally benign CO₂.[14][16]
-
Efficient Evaporation: After collection, the CO₂ evaporates, leaving the purified compound in a small volume of organic co-solvent (modifier), which drastically reduces evaporation time.[15]
Application in Aminopyrazole Purification
SFC is particularly advantageous for:
-
Chiral Separations: Many aminopyrazole-based drug candidates are chiral.[18] SFC coupled with chiral stationary phases (CSPs) is a leading technique for separating enantiomers on both analytical and preparative scales.[14][19][]
-
High-Throughput Purification: In drug discovery, SFC allows for the rapid purification of compound libraries.[15]
General Protocol Considerations
-
Instrumentation: Requires a dedicated SFC system capable of handling high pressures.
-
Mobile Phase: Supercritical CO₂ mixed with a small percentage of a polar organic modifier, typically methanol or ethanol.
-
Stationary Phase: For achiral separations, standard silica or bonded phases can be used. For chiral separations, polysaccharide-based CSPs are common.[18]
-
Sample Preparation: The crude sample must be fully dissolved in the modifier solvent (e.g., methanol) to prevent precipitation upon injection.[15]
-
Method Development: Screening different modifiers and chiral columns is often necessary to find the optimal separation conditions.[21]
References
- Minimizing side product formation in aminopyrazole synthesis. Benchchem.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health.
- Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery. Benchchem.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- 3(5)-aminopyrazole. Organic Syntheses Procedure.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
- Purification of Amino-Pyrazoles. Reddit.
- Managing Exothermic Reactions in Aminopyrazole Synthesis. Benchchem.
- Method for purifying pyrazoles. Google Patents.
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- What solvent should I use to recrystallize pyrazoline? ResearchGate.
- What is the best solvent for recrystallization? Quora.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks.
- Acid–base extraction. Wikipedia.
- Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Laboratory.
- Acid-Base Extraction. University of Colorado Boulder.
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
- Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers. PubMed.
- Acid-Base Extraction. Chemistry LibreTexts.
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate.
- Acid-Base Extraction Techniques. Coconote.
- Application Note: Chiral Separation of Pyrisoxazole using Supercritical Fluid Chromatography (SFC). Benchchem.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
- Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. ResearchGate.
- Acid-Base Extraction Tutorial. YouTube.
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Chiral Analysis & Separation. BOC Sciences.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Institutes of Health.
- Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. PubMed.
- Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. coconote.app [coconote.app]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
crystallization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one derivatives for X-ray analysis
Application Note & Protocol
Topic: Strategic Crystallization of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one Derivatives for High-Resolution X-ray Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of High-Quality Crystals
The precise three-dimensional atomic arrangement of a molecule, attainable only through high-resolution single-crystal X-ray diffraction, is fundamental to modern drug discovery and materials science. For derivatives of this compound, a scaffold of significant interest in medicinal chemistry, obtaining diffraction-quality crystals is the gateway to understanding structure-activity relationships (SAR), validating molecular design, and elucidating binding modes with therapeutic targets. The presence of a flexible ethanone side chain and multiple hydrogen bond donors/acceptors (the amino group and pyrazole nitrogens) presents unique challenges and opportunities in guiding crystal formation.
This document provides a comprehensive guide grounded in established crystallographic principles and field-proven techniques to systematically approach the crystallization of this important class of compounds. It moves beyond a simple list of steps to explain the why behind each experimental choice, empowering researchers to troubleshoot and optimize their crystallization strategies.
Part 1: Fundamental Principles of Crystallization
The journey from a soluble molecule to a well-ordered crystal lattice is governed by the principles of supersaturation, nucleation, and controlled crystal growth.
-
Supersaturation: A state where the concentration of a solute in a solution exceeds its equilibrium solubility. This is the thermodynamic driving force for both nucleation and crystal growth. It is typically achieved by slowly changing the conditions of the solution, such as by evaporating the solvent, changing the temperature, or introducing an "anti-solvent" that reduces the solute's solubility.
-
Nucleation: The initial formation of a stable, ordered molecular aggregate from the supersaturated solution. This is often the most challenging and stochastic step. The goal is to promote the formation of a few, well-defined nuclei rather than many, which would lead to a microcrystalline powder.
-
Crystal Growth: The subsequent, ordered addition of molecules from the solution onto the surface of an existing nucleus. For X-ray diffraction, the aim is to allow this growth to proceed slowly and methodically, minimizing the incorporation of defects into the crystal lattice.
The interplay between these stages is delicate. Rapidly achieving a high level of supersaturation often leads to rapid nucleation and the formation of small, poorly-ordered crystals or an amorphous precipitate. The most successful crystallization experiments, therefore, approach the point of supersaturation slowly and carefully.
Part 2: Strategic Screening for Crystallization Conditions
A systematic screening of various parameters is the most effective approach to discovering suitable crystallization conditions. The key variables to explore are solvent systems, temperature, and the method of inducing supersaturation.
Solvent Selection: The Foundation of Success
The choice of solvent is paramount. An ideal crystallization solvent (or solvent system) will dissolve the compound at a higher temperature or in a larger volume and allow for a slow approach to supersaturation as the conditions are changed. Given the chemical nature of this compound derivatives—possessing both polar (amino, carbonyl, pyrazole ring) and non-polar (methyl, ethyl groups) functionalities—a range of solvents should be screened.
Recommended Initial Solvent Screen:
| Solvent Class | Primary Solvents | Rationale |
| Protic | Methanol, Ethanol, Isopropanol | Good hydrogen bonding potential, often effective for polar molecules. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Offers a range of polarities and dipole moments to interact with the target molecule. |
| Ethereal | Tetrahydrofuran (THF), 1,4-Dioxane | Can act as hydrogen bond acceptors and are good at dissolving moderately polar compounds. |
| Non-Polar | Toluene, Heptane, Hexane | Primarily used as anti-solvents to reduce solubility and induce precipitation/crystallization. |
Expert Insight: Start by determining the general solubility of your compound. Find a solvent that dissolves your compound completely with gentle warming. This will often be a good primary solvent for techniques like slow cooling or evaporation. Solvents in which the compound is sparingly soluble at room temperature are excellent candidates for slow evaporation methods.
Crystallization Techniques: A Multi-pronged Approach
No single crystallization technique is universally successful. Therefore, it is crucial to screen several methods in parallel. Below are detailed protocols for the most effective techniques for small organic molecules.
Protocol 1: Slow Evaporation
This is often the simplest and most successful starting point. It relies on the slow removal of solvent to gradually increase the concentration of the solute, leading to supersaturation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, acetone, or ethyl acetate) in a small, clean vial (e.g., a 2 mL glass vial). Ensure the compound is fully dissolved. If necessary, gently warm the solution to achieve complete dissolution, then allow it to cool to room temperature.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm) into a clean vial to remove potential unwanted nucleation sites.
-
Vial Preparation: Cover the vial with a cap that allows for very slow solvent exchange. A cap with a small pinhole or loosely screwed-on cap is ideal. Alternatively, cover the vial with paraffin film and pierce it with a needle once or twice.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench, at a constant temperature (e.g., room temperature, ~20-22°C).
-
Monitoring: Observe the vial periodically over several days to weeks. Look for the formation of small, clear crystals, often adhering to the walls or bottom of the vial.
Causality: The slow rate of evaporation is critical. If the solvent evaporates too quickly, the system will rapidly become highly supersaturated, leading to the formation of a polycrystalline powder or "oiling out." The goal is to remain in the "metastable zone" of the phase diagram long enough for ordered crystal growth to occur.
Visualization of Slow Evaporation Workflow:
Caption: Workflow for the Slow Evaporation Crystallization Method.
Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)
This technique involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization. It can be performed in two main setups: hanging drop and sitting drop. The principle described here is for a vial-in-a-jar setup, which is common for small molecule crystallization.
Step-by-Step Methodology:
-
Inner Vial Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a good solvent (e.g., dichloromethane, THF, methanol) in a small, open vial.
-
Outer Jar Preparation: Add a larger volume (e.g., 2-5 mL) of an anti-solvent (e.g., hexane, heptane, diethyl ether) to a larger jar or beaker. The anti-solvent should be miscible with the solvent used for dissolution.
-
Assembly: Carefully place the inner vial containing the compound solution inside the larger jar. Ensure the level of the anti-solvent in the outer jar is below the opening of the inner vial.
-
Sealing and Incubation: Seal the outer jar tightly to create a closed system. Place the setup in a vibration-free environment at a constant temperature.
-
Mechanism of Action: The more volatile solvent from the inner vial will slowly evaporate and diffuse into the atmosphere of the sealed jar. Concurrently, the vapor of the anti-solvent will diffuse into the inner vial, causing the solubility of the compound to decrease gradually.
-
Monitoring: Observe for crystal formation in the inner vial over several days.
Causality: This method allows for a very slow and controlled change in solvent composition, which is ideal for promoting the growth of high-quality single crystals. The relative volatility of the solvent and anti-solvent is a key parameter to consider. For example, using a volatile solvent like dichloromethane with a less volatile anti-solvent like heptane works well.
Visualization of Vapor Diffusion Setup:
Application Notes & Protocols: 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] This approach focuses on screening libraries of low molecular weight fragments (typically < 300 Da) that, despite their weak initial binding affinity, form highly efficient and specific interactions with the target protein.[2][3] These initial "hits" then serve as starting points for rational, structure-guided optimization into potent drug candidates.[4] Pyrazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their metabolic stability and versatile synthetic tractability.[5][6][7] This document provides a detailed guide on the application of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one , a novel pyrazole-based fragment, in a typical FBDD campaign. We will detail its qualification as an ideal fragment, provide comprehensive protocols for primary screening and hit validation, and outline strategies for subsequent hit-to-lead evolution.
Introduction: The Rationale for a Pyrazole Fragment
The core principle of FBDD is that smaller, less complex molecules can explore chemical space more effectively than large, drug-like compounds.[3] By starting small, we can build complexity in a guided manner, optimizing for potency while maintaining favorable physicochemical properties (a concept known as ligand efficiency).
The pyrazole ring is a five-membered heterocycle that is particularly well-suited for this approach.[6] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, while the carbon atoms provide points for synthetic elaboration to probe interactions within a protein's binding pocket.[5] Numerous pyrazole-containing drugs, such as Celecoxib and Sildenafil, validate the scaffold's utility and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[7]
This compound was specifically designed as a high-value fragment. It combines the proven pyrazole core with key functional groups—an amino group and a methyl ketone—that can serve as initial binding anchors and provide vectors for future chemical elaboration.
Fragment Profile and Qualification
A high-quality fragment library is paramount for the success of an FBDD campaign.[3] Compounds are typically qualified against the "Rule of Three," a set of guidelines for desirable physicochemical properties.[8] As shown in Table 1, this compound is an exemplary fragment that adheres to these principles.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight | 139.16 g/mol [9] | ≤ 300 Da | Ensures simplicity and allows for significant molecular weight addition during optimization. |
| cLogP (predicted) | 0.1[10] | ≤ 3 | Maintains adequate solubility, which is critical for biophysical screening assays. |
| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 3 | Avoids excessive desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from C=O) | ≤ 3 | Provides multiple points for specific, directional interactions with the target protein. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational complexity reduces the entropic penalty of binding. |
The compound's structure presents distinct features for target interaction:
-
The Pyrazole Core: Offers a rigid scaffold with hydrogen bonding capabilities.
-
The 5-Amino Group: A primary hydrogen bond donor.
-
The 4-Acetyl Group: The ketone oxygen is a strong hydrogen bond acceptor.
-
The 1-Methyl Group: Can probe small hydrophobic pockets.
This combination of properties makes this compound an ideal candidate for initiating an FBDD campaign against a wide range of protein targets, including kinases, proteases, and epigenetic targets.
The FBDD Experimental Workflow
A successful FBDD campaign relies on a tiered, multi-disciplinary approach that integrates highly sensitive biophysical techniques with structural biology. The goal is to confidently identify true binders, characterize their interaction, and provide a structural blueprint for optimization.
Caption: The integrated workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[11] It provides real-time kinetic data (association and dissociation rates) and can be conducted with relatively low protein consumption.[12]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Target protein of interest (>95% purity).
-
SPR instrument (e.g., Biacore, Carterra).
-
Sensor chips (e.g., CM5, a carboxymethylated dextran surface).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Screening buffer (e.g., PBS or HBS, pH 7.4, with 0.05% Tween-20 and 1-5% DMSO).
-
This compound and other fragment library members, dissolved in 100% DMSO to create high-concentration stocks (e.g., 100 mM).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over a flow cell until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Causality: A reference flow cell must be prepared in parallel (e.g., activated and deactivated with no protein) to subtract non-specific binding and bulk refractive index effects from the solvent.[13] This is critical for data integrity.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into the running buffer to the desired screening concentration (e.g., 100-500 µM). Ensure the final DMSO concentration is identical across all samples and the running buffer.[12]
-
Inject a fragment solution over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Between injections, regenerate the surface if necessary using a mild, optimized solution (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the target flow cell signal to generate a corrected sensorgram.
-
A positive "hit" is identified by a clear, concentration-dependent binding response that shows a characteristic association and dissociation curve, distinct from the square-wave shape of a bulk-effect artifact.
-
Rank hits based on their binding response and calculated ligand efficiency.
-
Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a cornerstone of FBDD, offering robust and reliable methods to confirm binding and provide structural information.[14][15] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly powerful for detecting weak fragment binding.
Objective: To validate hits from the primary screen and confirm direct binding to the target protein.
Materials:
-
Target protein, isotopically unlabeled.
-
Validated fragment hit (e.g., this compound).
-
NMR buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pD 7.0).
-
High-field NMR spectrometer with a cryoprobe.
Methodology (STD NMR):
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample 1 (Reference): 500 µM of the fragment in NMR buffer.
-
Sample 2 (Protein-Fragment Mix): 500 µM of the fragment and 10-20 µM of the target protein in the same NMR buffer.
-
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum of the reference sample to identify the fragment's proton resonances.
-
For Sample 2, acquire two spectra:
-
Off-resonance spectrum: The protein is irradiated at a frequency where no protein resonances exist (e.g., -30 ppm).
-
On-resonance spectrum: The protein is selectively saturated with a train of radiofrequency pulses at a frequency where broad protein aliphatic signals appear (e.g., 0.5-1.0 ppm) but where there are no sharp fragment signals.
-
-
Causality: In the on-resonance experiment, saturation from the protein will transfer to any closely associated (bound) ligand via the Nuclear Overhauser Effect (NOE). This transfer results in a decrease in the signal intensity of the fragment's protons.[14] Non-binding molecules will show no signal attenuation.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close contact with the protein.
-
The presence of signals in the STD spectrum is unambiguous proof of binding.
-
The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein (the "binding epitope").
-
Protocol 3: Structural Elucidation by X-ray Crystallography
The ultimate validation for an FBDD hit comes from high-resolution structural data, which reveals the precise binding mode.[16][17] This information is indispensable for the subsequent hit-to-lead chemistry phase.[18]
Objective: To determine the three-dimensional structure of the target protein in complex with the fragment.
Methodology (Crystal Soaking):
-
Protein Crystallization:
-
Generate high-quality, diffraction-grade crystals of the target protein using established crystallization conditions. The crystal system must be robust enough to withstand soaking in solutions containing DMSO.[17]
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving this compound to a high concentration (e.g., 10-100 mM) in a cryoprotectant-containing mother liquor solution.
-
Causality: A high concentration is required to drive the binding equilibrium towards the complex state, compensating for the fragment's inherently weak affinity.[18]
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to identify the density corresponding to the bound fragment. A positive result will show unambiguous, well-defined electron density for the fragment in a specific pocket on the protein surface.
-
Hit-to-Lead: The Path Forward
Once this compound is validated as a binder and its binding mode is known, the medicinal chemistry campaign begins. The goal is to "grow" the fragment into a more potent, lead-like molecule by exploring the surrounding binding site.
Caption: Strategies for evolving a fragment hit into a potent lead compound.
-
Fragment Growing: The structural data from crystallography will reveal unoccupied pockets adjacent to the fragment. The amino or acetyl groups on the pyrazole serve as ideal synthetic handles to add new chemical functionality that can engage in additional interactions (e.g., hydrophobic, hydrogen bonding) to increase affinity.
-
Fragment Linking: In some cases, a second fragment may be found to bind in a nearby pocket. A chemical linker can be designed to connect the two fragments, creating a single, high-affinity molecule that captures the binding energy of both.[19]
This iterative process of design, synthesis, and testing, guided by structural biology and biophysical data, is the most efficient path from a millimolar fragment hit to a nanomolar lead compound.
Conclusion
This compound represents a high-quality, synthetically versatile starting point for fragment-based drug discovery campaigns. Its ideal physicochemical properties, combined with the privileged nature of the pyrazole scaffold, make it a valuable addition to any fragment library. By employing a rigorous and integrated workflow of sensitive biophysical screening, orthogonal validation, and structure-based design as outlined in these protocols, researchers can effectively leverage this fragment to discover novel lead compounds for a wide array of challenging biological targets.
References
-
Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Di Lello, P., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. Available at: [Link]
-
Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Available at: [Link]
-
Rees, D. C., et al. (2007). Fragment screening using X-ray crystallography. Current Opinion in Chemical Biology. Available at: [Link]
-
Neumann, L., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]
-
Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]
-
Kumar, A., et al. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Edfeldt, F., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. Available at: [Link]
-
Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Biochemical Society Transactions. Available at: [Link]
-
Selvita. X-ray Crystallography Fragment Screening. Available at: [Link]
-
Chen, D., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Cell Biochemistry and Biophysics. Available at: [Link]
-
Edfeldt, F., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. Available at: [Link]
-
Erlanson, D. A., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. Available at: [Link]
-
Liu, Y., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
-
ResearchGate. Overview of NMR spectroscopy applications in FBDD. Available at: [Link]
-
ResearchGate. Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Available at: [Link]
-
Wang, Y., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules. Available at: [Link]
-
PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
Akhtar, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 11. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 14. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of a 5-Aminopyrazole Compound Library for Novel Kinase Inhibitors
Introduction: The Intersection of Privileged Scaffolds and High-Throughput Screening
The quest for novel therapeutics is increasingly focused on the efficient identification of bioactive small molecules. High-throughput screening (HTS) has emerged as a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[1] This application note provides a comprehensive guide to the high-throughput screening of a 5-aminopyrazole compound library, a class of heterocyclic compounds recognized for its "privileged scaffold" status in medicinal chemistry. 5-Aminopyrazoles are versatile building blocks for a wide range of biologically active molecules and have shown significant potential as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds.[2]
This document will detail a robust and validated workflow for identifying novel kinase inhibitors from a 5-aminopyrazole library. We will focus on a luminescence-based kinase assay, a widely adopted format in HTS due to its high sensitivity, broad applicability, and amenability to automation.[3] The protocols and data analysis pipelines described herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for their own screening campaigns.
The 5-Aminopyrazole Library: A Source of Potential Kinase Inhibitors
The 5-aminopyrazole core is a key pharmacophore in numerous clinically approved drugs and investigational agents. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of compounds with distinct biological activities. In the context of kinase inhibition, the 5-aminopyrazole scaffold can effectively mimic the hinge-binding motifs of ATP, the natural substrate for kinases. This makes a library of 5-aminopyrazole derivatives a rich source for the discovery of novel kinase inhibitors.
Library Preparation and Quality Control
The quality of the compound library is paramount to the success of any HTS campaign.[4] Proper preparation and rigorous quality control are essential to minimize false positives and ensure the reproducibility of results.
Protocol 1: 5-Aminopyrazole Library Preparation
-
Compound Solubilization:
-
Dissolve each 5-aminopyrazole derivative in 100% dimethyl sulfoxide (DMSO) to a final stock concentration of 10 mM.
-
Use automated liquid handlers for accurate and precise dispensing.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Plating for HTS:
-
Array the 10 mM stock solutions into 384-well master plates.
-
From the master plates, create intermediate plates at a concentration of 1 mM in DMSO.
-
For the primary screen, further dilute the compounds to a working concentration (e.g., 10 µM in the final assay volume) in the appropriate assay buffer. This is typically done by dispensing a small volume of the intermediate stock into the assay plate followed by the addition of other assay components.
-
Table 1: Compound Library Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection | >95% | Ensures that the observed activity is due to the intended compound.[5] |
| Identity | Mass Spectrometry (MS) | Consistent with expected molecular weight | Confirms the correct compound is in the well. |
| Solubility | Visual inspection under a microscope or automated imaging | No visible precipitate at screening concentration | Insoluble compounds can lead to false positives through aggregation.[6] |
| Concentration | Quantitative analysis of a subset of the library (e.g., via HPLC-UV) | Within ±15% of the target concentration | Ensures accurate determination of compound potency. |
High-Throughput Screening for Kinase Inhibitors: A Luminescence-Based Approach
For this application note, we will focus on a hypothetical screen to identify inhibitors of a mitogen-activated protein kinase (MAPK), a family of kinases implicated in various cancers and inflammatory diseases. The assay principle is based on the quantification of ATP remaining after the kinase reaction using a luciferase-based system, such as the Kinase-Glo® Luminescent Kinase Assay.[7] In this format, the light output is inversely proportional to the kinase activity.[8]
Assay Principle
The screening workflow is designed to be robust, reproducible, and amenable to automation. The following diagram illustrates the overall process from library screening to hit confirmation.
Figure 1: High-Throughput Screening Workflow. A multi-stage process to identify and validate kinase inhibitors.
Protocol 2: Primary High-Throughput Screen (384-Well Format)
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the kinase and substrate solution in the reaction buffer. The optimal concentrations should be determined during assay development to ensure the reaction is in the linear range.
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[9]
-
-
Compound and Control Dispensing:
-
Using an automated liquid handler, dispense 50 nL of the 1 mM compound stock solutions in DMSO into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control, 100% kinase activity) or a known potent inhibitor (positive control, 0% kinase activity).
-
-
Kinase Reaction:
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Add 2.5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase to sensitively detect ATP-competitive inhibitors.[6]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Add 5 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Identification
Rigorous data analysis is crucial for the identification of true hits from the large datasets generated during HTS.[5]
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1] It is calculated using the signals from the positive and negative controls on each plate.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the control signals.
-
Table 2: Z'-Factor Interpretation
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[10]
Hit Identification: Z-Score Normalization
To identify compounds that exhibit a significant inhibitory effect, the raw data from each plate is normalized. The Z-score is a common method for this purpose.[11]
-
Formula: Z-score = (x - μ) / σ
-
Where x is the raw signal of a well, μ is the mean of all sample wells on the plate, and σ is the standard deviation of all sample wells.
-
A Z-score threshold is set to define a "hit." For an inhibition assay, a more negative Z-score indicates stronger inhibition. A common threshold is a Z-score ≤ -3.
Figure 2: HTS Data Analysis Pipeline. A systematic approach to process raw data and identify potent hits.
Hit Confirmation and Secondary Assays
Compounds identified as hits in the primary screen require further characterization to confirm their activity and rule out false positives.
Protocol 3: Dose-Response and IC50 Determination
-
Serial Dilution: Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Performance: Perform the kinase assay as described in Protocol 2, using the serially diluted compounds.
-
Data Analysis:
-
Normalize the data to the positive and negative controls (% inhibition).
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).[12]
-
Protocol 4: Counter-Screen for Luciferase Inhibition
A common source of false positives in luminescence-based assays is direct inhibition of the luciferase enzyme.[13] A counter-screen is essential to identify and eliminate these compounds.
-
Assay Setup:
-
Prepare a reaction buffer containing a fixed concentration of ATP (equivalent to the amount remaining in a partially inhibited kinase reaction).
-
Add the hit compounds at the same concentration used in the primary screen.
-
Add the Kinase-Glo® reagent.
-
-
Luminescence Measurement: Read the luminescence.
-
Data Analysis: Compounds that significantly reduce the luminescent signal in this assay are likely luciferase inhibitors and should be flagged as potential false positives.
Orthogonal Assays for Hit Validation
To further validate the activity of the confirmed hits, an orthogonal assay with a different detection technology should be employed.[14] This helps to ensure that the observed activity is not an artifact of the primary assay format. A suitable orthogonal assay for kinase inhibition is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[15]
Troubleshooting Common HTS Issues
Table 3: Troubleshooting Guide for Kinase HTS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor | - Reagent instability- Inconsistent liquid handling- Suboptimal assay conditions | - Prepare fresh reagents- Calibrate and maintain liquid handlers- Re-optimize assay parameters (enzyme/substrate/ATP concentrations, incubation time) |
| High variability between replicate plates | - Edge effects- Inconsistent incubation times or temperatures | - Use barrier plates or avoid using outer wells- Ensure consistent environmental conditions for all plates |
| High rate of false positives | - Compound aggregation- Luciferase inhibition- Compound fluorescence (for fluorescence-based assays) | - Include detergent (e.g., 0.01% Triton X-100) in the assay buffer- Perform a luciferase counter-screen- Use a TR-FRET assay to minimize interference from compound fluorescence[16] |
Conclusion
The high-throughput screening of a 5-aminopyrazole library offers a promising avenue for the discovery of novel kinase inhibitors. The workflow detailed in this application note provides a robust framework for conducting such a screen, from library preparation and quality control to primary screening, data analysis, and hit validation. By employing a systematic and rigorous approach, researchers can efficiently identify and characterize potent and selective kinase inhibitors from this privileged chemical scaffold, paving the way for the development of new therapeutic agents.
References
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
- Zask, A., & Kaplan, J. (2003). High-throughput screening for kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 234, 147–155.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.
- Zhang, Y., et al. (2014). HTRF-based assays for screening and profiling of kinases. Methods in molecular biology (Clifton, N.J.), 1188, 137–150.
-
Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]
-
McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]
- Kellerman, L., & van Dyk, H. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423.
- Aok, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery : advancing life sciences R & D, 23(1), 58–66.
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Unpigeon. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
- Zhao, W., et al. (2015). Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. Journal of biomolecular screening, 20(2), 223–233.
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
- Zhang, Y., et al. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 12(7), 379-390.
- Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis.
-
Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Wikipedia. (n.d.). Hit selection. Retrieved from [Link]
- Perola, E. (2006). Minimizing false positives in kinase virtual screens. Proteins, 64(2), 422–435.
-
OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting [Video]. YouTube. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery.
- Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS discovery : advancing life sciences R & D, 25(4), 364–373.
- An, Y., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial chemistry & high throughput screening, 15(3), 229–237.
-
Boster Biological Technology. (2021, January 12). Technologies to Study Kinases [Video]. YouTube. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Visser, M., et al. (2015). High-Throughput Screening for Kinase Inhibitors. Methods in molecular biology (Clifton, N.J.), 1263, 1–13.
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. criver.com [criver.com]
- 5. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 8. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. medium.com [medium.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: A Researcher's Guide to Assessing Cell Cycle Arrest Induced by Aminopyrazole Compounds
Introduction: The Therapeutic Promise of Aminopyrazole Compounds
Uncontrolled cell proliferation is a defining characteristic of cancer.[1] The cell division cycle, a series of tightly regulated events, is governed by a family of protein kinases known as cyclin-dependent kinases (CDKs).[2] In many cancers, the proteins that regulate CDKs are mutated, leading to aberrant cell cycle progression and tumor growth.[3] This makes CDKs a prime target for therapeutic intervention. Aminopyrazole-based compounds have emerged as a promising class of small molecule inhibitors that can effectively target these kinases.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for assessing cell cycle arrest induced by aminopyrazole compounds. We will delve into the mechanism of these compounds, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation and validation.
Mechanism of Action: How Aminopyrazoles Halt the Cell Cycle
Aminopyrazole compounds function primarily as ATP-competitive inhibitors of CDKs.[1] The aminopyrazole core structure forms key hydrogen bonds within the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets essential for cell cycle progression.[1] Notably, many aminopyrazole analogs have been shown to be potent inhibitors of CDK2 and CDK5.[1][5]
Inhibition of CDK2, which forms complexes with cyclin E and cyclin A, is critical for the G1/S and S phase transitions. By blocking CDK2 activity, aminopyrazoles can induce cell cycle arrest, preventing cells from replicating their DNA and dividing.[3][4][6][7][8] This arrest provides a window for other cellular processes, such as apoptosis (programmed cell death), to be initiated in cancer cells.[7][8]
Signaling Pathway Overview
The following diagram illustrates the targeted action of aminopyrazole compounds on the CDK-mediated cell cycle pathway.
Caption: Mechanism of Aminopyrazole-Induced Cell Cycle Arrest.
Experimental Workflow for Assessing Cell Cycle Arrest
A robust assessment of cell cycle arrest involves a multi-pronged approach. The primary method is flow cytometric analysis of DNA content, which provides a quantitative measure of cell distribution across the different cycle phases. This is complemented by Western blotting to analyze the expression of key cell cycle regulatory proteins, offering mechanistic validation.
Sources
- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Potency of Aminopyrazole-Derived Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of kinase inhibitors derived from the aminopyrazole scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and accelerate your drug discovery efforts.
The aminopyrazole scaffold is a privileged structure in medicinal chemistry for the development of kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP, makes it an excellent starting point for designing potent and selective inhibitors.[3][4] However, the journey from a promising hit to a clinical candidate is often fraught with challenges. This guide will address specific issues you may encounter during the optimization process.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with aminopyrazole-based kinase inhibitors.
Q1: Why is the aminopyrazole scaffold so prevalent in kinase inhibitor design?
A1: The aminopyrazole core is considered a "hinge-binder," a key pharmacophore that forms hydrogen bonds with the backbone of the kinase hinge region.[3] This interaction is crucial as it mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor within the ATP-binding pocket.[3][5] This foundational interaction allows for the exploration of various substituents on the scaffold to achieve high potency and selectivity.[4]
Q2: What are the initial steps I should take when a newly synthesized aminopyrazole derivative shows low potency?
A2: When a new derivative exhibits low potency, a systematic approach is crucial. First, confirm the compound's identity and purity. Next, re-evaluate the initial design hypothesis. Was the modification intended to interact with a specific pocket or residue? Utilize computational modeling and available structural data to analyze the binding mode.[6][7] It is also beneficial to perform a broader kinase screen to check for off-target activities that might provide clues for optimization.
Q3: How do I bridge the gap between high biochemical potency and low cellular activity?
A3: A significant drop in potency from a biochemical to a cell-based assay is a common challenge in kinase inhibitor development.[8][9] This discrepancy can stem from several factors, including poor cell permeability, efflux by transporters, rapid metabolism, or the inhibitor being unable to effectively engage the target in the complex cellular environment.[8] Troubleshooting should involve assessing the compound's physicochemical properties (e.g., LogP, polar surface area), conducting permeability assays, and evaluating its metabolic stability.[8]
Q4: What strategies can I employ to improve the selectivity of my aminopyrazole-based inhibitor?
A4: Achieving selectivity is a major hurdle in kinase inhibitor design due to the highly conserved nature of the ATP-binding pocket across the kinome.[7][10] Strategies to enhance selectivity include:
-
Structure-Based Design: Utilize X-ray crystal structures to identify unique sub-pockets or residues in your target kinase that are not present in off-target kinases.[6][11] Design modifications that specifically exploit these differences.
-
Fragment-Based Drug Discovery (FBDD): Use fragment screening to identify small molecules that bind to less conserved regions of the kinase, which can then be linked to the aminopyrazole core to enhance selectivity.[10][12][13]
-
Scaffold Hopping: Systematically replace parts of your molecule with novel fragments while retaining key binding interactions.[14][15][16] This can lead to new intellectual property and improved selectivity profiles.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, presented in a question-and-answer format.
Biochemical Assay Optimization
Problem 1: High variability between replicate wells in my kinase assay.
Step-by-Step Troubleshooting:
-
Re-evaluate Assay Conditions:
-
Enzyme and Substrate Concentrations: Ensure that the concentrations of your kinase and substrate are optimal. Substrate depletion or product inhibition can lead to non-linear reaction kinetics and variability.[17]
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[18] Use an ATP concentration that is close to the Km value for your kinase to get a more physiologically relevant IC50.
-
Buffer Composition: Check the pH, salt concentration, and any necessary cofactors in your reaction buffer.[19]
-
-
Assess Reagent Quality:
-
Control for Compound Interference:
-
Assay Technology Interference: Some compounds can interfere with the assay readout, for example, by fluorescing or quenching the signal in fluorescence-based assays.[17] Run control experiments with your compound in the absence of the enzyme to check for such effects.
-
Workflow for Troubleshooting High Assay Variability:
Caption: A systematic workflow for troubleshooting high variability in kinase assays.
Cell-Based Assay Troubleshooting
Problem 2: My aminopyrazole inhibitor is potent biochemically but shows weak activity in cell-based assays.
Answer: This is a frequent and critical issue. The cellular environment presents numerous barriers that are not present in a purified biochemical assay.[9]
Step-by-Step Troubleshooting:
-
Evaluate Physicochemical Properties:
-
Lipophilicity and Solubility: Assess the compound's LogP and aqueous solubility. Poor solubility can lead to compound precipitation in cell culture media, and very high lipophilicity can result in non-specific binding and toxicity.
-
Polar Surface Area (PSA): A high PSA can limit passive diffusion across the cell membrane.
-
-
Investigate Cellular Uptake and Efflux:
-
Permeability Assays: Conduct assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
-
Efflux Pump Inhibition: Test if co-incubation with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) enhances the potency of your compound.
-
-
Assess Metabolic Stability:
-
Microsomal Stability Assay: Incubate your compound with liver microsomes to get an early indication of its metabolic stability.[20] Rapid metabolism can lead to a lower effective concentration in cells.
-
-
Confirm On-Target Engagement in Cells:
-
Target Phosphorylation: Use Western blotting or other methods to measure the phosphorylation status of the target kinase or a direct downstream substrate in treated cells.[8] This will confirm if your compound is reaching and inhibiting its intended target.[21]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to directly measure target engagement in intact cells.
-
Data Summary: Bridging the Biochemical-to-Cellular Gap
| Parameter | Potential Issue | Recommended Action |
| LogP | Too high (>5) or too low (<1) | Modify substituents to optimize lipophilicity. |
| Solubility | <10 µM in aqueous buffer | Introduce polar groups or use formulation strategies. |
| Permeability | Low in PAMPA or Caco-2 assays | Reduce polar surface area or number of rotatable bonds. |
| Metabolic Stability | High clearance in microsomal assay | Block metabolic soft spots identified by metabolite ID studies. |
| Target Engagement | No change in target phosphorylation | Confirm cell permeability; consider alternative scaffolds. |
Lead Optimization Challenges
Problem 3: My lead compound has good potency but poor selectivity.
Answer: Improving selectivity is a key aspect of lead optimization to minimize off-target effects and potential toxicity.[22]
Step-by-Step Troubleshooting:
-
Structural Biology-Guided Design:
-
Obtain Crystal Structures: If not already available, obtain the crystal structure of your lead compound bound to both the target kinase and key off-target kinases.[23]
-
Identify Selectivity Pockets: Compare the structures to identify differences in the ATP-binding pockets that can be exploited.[23] For example, the size and nature of the "gatekeeper" residue can be a key determinant of selectivity.
-
-
Structure-Activity Relationship (SAR) Expansion:
-
Systematic Modifications: Synthesize a focused library of analogs with modifications designed to probe specific regions of the binding pocket.[24][25]
-
Bioisosteric Replacements: Replace moieties on your compound with bioisosteres to explore new interactions and potentially disrupt binding to off-target kinases.[26]
-
-
Computational Approaches:
Signaling Pathway Consideration:
Caption: Simplified signaling pathway illustrating on-target vs. off-target inhibition.
Experimental Protocols
Protocol 1: General Kinase Activity Assay (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity.
Materials:
-
Purified kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Aminopyrazole inhibitor stock solution (in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the aminopyrazole inhibitor in kinase assay buffer. Keep the final DMSO concentration consistent across all wells (typically ≤1%).
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or buffer (for positive and negative controls).
-
Add 2.5 µL of a 2X kinase/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Note: The optimal concentrations of enzyme, substrate, and ATP, as well as the incubation times, must be determined empirically for each specific kinase.[17][29]
Protocol 2: Western Blot for Cellular Target Inhibition
This protocol describes how to assess the inhibition of a target kinase in cells by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Aminopyrazole inhibitor
-
Lysis buffer
-
Primary antibodies (for the phosphorylated substrate and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminopyrazole inhibitor for the desired time. Include a vehicle control (DMSO).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
References
- Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy. (n.d.). Google AI.
- Fragment-based approaches to the discovery of kinase inhibitors. (n.d.). PubMed.
- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024, December 18). Research and Reviews.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021, October 25). PubMed.
- Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. (n.d.). Chemical Communications (RSC Publishing).
- Fragment-based drug design facilitates selective kinase inhibitor discovery. (2021, May 3). PubMed.
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Fragment-based design of kinase inhibitors: a practical guide. (n.d.). PubMed.
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv.
- Structural biology in drug design: selective protein kinase inhibitors. (n.d.). PubMed.
- Fragment-Based Design of Kinase Inhibitors: A Practical Guide. (n.d.).
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021, September 29). Journal of Chemical Information and Modeling - ACS Publications.
- Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy. (n.d.).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025, February 5). ResearchGate.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central.
- Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. (2014, December 11). PubMed.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025, May 10).
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (n.d.). PubMed Central.
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (n.d.). PubMed Central.
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (n.d.). Semantic Scholar.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PubMed Central.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020, October 8). PubMed.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (n.d.). Request PDF - ResearchGate.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. (n.d.). Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
- The challenge of selecting protein kinase assays for lead discovery optimization. (n.d.). PubMed Central.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (n.d.). Benchchem.
- Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). Journal of Chemical Theory and Computation - ACS Publications.
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
- Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. (n.d.). NIH.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024, May 7). NIH.
- Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. (n.d.). Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. rroij.com [rroij.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpcat.com [ijpcat.com]
- 28. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 29. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Kinase Assays with Pyrazole Inhibitors
Welcome to the technical support center dedicated to addressing common challenges when working with pyrazole-based kinase inhibitors. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs due to its synthetic accessibility and versatile bioisosteric properties.[1] However, like any potent tool, its application in biochemical and cellular assays requires a nuanced understanding to avoid common pitfalls.
This guide is structured to provide direct, actionable solutions to problems you may encounter in the lab. We will move from foundational questions about compound handling and assay design to a symptom-based troubleshooting guide for more complex issues. Our goal is to explain the "why" behind each step, empowering you to design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Compound & Reagent Handling
Q1: My pyrazole inhibitor has poor aqueous solubility. What are my options?
This is a very common issue. Many kinase inhibitors, including those with pyrazole cores, are hydrophobic.[2][3] Forcing them into solution can lead to aggregation, which causes non-specific inhibition and artifactual data.
-
Primary Solution: DMSO Stocks: The standard practice is to create a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO) and then perform serial dilutions.[4]
-
For Persistent Issues: If the compound precipitates upon dilution into your aqueous assay buffer, you may need to:
-
Prepare a Salt Form: In some cases, preparing a salt of the compound (e.g., a methanesulfonate salt) can significantly improve solubility for testing purposes.[2]
-
Incorporate a Surfactant: Including a low concentration (typically 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer can help maintain compound solubility and prevent aggregation.[5]
-
Lower the Final Assay Concentration: Re-evaluate the highest concentration needed. It's possible that the effective concentration is well below the solubility limit.
-
Q2: What is the maximum recommended final DMSO concentration in my assay, and why does it matter?
The final concentration of DMSO in your assay wells should be kept constant across all conditions (including controls) and should be as low as practically possible.
-
Biochemical Assays: Typically, aim for ≤ 2% DMSO .[4] Many enzymes can tolerate this, but it must be validated.
-
Cell-Based Assays: Aim for ≤ 0.5% DMSO .[6] Higher concentrations can be cytotoxic or induce unintended biological effects.[7]
Causality: DMSO is not inert. At high concentrations, it can alter protein conformation and directly impact enzyme kinetics. Some studies have shown that DMSO can stimulate the activity of certain tyrosine kinases while inhibiting others, such as MAP kinases.[8][9] Therefore, you must run a "vehicle control" (assay buffer + highest percentage of DMSO used) to determine the solvent's effect on kinase activity.[4][10]
Assay Setup & Design
Q3: How does the ATP concentration in my assay affect the IC50 value of my pyrazole inhibitor?
The impact of ATP concentration is entirely dependent on the inhibitor's Mechanism of Action (MoA) . The pyrazole moiety is often designed to interact with the kinase hinge region, making many of these compounds ATP-competitive.[1]
-
For ATP-Competitive Inhibitors: These inhibitors bind to the same site as ATP.[11] Therefore, the measured IC50 value will increase as the ATP concentration increases. It's a direct competition. For data to be comparable across different experiments or labs, it is crucial to run the assay at a fixed ATP concentration, ideally at or near the Michaelis constant (Km) of the kinase for ATP.[12]
-
For Non-ATP Competitive (Allosteric) Inhibitors: These inhibitors bind to a different site on the kinase.[13][14] In a purely non-competitive scenario, the IC50 value should be independent of the ATP concentration.[6] Some pyrazole-based inhibitors, like Asciminib (ABL001), are notable examples of allosteric inhibitors.[1][15]
Q4: What are the absolute essential controls to include in my kinase assay?
Proper controls are the foundation of a trustworthy assay.[5] They allow you to pinpoint the source of errors.
| Control Type | Components | Purpose |
| Positive Control | All assay components, no inhibitor | Represents 100% kinase activity; used for data normalization.[5] |
| Negative Control | All assay components, plus a known inhibitor for your target | Validates that the assay can detect inhibition as expected.[5] |
| No Enzyme Control | All components (including inhibitor) EXCEPT the kinase | Identifies high background signal caused by compound interference with the detection system (e.g., autofluorescence).[5] |
| No Substrate Control | All components (including kinase) EXCEPT the substrate | Detects signal originating from kinase autophosphorylation or non-specific phosphorylation of other assay components.[5] |
Q5: My kinase is known to autophosphorylate. How does this affect my assay?
Autophosphorylation is a common mechanism for kinase activation and can be a source of background signal.[16] If you are using a generic detection method that measures ATP consumption (like ADP-Glo), you won't be able to distinguish between ATP used for substrate phosphorylation and ATP used for autophosphorylation.[12] This can lead to an overestimation of activity or mask subtle inhibition.
-
Solution: Use a substrate-specific detection method. Assays that directly measure the phosphorylation of the specific substrate (e.g., using a phospho-specific antibody in an ELISA format or a radiolabeling assay) are preferable as they are not confounded by autophosphorylation.[12]
Data Interpretation
Q6: My IC50 values are not reproducible between experiments. What are the most common causes?
Lack of reproducibility is a frequent frustration. The cause is almost always an uncontrolled variable in the assay.
-
Variable Reagent Concentrations: Inconsistent concentrations of ATP, kinase, or substrate will alter reaction kinetics and, for competitive inhibitors, directly impact the measured IC50.[6][10]
-
Inconsistent Incubation Times: Ensure reaction times are identical and fall within the linear range of the assay (i.e., before substrate depletion or product inhibition occurs).[10]
-
Compound Solubility/Stability: If your inhibitor precipitates or degrades in the assay buffer over time, its effective concentration will change, leading to variable results.
-
DMSO Concentration Creep: If serial dilutions are not prepared carefully, the final DMSO concentration can vary between wells, affecting kinase activity.[4]
Q7: How can I determine if my pyrazole inhibitor is ATP-competitive?
This is a critical step in characterizing a novel inhibitor. The most straightforward method is to perform a kinetic analysis.
-
Experimental Approach: Measure the IC50 of your inhibitor at several different ATP concentrations (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
Interpreting the Results:
-
ATP-Competitive: The IC50 value will increase linearly with increasing ATP concentration.
-
Non-Competitive: The IC50 value will remain relatively constant regardless of the ATP concentration.
-
Uncompetitive: The IC50 value will decrease as the ATP concentration increases. This occurs when the inhibitor only binds to the enzyme-substrate complex.[6]
-
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section provides a logical workflow for diagnosing and solving common experimental problems.
Problem 1: High Background Signal
Symptom: You observe a high signal in your "no enzyme" control wells, which should theoretically be at or near zero.
This is a classic sign of assay interference, where your compound directly affects the detection method.[10]
Caption: A troubleshooting workflow for diagnosing high background signal.
Solution & Protocol: Testing for Compound Interference
Many organic molecules, including pyrazole derivatives, can possess intrinsic fluorescent properties.[17][18] They can either emit light at the same wavelength as your assay's reporter fluorophore (autofluorescence) or absorb the excitation/emission light, causing quenching.[19][20]
Protocol: Counter-Screen for Autofluorescence
-
Prepare a plate with only assay buffer.
-
Add your pyrazole inhibitor in the same concentration range used in your main experiment.
-
Read the plate using the same fluorescence/luminescence settings as your kinase assay.
-
A significant signal in the absence of any assay reagents confirms compound autofluorescence.
If interference is confirmed, you may need to switch to an alternative assay format with a different detection method (e.g., from a fluorescence-based assay to a radiometric or label-free method).[21]
Problem 2: No or Weak Inhibition Observed
Symptom: Your inhibitor shows a flat or very weak dose-response curve, even at concentrations where you expect to see activity.
Caption: A workflow for troubleshooting lack of inhibitor potency.
Solution: Differentiating Solubility Issues from Inactivity
As discussed in the FAQ, poor solubility is a primary suspect.[2] Compound aggregates can scatter light and are often filtered out of solution, meaning the effective concentration is much lower than the nominal concentration.
-
Quick Check: Visually inspect the wells at your highest inhibitor concentration. Do you see any precipitate?
-
Definitive Test: Use biophysical methods like Dynamic Light Scattering (DLS) to detect the presence of aggregates in your assay buffer.
-
Practical Solution: If aggregation is confirmed, try adding a detergent like 0.01% Triton X-100 to the assay buffer. A significant increase in potency in the presence of the detergent is a strong indicator that aggregation was masking the true activity.[5]
Problem 3: Poor Selectivity / Suspected Off-Target Effects
Symptom: Your inhibitor shows activity against multiple unrelated kinases, or your cellular data doesn't align with the expected outcome of inhibiting the primary target.
The pyrazole scaffold can be a "privileged structure," meaning it can bind to the ATP pocket of many different kinases.[1] While some pyrazole inhibitors are highly selective, others can be quite promiscuous, and small chemical modifications can dramatically alter the selectivity profile.[7]
Solution & Protocol: Designing a Selectivity Profiling Strategy
Do not assume your inhibitor is selective. You must prove it experimentally.
-
Start with a Small Panel: Test your inhibitor against a small, diverse panel of kinases (e.g., from different branches of the kinome tree). This can be done in-house or through commercial services.
-
Follow Up on Hits: If you see inhibition of an unexpected kinase, perform a full dose-response curve to determine the IC50 for that off-target interaction.
-
Use Cellular Controls: To confirm that the cellular effect is due to on-target inhibition, use orthogonal approaches:
-
Rescue Experiment: Can the phenotype be reversed by expressing a drug-resistant mutant of your target kinase?
-
Downstream Signaling: Use Western blotting to verify that the inhibitor blocks the phosphorylation of a known, direct substrate of your target kinase in a dose-dependent manner.[22] A lack of correlation between target inhibition and the cellular phenotype may suggest off-target effects are responsible.[23]
-
Section 3: Advanced Protocols & Methodologies
Protocol 1: Differentiating ATP-Competitive vs. Non-Competitive Inhibition
This protocol provides a practical workflow for determining the mechanism of action.
-
Determine Kinase Km for ATP: First, perform a substrate saturation experiment by measuring kinase activity across a range of ATP concentrations (e.g., 0-500 µM) while keeping the substrate concentration fixed. Fit the data to the Michaelis-Menten equation to determine the Km(ATP).
-
Set Up IC50 Experiments: Prepare a matrix of experiments where you will determine the full IC50 curve for your pyrazole inhibitor at multiple fixed ATP concentrations. A good starting point is 0.5x, 1x, 5x, and 10x the Km(ATP).
-
Data Analysis (Cheng-Prusoff):
-
For each ATP concentration, calculate the IC50 value from the dose-response curve.
-
For an ATP-competitive inhibitor, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [ATP] / Km)
-
-
If the inhibitor is truly ATP-competitive, the calculated Ki value should be consistent across all ATP concentrations used.[12]
-
Protocol 2: Confirming Cellular Target Engagement
A biochemical IC50 does not guarantee the compound engages the target in a complex cellular environment. Cellular target engagement assays are essential to validate your inhibitor's action in live cells.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Treat intact cells with your pyrazole inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and pellet the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target kinase remaining in the supernatant by Western blot.
-
A successful inhibitor will result in more soluble kinase at higher temperatures compared to the vehicle control, indicating stabilization upon binding.[22]
-
-
NanoBRET™ Assay: This technology measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).
-
Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the kinase is added.
-
When the tracer binds, its proximity to the luciferase generates a BRET signal.
-
Your unlabeled pyrazole inhibitor is added, and it competes with the tracer for binding.
-
A potent inhibitor will displace the tracer, leading to a dose-dependent decrease in the BRET signal, allowing for the determination of cellular potency (EC50).[7]
-
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Benchchem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
- MDPI. (2022).
- PMC - NIH. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Kinase inhibitors can produce off-target effects and activate linked p
- ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
- Benchchem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Pyrazinib in Cell Lines.
- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- RSC Publishing. (2020).
- PMC - PubMed Central. (2021).
- PMC - NIH. (2024).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors.
- NIH. (n.d.). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core.
- NIH. (n.d.).
- PubMed. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.
- ResearchGate. (n.d.).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ACS Publications. (2024).
- ATP-competitive inhibitors for cancer tre
- ResearchGate. (2025). Non-ATP Competitive Protein Kinase Inhibitors | Request PDF.
- NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
- NCBI - NIH. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 16. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 18. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in aminopyrazole synthesis
To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Practical Guide to Identifying and Minimizing Byproducts in Aminopyrazole Synthesis
Introduction
Aminopyrazoles are a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The most common and versatile route to these valuable scaffolds is the condensation of a hydrazine with a 1,3-dielectrophilic species, typically a β-ketonitrile or a derivative of malononitrile.[1][2] While seemingly straightforward, this reaction is frequently plagued by challenges in selectivity and the formation of persistent byproducts.
This guide is designed to serve as a technical resource, moving beyond simple protocols to explain the mechanistic origins of common byproducts. By understanding why these impurities form, you can make informed decisions to suppress their formation, leading to cleaner reactions, higher yields, and more efficient purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during aminopyrazole synthesis.
Q1: My primary challenge is a mixture of regioisomers. Why does this happen and what is the most important factor to control it?
A: This is the most frequent issue in aminopyrazole synthesis when using a monosubstituted hydrazine (e.g., phenylhydrazine).[3][4] The hydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization, leading to two different regioisomers (e.g., a 1,3-disubstituted vs. a 1,5-disubstituted pyrazole). The outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions. The pH of the reaction medium is the single most influential factor. [4]
-
Acidic Conditions: Protonation occurs on the more substituted nitrogen of the hydrazine, making the terminal, less hindered nitrogen more nucleophilic. This typically favors the formation of the 5-aminopyrazole isomer.
-
Basic or Neutral Conditions: The more substituted nitrogen is more nucleophilic, leading preferentially to the 3-aminopyrazole isomer.
Q2: I've isolated a stable, non-cyclized intermediate. What is it and how do I push the reaction to completion?
A: You have likely isolated the hydrazone intermediate.[1][3] This occurs when the initial condensation of the hydrazine with the carbonyl group is successful, but the subsequent intramolecular cyclization onto the nitrile group stalls. This can be caused by insufficient heating, incorrect pH, or steric hindrance around the nitrile group. To drive the reaction forward, you can try increasing the reaction temperature, extending the reaction time, or adding a catalytic amount of acid (like acetic acid) to promote the cyclization step.
Q3: My NMR shows my desired product, but also a significant byproduct with an acetyl group. Where did it come from?
A: If you are using acetic acid as a solvent or catalyst at elevated temperatures, the exocyclic amino group of your aminopyrazole product can be N-acetylated, forming an amide byproduct.[3] While acetic acid is excellent for controlling regioselectivity, its use at high temperatures can lead to this complication. Consider using a non-reactive solvent like ethanol or toluene with a catalytic amount of a different acid if this becomes a significant issue.
Q4: I'm seeing a higher molecular weight species in my mass spectrum that looks like a dimer. Is this common?
A: Yes, dimerization is a known side reaction, particularly with 5-aminopyrazoles.[5][6] These compounds can act as binucleophiles and participate in further reactions.[1][3] Under certain conditions, especially with oxidative reagents or prolonged heating, C-H/N-H or N-H/N-H coupling can occur between two aminopyrazole molecules to form fused bicyclic systems like pyrazolo-pyridazines or pyrazines.[5][6] Minimizing reaction time and temperature after the initial product formation can help suppress this.
Part 2: Troubleshooting Guide: From Symptom to Solution
This guide provides a systematic approach to diagnosing and solving specific byproduct problems.
Issue 1: Poor Regioselectivity - An Unwanted Isomer
-
Symptom: ¹H NMR or LC-MS analysis shows two distinct product peaks with the same mass, often in a nearly 1:1 ratio. Separation by column chromatography is difficult.[7][8]
-
Potential Cause: Formation of both 3-amino and 5-amino pyrazole regioisomers due to non-selective cyclization with a substituted hydrazine.[4]
-
Identification & Confirmation:
-
Analytical: Separate the isomers using flash chromatography, often requiring a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexane).[7][9]
-
Spectroscopic: Unambiguous structural assignment requires 2D NMR. A ¹H-¹⁵N HMBC experiment is the gold standard for identifying the nitrogen to which the substituent is attached.[3] NOESY experiments can also be definitive by showing through-space correlation between the N-substituent and protons on the pyrazole ring.[7][10]
-
-
Corrective Actions & Minimization Strategies:
-
Thermodynamic vs. Kinetic Control: You can often favor one isomer by carefully selecting your reaction conditions. A key study demonstrated that acidic conditions (AcOH in toluene) with microwave heating favored the 5-aminopyrazole, while basic conditions (EtONa in EtOH) favored the 3-aminopyrazole.
-
Steric Hindrance: Increasing the steric bulk of the substituent on the hydrazine can favor the formation of the 5-aminopyrazole isomer, as the larger group directs the cyclization away from itself.
-
Issue 2: Formation of Fused Byproducts (e.g., Pyrazolo[1,5-a]pyrimidines)
-
Symptom: A significant amount of a higher molecular weight byproduct is observed, particularly when the reaction is run under harsh conditions or for extended periods.
-
Potential Cause: The 5-aminopyrazole product acts as a nucleophile and reacts with unreacted β-ketonitrile or other electrophiles present in the mixture.[3][11] This is especially prevalent if the R¹ group (see diagram below) has significant bulk.[11]
-
Identification & Confirmation:
-
Mass Spectrometry: The byproduct will have a mass corresponding to the aminopyrazole product plus the mass of the reacting partner minus the mass of the eliminated molecule (e.g., H₂O or NH₃).
-
NMR: The ¹H NMR will be significantly more complex, and the characteristic broad singlet for the NH₂ group may be absent.
-
-
Corrective Actions & Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the hydrazine (~1.1 equivalents) to ensure the complete consumption of the electrophilic starting material.
-
Lower Temperature & Time: Once TLC or LC-MS indicates the formation of the desired aminopyrazole is complete, work up the reaction promptly. Avoid prolonged heating.
-
Order of Addition: In some cases, adding the hydrazine last to a mixture of the other reagents can minimize the time the product is exposed to reactive starting materials at high temperatures.
-
Part 3: Key Concepts & Visualizations
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Mechanism: The Origin of Regioisomers
The reaction of a substituted hydrazine with a β-ketonitrile proceeds through a hydrazone intermediate. The regioselectivity is determined in the subsequent cyclization step, which is governed by the relative nucleophilicity of the two hydrazine nitrogens and the reaction pH.
Caption: Regioisomer formation pathways.
Troubleshooting Workflow
When faced with an unexpected result, a systematic approach can quickly identify the root cause and solution.
Caption: Systematic troubleshooting workflow.
Part 4: Experimental Protocols & Data
Protocol 1: General Synthesis of a 5-Aminopyrazole (Acidic Conditions)
This protocol is adapted from general procedures that favor the 5-amino isomer.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, ~0.2 M).
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS (usually complete within 2-6 hours).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Table 1: Influence of Reaction Conditions on Regioselectivity
The following table summarizes literature findings on how reaction conditions can dictate the major regioisomeric product.
| Starting Materials | Solvent/Additive | Conditions | Major Product | Reference |
| 3-Methoxyacrylonitrile + Phenylhydrazine | Toluene / AcOH | Microwave | 5-Amino Isomer (90%) | |
| 3-Methoxyacrylonitrile + Phenylhydrazine | Ethanol / EtONa | Microwave | 3-Amino Isomer (85%) | |
| Hydrazine + Enol Ether (R=Me) | Basic | - | 3-Amino Isomer (93%) | [1][2] |
| Hydrazine + Enol (R=H) | Acidic | - | 5-Amino Isomer (Major) | [1][2] |
This guide provides a foundational framework for addressing common challenges in aminopyrazole synthesis. By combining this knowledge with careful experimental observation and analytical chemistry, you can significantly improve the efficiency and outcome of your synthetic efforts.
References
-
Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link][1][2][3]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc, 2018(part i), 316-358. [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link][7][9]
-
Molaei, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5928. [Link][10]
-
Bawane, P., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 481. [Link][5][6]
-
Shaabani, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 251-297. [Link][11]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
assessing and improving the stability of aminopyrazole derivatives in biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazole derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you assess and improve the stability of your compounds in biological assays. Poor compound stability can lead to inaccurate data, high variability, and misleading structure-activity relationships (SAR), making it a critical parameter to address early in the drug discovery process.[1]
Section 1: Understanding Aminopyrazole Instability: FAQs
This section addresses the fundamental reasons why aminopyrazole derivatives can be unstable in common biological assay systems.
Q1: My aminopyrazole analog shows excellent potency in my primary biochemical assay, but its activity drops significantly in cell-based assays. What could be the cause?
A: This discrepancy is a classic indicator of poor metabolic stability. While a compound may be stable in a purified, buffer-based biochemical assay, the complex environment of a cell-based assay—containing intracellular enzymes—can lead to rapid degradation. The liver is the primary site of drug metabolism, and key enzymes responsible for this are concentrated in subcellular fractions called microsomes.[2] When moving from a simple to a complex biological system, you introduce a host of metabolic enzymes, such as Cytochrome P450s (CYPs), that can modify and inactivate your compound.
Q2: What are the most common metabolic pathways that degrade aminopyrazole derivatives?
A: Aminopyrazole derivatives are susceptible to several metabolic transformations, primarily mediated by Phase I enzymes. The most common pathways include:
-
Oxidative Metabolism: The electron-rich nature of the pyrazole ring makes it prone to oxidation.[3] This is often mediated by CYP enzymes, which can hydroxylate the pyrazole ring or its substituents.[4] Saturated heterocyclic substituents are also common sites of metabolism, typically at the carbon atom adjacent to a heteroatom.[3]
-
Aldehyde Oxidase (AO) Metabolism: Electron-deficient nitrogen-containing heterocyclic compounds can be substrates for aldehyde oxidase (AO), a cytosolic enzyme.[5][6][7] Efforts to improve CYP-mediated stability by introducing electron-withdrawing groups can inadvertently increase susceptibility to AO.[7][8] This highlights the importance of assessing metabolism in both microsomal and cytosolic fractions.
-
Formation of Reactive Metabolites: In some contexts, the aminopyrazole motif can be bioactivated to form reactive electrophilic intermediates.[9] These intermediates can covalently bind to cellular macromolecules, which is a potential source of toxicity.[9]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} idot Caption: Common metabolic liabilities of aminopyrazole derivatives.
Q3: Besides enzymatic degradation, can my compound be chemically unstable in assay buffer?
A: Yes, chemical instability is another potential issue. The pyrazole ring itself is generally stable, but certain substituents can make it susceptible to hydrolysis or other reactions in aqueous buffer, especially at non-physiological pH or in the presence of certain additives.[10] It is crucial to distinguish between chemical instability and metabolic degradation. This is typically done by running a control incubation in the absence of metabolic cofactors (like NADPH for CYPs) or in heat-inactivated enzyme preparations.[2]
Section 2: Assessing Compound Stability: Protocols and Data Interpretation
To address stability issues, you must first quantify them. This section provides step-by-step protocols for the two most common in vitro stability assays.
Liver Microsomal Stability Assay
This assay is the workhorse for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[11]
Workflow Diagram: Microsomal Stability Assay dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} idot Caption: Standard workflow for an in vitro liver microsomal stability assay.
Detailed Protocol:
-
Reagent Preparation:
-
Liver Microsomes: Thaw pooled liver microsomes (human, rat, or mouse) on ice. Dilute to a working concentration of 1 mg/mL in buffer.[12]
-
Test Compound: Prepare a 1 mM stock solution in DMSO. The final incubation concentration is typically 1 µM.[13]
-
Cofactor Solution (NADPH Regenerating System): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[11] This system continuously regenerates the active NADPH cofactor.
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound for LC-MS/MS normalization).
-
Incubation:
-
In a 96-well plate, add the test compound (at 2x final concentration) to wells containing the microsomal solution. Pre-incubate for 5-10 minutes at 37°C.[14]
-
Initiate the metabolic reaction by adding an equal volume of the pre-warmed NADPH regenerating system.[15]
-
Crucial Controls:
-
-NADPH Control: In a separate well, add buffer instead of the NADPH solution. This measures non-NADPH-dependent degradation (e.g., chemical instability, metabolism by other enzymes).[2][14]
-
T=0 Control: Immediately after adding the NADPH solution, quench the reaction. This sample represents 100% of the initial compound concentration.
-
Positive Control: Include a compound with known metabolic instability (e.g., Verapamil, Dextromethorphan) to validate the assay performance.[12]
-
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
Data Interpretation:
| Half-Life (t½) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification | Implication for Drug Development |
| > 60 min | < 12 | High | Favorable; likely to have a low hepatic clearance in vivo. |
| 15 - 60 min | 12 - 60 | Moderate | May be acceptable, but improvement is often sought. |
| < 15 min | > 60 | Low | High risk of rapid in vivo clearance; medicinal chemistry effort needed. |
| No degradation | N/A | Very High / Stable | Excellent metabolic stability. Ensure compound is not an inhibitor. |
Data adapted from typical industry classification criteria.
Plasma Stability Assay
This assay determines a compound's stability against hydrolytic enzymes (esterases, amidases) present in plasma.[16] It is particularly important for compounds with susceptible functional groups like esters or amides, which may be intentionally designed as prodrugs or unintentionally incorporated.[1][10]
Protocol:
-
Reagent Preparation:
-
Plasma: Thaw pooled plasma (human, rat, etc.) from a reputable supplier in a water bath at 37°C.
-
Test Compound: Prepare as in the microsomal assay (1 µM final concentration is common).[10]
-
Quenching Solution: Ice-cold acetonitrile with an internal standard.
-
-
Incubation:
-
Add the test compound to the plasma in a 96-well plate.
-
Incubate at 37°C. Time points are typically 0, 15, 30, 60, and 120 minutes.[16]
-
Controls:
-
Positive Control: A compound known to be rapidly hydrolyzed in plasma (e.g., Propantheline) to ensure enzymatic activity.
-
Negative Control: A known stable compound.
-
Matrix Control: Incubate the compound in heat-inactivated plasma to check for non-enzymatic degradation.
-
-
-
Sample Processing and Analysis:
-
The procedure for quenching, protein precipitation, and LC-MS/MS analysis is identical to the microsomal stability assay.[1]
-
Data Interpretation: A compound is generally considered stable if >90% remains after a 2-hour incubation. Rapid degradation (<50% remaining) suggests a high susceptibility to plasma hydrolases.
Section 3: Troubleshooting Guide
Q4: My data shows high well-to-well variability in my microsomal stability assay. What's wrong?
A: High variability can stem from several sources. Here’s a checklist:
-
Pipetting Inaccuracy: Ensure pipettes are calibrated. When working with small volumes of organic solvents like DMSO, use reverse pipetting techniques for better accuracy.
-
Inconsistent Incubation: Ensure uniform heating across the 96-well plate. Edge effects can be significant; consider avoiding the outer wells or filling them with buffer.
-
Precipitation/Solubility Issues: Your compound might be precipitating in the aqueous assay buffer. Visually inspect the wells after adding the compound. If solubility is an issue, the final DMSO concentration can be slightly increased (but should generally remain below 1%, and ideally <0.5%).[12]
-
Non-specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates. Using low-binding plates can mitigate this.[17]
Q5: My compound is very stable in the microsomal assay (-NADPH control is stable), but disappears in the full assay. However, I can't identify any oxidized metabolites. Where is my compound going?
A: This is a challenging but common scenario. Consider these possibilities:
-
Formation of Unstable Metabolites: The primary metabolite might be chemically unstable and degrade before detection.
-
Formation of Reactive Metabolites: Your compound could be forming reactive metabolites that covalently bind to microsomal proteins.[9] These protein-adducted species will be removed during the protein precipitation step and will not be observed in the supernatant. A specific reactive metabolite trapping experiment using a nucleophile like glutathione is needed to confirm this.[9]
-
Phase II Metabolism: Liver microsomes can perform Phase II metabolism (e.g., glucuronidation) if the appropriate cofactors (e.g., UDPGA) and a pore-forming agent are included.[2] If your compound has a handle for conjugation (like a hydroxyl group), it might be undergoing rapid Phase II metabolism.
Q6: My compound is stable in human liver microsomes but shows rapid clearance in rats in vivo. Why the disconnect?
A: This points to species differences in metabolism or clearance pathways not captured by the microsomal assay.
-
Species-Specific CYP Isoforms: The expression and activity of CYP enzymes can vary significantly between species.[2] Running the assay with rat liver microsomes is essential.
-
Aldehyde Oxidase (AO) Contribution: AO activity is notoriously species-dependent, with high activity in humans and monkeys, but very low or absent activity in dogs.[6][18] If your compound is an AO substrate, a human microsomal assay will miss this clearance pathway. You must perform the stability assay using the liver S9 fraction or cytosol, which contain AO.[7]
-
Other Clearance Mechanisms: Clearance can also occur via other routes not modeled by in vitro liver systems, such as renal excretion or metabolism in other tissues (e.g., intestine, lung).
Section 4: Strategies for Improving Stability
If your aminopyrazole derivative is found to be unstable, several medicinal chemistry strategies can be employed.
-
Block the Site of Metabolism: Once the "soft spot" (the site of metabolic attack) is identified via metabolite identification studies, you can block it. A common strategy is to introduce a fluorine atom or a methyl group at or near the labile position. This can sterically hinder the enzyme's access or alter the electronics of the site to disfavor oxidation.[3]
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for metabolic enzymes.[19] Reducing the compound's LogP by introducing polar groups can decrease metabolic clearance.[19]
-
Modify Electronics of the Heterocycle: The susceptibility of a heterocycle to oxidative metabolism is related to its electron density.[5] Replacing an electron-rich ring with a more electron-deficient one (e.g., by adding nitrogen atoms, like replacing a pyridine with a pyrimidine) can increase metabolic stability against CYP oxidation.[5] However, be mindful that this can increase liability towards aldehyde oxidase.[5][8]
-
Scaffold Hopping: If the aminopyrazole core itself is the primary liability, consider replacing it with a different heterocyclic scaffold (a bioisostere) that maintains the key binding interactions but possesses a more robust metabolic profile.[5][20]
By systematically assessing stability, troubleshooting assay results, and applying rational medicinal chemistry strategies, you can overcome the challenges associated with aminopyrazole derivatives and advance more robust candidates toward clinical development.
References
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
- Aldehyde oxidase and its contribution to the metabolism of a structurally novel, functionally selective GABAA α5-subtype inverse agonist. Semantic Scholar.
- Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- Plasma Stability Assay.
- Microsomal Stability Assay Protocol. AxisPharm.
- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases
- Plasma Stability Assay. Domainex.
- Plasma Stability In Vitro Assay. Charnwood Discovery.
- Plasma Stability Assay (human, dog, r
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- metabolic stability in liver microsomes. Mercell.
- Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I.
- ADME Microsomal Stability Assay. BioDuro.
- Strategies for a comprehensive understanding of metabolism by aldehyde oxidase.
- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in D
- Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed.
- Aldehyde Oxidase. Cambridge MedChem Consulting.
- Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. PubMed.
- Metabolism of pyrazole.
Sources
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bioivt.com [bioivt.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Navigating Cell Permeability Challenges of Aminopyrazole Drug Candidates
Welcome to the technical resource hub for researchers, scientists, and drug development professionals dedicated to advancing aminopyrazole-based therapeutics. This guide is designed to provide expert insights and practical troubleshooting for a common yet significant hurdle in the development of this promising class of compounds: achieving optimal cell permeability. Our goal is to equip you with the knowledge to diagnose permeability issues, implement effective solutions, and confidently advance your most promising candidates.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cell permeability of aminopyrazole drug candidates, providing a foundational understanding of the key concepts and challenges.
Q1: What makes cell permeability a critical parameter for my aminopyrazole drug candidate's success?
Cell permeability is the ability of a compound to pass through the lipid bilayer of a cell membrane to reach its intracellular target. For many aminopyrazole-based drugs, such as kinase inhibitors, the target is located within the cell. Therefore, poor permeability can lead to a significant discrepancy between high potency in biochemical assays (testing against the isolated target) and low efficacy in cell-based assays and ultimately, in vivo models. Inadequate permeability is a major cause of candidate attrition in drug discovery.
Q2: My aminopyrazole compound is potent in my enzyme assay but weak in my cell-based assay. Is this likely a permeability issue?
A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] While other factors like off-target effects or compound instability in the cell culture media can contribute, permeability is a primary suspect. It suggests that an insufficient amount of the compound is reaching its intracellular target to exert its biological effect.
Q3: What are the common physicochemical properties of aminopyrazole scaffolds that can negatively impact cell permeability?
While the aminopyrazole core itself is a versatile scaffold, certain inherent features and common modifications can lead to permeability challenges:
-
Hydrogen Bonding Capacity: The pyrazole and amino groups are strong hydrogen bond donors and acceptors. While crucial for target engagement, an excessive number of these interactions can lead to a high desolvation penalty when the molecule attempts to move from the aqueous extracellular environment into the hydrophobic lipid membrane.
-
Polar Surface Area (PSA): The presence of nitrogen and oxygen atoms in the aminopyrazole core and its substituents contributes to the molecule's overall polarity. A high PSA (typically >140 Ų) is often correlated with poor membrane permeability.
-
Low Lipophilicity: Achieving the right balance between lipophilicity (fat-solubility) and aqueous solubility is crucial. While highly lipophilic compounds can readily enter the membrane, they may have poor aqueous solubility and can get trapped in the lipid bilayer. Conversely, compounds with low lipophilicity (low LogP/LogD) will favor the aqueous environment and struggle to partition into the cell membrane.
Q4: Can my aminopyrazole compound be actively removed from the cell?
Yes, this is a critical consideration. Your compound might be a substrate for cellular efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] These are membrane proteins that act as cellular "pumps," actively expelling a wide range of substances from the cell's interior. This can result in low intracellular accumulation, even if the compound has good passive permeability.
Troubleshooting Guide: Low Permeability in Aminopyrazole Candidates
This section provides a structured approach to diagnosing and addressing low permeability in your aminopyrazole drug candidates.
Problem 1: Consistently low apparent permeability (Papp) values in PAMPA assays.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion. Low Papp values in this assay strongly suggest an issue with the compound's fundamental ability to cross a lipid barrier.
Possible Causes & Troubleshooting Steps:
-
High Polarity/Low Lipophilicity:
-
Action: Analyze the structure for an excessive number of polar functional groups or hydrogen bond donors/acceptors. Calculate the in silico properties like cLogP and Polar Surface Area (PSA).
-
Solution: Systematically modify the structure to increase lipophilicity. This can be achieved by adding lipophilic groups (e.g., methyl, ethyl, trifluoromethyl) or masking polar groups. For instance, if you have a carboxylic acid, consider converting it to an ester prodrug.[1]
-
-
Poor Solubility in Assay Buffer:
-
Action: Visually inspect the donor wells for precipitation. Measure the compound's solubility in the assay buffer.
-
Solution: If solubility is an issue, you may need to adjust the formulation by using a small percentage of a co-solvent like DMSO. However, be cautious as high concentrations of organic solvents can disrupt the artificial membrane.[3]
-
Workflow for Diagnosing Permeability Issues
Caption: Comparison of PAMPA and Caco-2 assays for permeability screening.
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. [4] Objective: To determine the bidirectional permeability of an aminopyrazole candidate and identify potential active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a Transwell™ plate and cultured for 18-22 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.
-
Permeability Measurement (A to B):
-
The test compound is added to the apical (A) side of the monolayer.
-
At various time points, samples are taken from the basolateral (B) side and the concentration of the compound is quantified by LC-MS/MS.
-
-
Permeability Measurement (B to A):
-
The experiment is repeated, but this time the compound is added to the basolateral (B) side and samples are taken from the apical (A) side.
-
-
Calculation of Papp and Efflux Ratio:
-
Papp values are calculated for both directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B).
-
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available at: [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]
-
Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available at: [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ScholarWorks@UTEP. Available at: [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]
-
Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success | ACS Omega. Available at: [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit - CliniSciences. Available at: [Link]
-
Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes - PMC. Available at: [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. Available at: [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing). Available at: [Link]
-
Caco-2 Permeability Assay - Evotec. Available at: [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing. Available at: [Link]
-
pampa-permeability-assay.pdf - Technology Networks. Available at: [Link]
-
Caco-2 permeability assay - Creative Bioarray. Available at: [Link]
-
Caco2 assay protocol. Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]
-
Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. Available at: [Link]
-
Challenges in Permeability Assessment for Oral Drug Product Development - PMC. Available at: [Link]
-
Drug solubility and permeability - Pion Inc. Available at: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. Available at: [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PubMed Central. Available at: [Link]
-
Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4 | Request PDF. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. Available at: [Link]
-
Physicochemical properties of drugs and membrane permeability | Request PDF. Available at: [Link]
-
New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - NIH. Available at: [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. Available at: [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. Available at: [Link]
-
Drug Permeation against Efflux by Two Transporters - PMC - NIH. Available at: [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - NIH. Available at: [Link]
-
Application of drug physico chemical characterisation in drug discovery - Merck Group. Available at: [Link]
-
Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Available at: [Link]
-
How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PubMed. Available at: [Link]
-
Transporter effects on cell permeability in drug delivery - PubMed. Available at: [Link]
Sources
- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Regioselective Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective synthesis of pyrazoles. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of controlling isomer formation in your experiments. As a Senior Application Scientist, my goal is to not only offer solutions but also to explain the underlying chemical principles that govern the regioselectivity of pyrazole synthesis.
Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone in medicinal chemistry, often presents the challenge of controlling regioselectivity, especially when employing unsymmetrical starting materials.[1] This guide will walk you through common problems, their root causes, and actionable solutions.
Issue 1: Poor or No Regioselectivity – A Mixture of Isomers is Obtained
This is arguably the most frequent challenge in pyrazole synthesis. The formation of a mixture of regioisomers can complicate purification and significantly lower the yield of the desired product.[1]
Root Causes and Solutions:
-
Inadequate Control of Reaction Conditions: The regiochemical outcome is highly sensitive to the reaction environment.[1]
-
pH/Catalyst: The acidity or basicity of the reaction medium can dramatically alter the regioselectivity. In the classical Knorr synthesis, acidic conditions can protonate the hydrazine, influencing which nitrogen atom acts as the initial nucleophile.[1] Conversely, basic conditions can deprotonate the 1,3-dicarbonyl compound, affecting the electrophilicity of the carbonyl carbons.
-
Troubleshooting:
-
Systematic pH Screening: Perform small-scale reactions at different pH values (acidic, neutral, and basic) to determine the optimal condition for your desired isomer.
-
Catalyst Choice: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is often used to facilitate imine formation.[2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields and selectivity.[2][3]
-
-
-
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[4] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically increase regioselectivity in certain reactions.[5]
-
Troubleshooting:
-
-
Temperature Effects: The reaction temperature can impact the kinetic versus thermodynamic control of the reaction.
-
Troubleshooting:
-
Temperature Variation: Run the reaction at different temperatures (e.g., room temperature, reflux) to see if it favors the formation of one isomer over the other. Lower temperatures often favor the kinetically controlled product.
-
-
Issue 2: Low Reaction Yield
Even with good regioselectivity, a low yield of the desired pyrazole can be a significant hurdle.
Root Causes and Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]
-
Increase Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve yields and reduce reaction times.[2]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.
-
Troubleshooting:
-
Optimize Reagent Addition: Slow, controlled addition of one reagent to the other can minimize side reactions, especially in exothermic processes.
-
Inert Atmosphere: If your substrates or intermediates are sensitive to air or moisture, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
-
-
-
Poor Mixing in Scale-Up: What works on a small scale may not translate directly to a larger batch due to inefficient mixing.[8]
-
Troubleshooting:
-
Mechanical Stirring: Ensure adequate agitation, especially for heterogeneous mixtures.
-
Reactor Geometry: Consider the geometry of the reaction vessel and its impact on mixing efficiency.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative, as well as the reaction conditions.[1]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key factor. Electron-withdrawing groups will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the attack to the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: As detailed in the troubleshooting guide, solvent, temperature, and pH can significantly influence the regiochemical outcome.[1]
Q2: My reaction with an unsymmetrical hydrazine is giving a mixture of isomers. How can I control which nitrogen atom attacks the dicarbonyl compound?
A2: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be different. The reaction conditions can be manipulated to favor the attack from a specific nitrogen.
-
Acidic Conditions: In an acidic medium, the more basic nitrogen atom of the hydrazine will be protonated, reducing its nucleophilicity. The less basic nitrogen will then be the primary nucleophile.
-
Steric Hindrance: A bulky substituent on one of the hydrazine's nitrogen atoms will sterically disfavor its attack on the carbonyl carbon.
Q3: Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?
A3: Yes, several other methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis.[9][10]
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes or alkenes is a powerful method for the regioselective synthesis of pyrazoles.[9][10] The regioselectivity is often predictable based on the electronic properties of the substituents on the dipole and dipolarophile.
-
Synthesis from Hydrazones and Nitroolefins: This method has shown excellent regioselectivity by utilizing the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[11]
-
Multi-component Reactions: One-pot, multi-component reactions have been developed that can provide highly substituted pyrazoles with good to excellent regioselectivity.[12]
Q4: How can I confirm the regiochemistry of my synthesized pyrazole?
A4: The unambiguous determination of the regiochemistry is crucial. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can often provide clues based on chemical shifts and coupling constants. More advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for determining the connectivity of atoms and thus the regiochemistry.
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides definitive proof of the molecular structure, including the regiochemistry.
-
Mass Spectrometry (MS): While MS primarily gives information about the molecular weight, fragmentation patterns can sometimes provide clues about the substitution pattern.
Visualizing the Process
General Reaction Scheme for Pyrazole Synthesis
Caption: Formation of two possible regioisomers from unsymmetrical reactants.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for optimizing reaction conditions to improve regioselectivity.
Data at a Glance: Influential Reaction Parameters
| Parameter | Influence on Regioselectivity | Typical Conditions/Variations |
| Solvent | Can stabilize intermediates and transition states differently, favoring one reaction pathway. | Toluene, Ethanol, DMF, Acetic Acid, TFE, HFIP[5] |
| Temperature | Affects kinetic vs. thermodynamic product distribution. | -20 °C to reflux temperature |
| pH / Catalyst | Alters the nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl. | Catalytic acid (HCl, H₂SO₄, AcOH), base (NaOAc, Et₃N), or neutral conditions.[1][2] |
| Substituents | Electronic and steric effects of substituents on starting materials are primary determinants. | Electron-withdrawing vs. electron-donating groups; bulky vs. small substituents.[1] |
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
This is a general guideline; specific amounts and conditions should be optimized for your particular substrates.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent.
-
Begin stirring the solution.
-
-
Reagent Addition:
-
Slowly add the hydrazine derivative (1.0-1.2 eq) to the solution. If the reaction is exothermic, consider using an ice bath to maintain the temperature.
-
If a catalyst is required, add it at this stage (e.g., a few drops of glacial acetic acid).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization, column chromatography, or distillation, depending on its physical properties.
-
-
Characterization:
-
Confirm the structure and regiochemistry of the purified pyrazole using NMR, MS, and other appropriate analytical techniques.
-
References
- Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657–674.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- Ewha Womans University. (n.d.). Recent advances in the regioselective synthesis of Pyrazoles.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
- PMC - NIH. (n.d.).
- BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
- ResearchGate. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- PMC. (2022).
- ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
- Organic & Biomolecular Chemistry (RSC Publishing). (2025).
- PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ACS Publications. (2008).
- ResearchGate. (2022).
- GalChimia. (2009). Regioselective pyrazoles.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Overcoming Resistance to Aminopyrazole-Based Therapeutics
Introduction
Welcome to the technical support center for aminopyrazole-based therapeutics. Aminopyrazole scaffolds are versatile frameworks in drug discovery, frequently utilized as kinase inhibitors in oncology and inflammatory diseases.[1][2] As with many targeted therapies, the emergence of drug resistance is a significant challenge that can limit their long-term efficacy.[3][4][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies, validated experimental protocols, and a mechanistic framework to help you identify, understand, and overcome resistance to aminopyrazole-based compounds in your experimental models. Our goal is to equip you with the technical knowledge to maintain experimental momentum and derive clear, actionable insights from your work.
Frequently Asked Questions (FAQs)
Q1: My aminopyrazole inhibitor is potent in biochemical assays but shows significantly reduced activity in my cell-based assays. What are the likely causes?
A1: This is a common and critical observation. The discrepancy often points to cellular factors not present in a purified enzyme assay. Key possibilities include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like LogP and polar surface area are initial indicators, but empirical testing is necessary.
-
Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the inhibitor out of the cell, reducing its intracellular concentration.[7][8][9] Many kinase inhibitors are known substrates for these pumps.[7][9]
-
Target Not Expressed or Active: The target kinase may not be expressed or basally active (phosphorylated) in your chosen cell line.
-
Rapid Metabolism: The compound may be quickly metabolized into an inactive form by the cells.
Q2: How can I confirm that the observed resistance is "on-target" (i.e., related to the kinase I'm targeting) versus "off-target"?
A2: This is a crucial distinction. The primary methods are:
-
Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is physically binding to its intended target protein within the intact cell.[10][11][12][13] A lack of thermal stabilization in resistant cells suggests a target access or binding issue.
-
Sequence the Target Kinase: The most common on-target resistance mechanism is the acquisition of mutations in the kinase domain that prevent drug binding.[4][5] Sequencing the gene encoding the target kinase in your resistant cell population is essential. Pay close attention to the "gatekeeper" residue, a common site for resistance mutations.[3][5][14]
-
Use a Structurally Unrelated Inhibitor: Test a second, structurally distinct inhibitor that targets the same kinase. If both compounds lose efficacy, it strongly suggests the resistance mechanism is related to the target or a downstream pathway, rather than a chemical-scaffold-specific issue like efflux.
Q3: What are the major "off-target" mechanisms of resistance I should be aware of?
A3: Off-target resistance occurs when the cell circumvents the inhibited kinase, even when the drug is effectively binding to its target. The two primary mechanisms are:
-
Activation of Bypass Signaling Pathways: Cells can adapt by upregulating or activating alternative signaling pathways that provide the same pro-survival or proliferative signals as the inhibited target.[15][16][17][18] For example, if you are inhibiting an RTK, cells might amplify another RTK (e.g., MET or HER2) to reactivate downstream pathways like PI3K/AKT or MAPK/ERK.[15][16][18]
-
Increased Drug Efflux: As mentioned in Q1, overexpression of ABC transporters is a major mechanism that is independent of the drug's direct target.[7][9][19]
Troubleshooting Guides & Decision Workflows
This section provides structured approaches to diagnose and address common experimental roadblocks.
Problem 1: Progressive Loss of Inhibitor Efficacy in Long-Term Culture
You observe that the IC50 of your aminopyrazole therapeutic gradually increases as you culture your cancer cell line in the presence of the drug.
This classic scenario points toward the selection and outgrowth of a resistant population. The primary drivers are typically acquired genetic mutations or the activation of compensatory signaling pathways.
Caption: Workflow for diagnosing acquired resistance.
-
If a Gatekeeper Mutation is Found: This is an on-target mechanism.[3][20][14] The therapeutic implication is that a next-generation inhibitor designed to bind to the mutated kinase is required.[3][20]
-
If a Bypass Pathway is Activated: This is an off-target mechanism.[16][17][18] The solution involves combination therapy. Combine your aminopyrazole therapeutic with an inhibitor targeting the activated bypass pathway (e.g., a MET inhibitor or PI3K inhibitor).[15]
-
If Efflux Pump Expression is Increased: This is also an off-target mechanism. Confirm by using a known inhibitor of the specific ABC transporter (e.g., Verapamil for P-gp, Ko143 for BCRP). If co-administration restores sensitivity, it validates this mechanism.[8]
Problem 2: Inconsistent Results in Target Engagement Assays (CETSA)
You are using CETSA to confirm target binding, but the thermal shift data is variable or shows no clear stabilization.
Inconsistent CETSA results can stem from technical issues with the assay or biological complexities. The principle of CETSA is that ligand binding stabilizes a protein against heat-induced denaturation.[10][11] Failure to see this shift can mean the drug isn't binding, or the assay conditions are not optimized.
-
Optimize Heat Challenge: The heating temperature and duration are critical. Run a full temperature gradient (e.g., 40°C to 70°C in 2°C increments) to determine the precise melting temperature (Tm) of your target protein in your specific cell line. The optimal temperature for detecting a shift is usually near the start of the melting curve.[10]
-
Verify Antibody Quality: CETSA followed by Western blotting relies on a high-quality antibody that specifically recognizes the soluble, native form of the target protein. Validate your antibody with positive and negative controls.
-
Control for Off-Target Thermal Shifts: A compound might cause global changes in protein stability. Include a control protein in your Western blot that is not a target of your compound. Its melting curve should not shift.
-
Check Compound Concentration and Incubation Time: Ensure you are using a sufficient concentration of the compound to achieve target saturation. Pre-incubate the cells with the compound for an adequate time (e.g., 1-2 hours) at 37°C to allow for cellular uptake and binding.[10]
Key Experimental Protocols
Protocol 1: Assessing Bypass Pathway Activation via Western Blot
Objective: To determine if resistant cells have upregulated the phosphorylation of key nodes in common resistance pathways (e.g., PI3K/AKT, MAPK/ERK).
Methodology:
-
Prepare Lysates: Grow parental (sensitive) and resistant cells to 80% confluency. Treat both cell lines with your aminopyrazole inhibitor at its IC90 (for the sensitive line) and a vehicle control (e.g., DMSO) for 2-4 hours.
-
Harvest and Lyse: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify Protein: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against key pathway proteins.
-
Recommended Antibodies: p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MET, total MET.
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate.
-
Analysis: Compare the levels of phosphorylated proteins between sensitive and resistant cells, normalized to the total protein levels. A significant increase in phosphorylation in the resistant line, despite treatment, indicates pathway activation.
Self-Validation: The protocol's integrity relies on proper controls. The vehicle-treated sensitive cells establish the baseline phosphorylation, while the inhibitor-treated sensitive cells confirm on-target pathway suppression. The resistant cells are then compared against these validated controls.
Protocol 2: Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of your aminopyrazole compound to its target protein in intact cells.[10][11][13]
Methodology:
-
Cell Treatment: Treat intact cells in suspension or adherent plates with your compound at various concentrations (e.g., 0.1x to 100x the IC50) and a vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[10]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of remaining target protein by Western blot or an ELISA-based method like AlphaScreen.[10][12]
-
Data Interpretation: Plot the amount of soluble protein against temperature for each compound concentration. A positive result is a rightward shift in the melting curve in the presence of the compound, indicating thermal stabilization due to binding.[11]
Data Presentation & Mechanistic Diagrams
Table 1: Interpreting Common Resistance Profiles
| Experimental Observation | Likely Mechanism | Primary Category | Recommended Next Step |
| Loss of target thermal stabilization (CETSA) & Mutation in kinase domain (Sequencing) | Gatekeeper Mutation | On-Target | Test a next-generation inhibitor designed to overcome the specific mutation.[3][20] |
| Target thermal stabilization is maintained & Increased p-AKT/p-ERK levels (Western Blot) | Bypass Pathway Activation | Off-Target | Identify the upstream activator (e.g., via phospho-RTK array) and test combination therapy.[15][17] |
| Target thermal stabilization is maintained & Sensitivity restored with Verapamil/Ko143 | Drug Efflux Pump Upregulation | Off-Target | Quantify ABCB1/ABCG2 mRNA by qPCR; consider compound modification to evade efflux.[7][8] |
Diagram 1: Major Mechanisms of Resistance to Kinase Inhibitors
Caption: On-target vs. Off-target resistance mechanisms.
Diagram 2: Example of a Bypass Signaling Pathway
Caption: MET amplification bypassing FGFR inhibition.
References
-
Shukla, S., Chen, Z., & Ambudkar, S. V. (2012). Tyrosine kinase inhibitors as modulators of ABC transporter-mediated drug resistance. Drug Resistance Updates, 15(1-2), 70-80. [Link]
-
Bencivenni, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3762. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
-
Frontiers. (n.d.). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Frontiers in Cell and Developmental Biology. [Link]
-
D'Cunha, R., et al. (2009). Role of the ABCG2 drug transporter in the resistance and oral bioavailability of a potent cyclin-dependent kinase/Aurora kinase inhibitor. Molecular Cancer Therapeutics, 8(12), 3440-9. [Link]
-
Bao, J., et al. (2012). Role of ABC transporters in cancer chemotherapy. Journal of Cancer Research and Therapy, 1(1), 1-8. [Link]
-
Misale, S., et al. (2012). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. Biochimica et Biophysica Acta, 1826(1), 101-10. [Link]
-
Zhang, H., et al. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Drug Targets, 16(12), 1356-71. [Link]
-
Wang, Y., et al. (2024). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers in Oncology, 14, 1335607. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2436-2445. [Link]
-
Harrison, C., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1957-1964. [Link]
-
Bagherian, M., et al. (2022). Evaluation of the FDA-approved kinase inhibitors to uncover the potential repurposing candidates targeting ABC transporters in multidrug-resistant cancer cells: an in silico approach. Journal of Biomolecular Structure and Dynamics, 41(14), 6653-6668. [Link]
-
Biondani, G., et al. (2023). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. International Journal of Molecular Sciences, 24(7), 6757. [Link]
-
Ercan, D., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling, 6(294), re7. [Link]
-
Nasr, N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(20), 7114. [Link]
-
Bencivenni, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Organic and Biomolecular Chemistry, 21(18), 3762-3784. [Link]
-
Chan, B. K., et al. (2012). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters, 3(11), 947-952. [Link]
-
Zuccotto, F., et al. (2010). Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. Current Opinion in Pharmacology, 10(4), 362-370. [Link]
-
ResearchGate. (2022). Advances in protein kinase drug discovery through targeting gatekeeper mutations. [Link]
-
Xiang, S., et al. (2022). Targeting Gatekeeper Mutations for Kinase Drug Discovery. Journal of Medicinal Chemistry, 65(23), 15492-15510. [Link]
-
Lovera, S., et al. (2012). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Current Medicinal Chemistry, 19(18), 2927-2946. [Link]
-
Hrustanovic, G., et al. (2013). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 19(14), 3663-3670. [Link]
-
Friboulet, L. (2017). Mechanisms of TKI resistance. YouTube. [Link]
-
Hantschel, O. (2013). Mechanisms of resistance to BCR-ABL and other kinase inhibitors. Biochimica et Biophysica Acta, 1834(7), 1449-59. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to BCR-ABL and other kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors as modulators of ABC transporter-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 16. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-methyl-1H-pyrazole Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of derivatives based on the 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one scaffold. Moving beyond a simple recitation of facts, we will explore the causal relationships between specific structural modifications and their impact on target engagement, selectivity, and physicochemical properties, with a particular focus on their role as kinase inhibitors. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic design.
The 5-Amino-1-methyl-1H-pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle that has become an increasingly vital motif in modern drug discovery, with over 30 FDA-approved drugs containing this core since 2011.[1] Its value stems from its unique properties: it can serve as a bioisostere for arenes, often improving physicochemical properties like solubility while reducing lipophilicity.[1] Furthermore, its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets.[1]
The 5-aminopyrazole scaffold, in particular, has emerged as a cornerstone for the development of kinase inhibitors. The exocyclic amino group at the C5 position is strategically positioned to act as a potent hydrogen bond donor, frequently anchoring the molecule to the "hinge region" of the kinase ATP-binding pocket—a common and effective strategy for achieving high-affinity binding. This guide will dissect the SAR of this scaffold by examining key points of chemical modification.
Deconstructing the SAR: Key Points of Molecular Modification
The biological activity of 5-aminopyrazole derivatives can be systematically modulated by making substitutions at three primary positions: the C5-amino group, the N1-methyl group, and the C4-acetyl group. Understanding the impact of modifications at each site is crucial for rational drug design.
Caption: Key modification points on the 5-aminopyrazole scaffold.
The C5-Amino Group: The Hinge-Binding Anchor
The exocyclic amine at the C5 position is arguably the most critical feature for the activity of these compounds as kinase inhibitors. In numerous co-crystal structures, this group forms a canonical hydrogen bond with the backbone carbonyl of a key residue in the kinase hinge region (e.g., Threonine 106 in p38 MAP kinase).[2] This interaction is fundamental for orienting the inhibitor within the ATP-binding site.
Expert Insight: While methylation or acylation of this amine is synthetically feasible, it almost universally leads to a dramatic loss of potency. Therefore, maintaining a primary or, in some cases, a secondary amine at this position is a foundational principle for designing inhibitors based on this scaffold. Any modification should be approached with extreme caution, as it risks disrupting the primary anchoring interaction.
The N1-Substituent: Modulating Selectivity and Physicochemical Properties
The substituent at the N1 position typically projects into the solvent-exposed region of the ATP binding site or can be tailored to interact with specific sub-pockets, thereby influencing selectivity.
-
Methyl Group: The parent N-methyl group provides a good balance of metabolic stability and potency. It is small enough to be well-tolerated by many kinases.
-
Aryl/Heteroaryl Groups: Replacing the methyl with larger aryl groups (e.g., a 4-fluorophenyl group in p38 inhibitors) can introduce beneficial π-π stacking or hydrophobic interactions, significantly enhancing potency.[2]
-
Bulky/Functionalized Groups: In the design of pan-FGFR inhibitors, larger and more complex groups at the N1 position have been explored to target unique features of the FGFR family, including gatekeeper mutant variants.[3]
Causality: The choice of the N1-substituent is a primary tool for achieving kinase selectivity. A small methyl group may allow for broader activity, while a carefully chosen larger group can exploit unique topological features of a specific kinase, leading to a more selective inhibitor. This position is also a key handle for tuning physicochemical properties like solubility and cell permeability.
The C4-Substituent: The Vector for Potency and Specificity
The C4 position, occupied by an acetyl group in the parent structure, is a versatile vector that points towards the interior of the binding pocket or the DFG motif region. Bioisosteric replacement of this acetyl group is a cornerstone of SAR optimization for this class.
-
From Ketone to Carboxamide: A common and highly effective modification is the conversion of the C4-ketone to a C4-carboxamide. This introduces additional hydrogen bond donor/acceptor capabilities and allows for the extension of the molecule into deeper pockets. This strategy has been successfully employed in the development of potent IRAK4 and FGFR inhibitors.[3][4][5] For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors that could target both wild-type and drug-resistant mutant forms of FGFR.[3]
-
Bioisosteric Replacements: The pyrazole ring itself can serve as a bioisostere for other aromatic systems like benzene or imidazole, often improving properties.[1] Similarly, the C4-acetyl group can be replaced by other moieties. For instance, in the development of cannabinoid-1 receptor antagonists, the aryl group at the C5 position (structurally related to the C4 position in our scaffold) was successfully replaced with an alkynylthiophene, demonstrating the viability of such bioisosteric swaps.[6][7]
Comparative Analysis: Targeting Diverse Kinase Families
The versatility of the 5-aminopyrazole scaffold is evident in its application against a wide range of protein kinases. The specific substitution patterns dictate the selectivity profile. The table below compares derivatives targeting different kinases, highlighting the SAR principles discussed.
| Compound Class/Example | N1-Substituent | C4-Substituent | Target Kinase(s) | Potency (IC₅₀/EC₅₀) | Reference |
| RO3201195 Analog [2] | 4-Fluorophenyl | Benzoyl with 2,3-dihydroxypropoxy | p38 MAP Kinase | Potent and selective | [2] |
| IRAK4 Inhibitor Lead [4][5] | Methyl | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | IRAK4 | Lead compound showed high ligand binding efficiency | [4][5] |
| Pan-FGFR Inhibitor (10h) [3] | Phenyl | Carboxamide with acrylamide "warhead" | FGFR1/2/3, V564F | 41-99 nM (wild-type), 62 nM (mutant) | [3] |
| CHK1 Inhibitor ((R)-17) [8] | Methyl | Linked to a 4-(methylamino)pyrimidin-2-ylamino | CHK1 | 0.4 nM | [8] |
Analysis: This data clearly illustrates the SAR principles. For the p38 inhibitor, a larger N1-aryl group and a functionalized C4-benzoyl group were key to achieving potency.[2] For the IRAK4 and CHK1 inhibitors, the core scaffold was extended from the C4 position via a carboxamide or related linker to engage with the target.[4][5][8] The pan-FGFR inhibitor demonstrates a sophisticated application where the C4-carboxamide is further functionalized to create a covalent bond, overcoming drug resistance mutations.[3]
Experimental Protocols for SAR Elucidation
A trustworthy SAR campaign relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these derivatives.
Representative Synthesis Protocol
This protocol outlines a general method for synthesizing a C4-carboxamide derivative, a common and critical step in optimizing this scaffold.
Objective: To synthesize N-aryl-5-amino-1-methyl-1H-pyrazole-4-carboxamide.
Steps:
-
Starting Material: Begin with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
Saponification: Hydrolyze the ethyl ester to the corresponding carboxylic acid using aqueous lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol (MeOH) solvent system. Monitor reaction completion by TLC or LC-MS.
-
Acidification & Isolation: Upon completion, carefully acidify the reaction mixture with 1N HCl to pH ~3-4, leading to the precipitation of the carboxylic acid. Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Amide Coupling: Dissolve the isolated carboxylic acid in a suitable aprotic solvent like dimethylformamide (DMF). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Amine Addition: Add the desired substituted aniline (1.1 equivalents) to the activated acid mixture.
-
Reaction & Workup: Stir the reaction at room temperature for 4-12 hours. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final N-aryl-5-amino-1-methyl-1H-pyrazole-4-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
Steps:
-
Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme, substrate peptide, and ATP at appropriate concentrations. Serially dilute the test compound in DMSO to create a concentration gradient (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Caption: A typical iterative workflow for a structure-activity relationship study.
Concluding Remarks and Future Outlook
The this compound scaffold and its derivatives represent a highly validated and versatile platform for the design of potent and selective inhibitors, particularly for protein kinases. The key SAR takeaways are:
-
The C5-amino group is essential for hinge-binding and should generally remain unsubstituted.
-
The N1-substituent is a key driver of selectivity and can be modified to target specific kinase sub-pockets or improve physicochemical properties.
-
The C4-position is a versatile vector where bioisosteric replacement of the acetyl group, often with a carboxamide linker, is a powerful strategy for enhancing potency and introducing new interaction points.
Future work in this area will likely focus on developing next-generation inhibitors that overcome clinical resistance, such as the covalent pan-FGFR inhibitors already discussed.[3] Furthermore, exploring novel bioisosteric replacements at the C4 position and leveraging advanced computational modeling to fine-tune N1-substituents will continue to unlock the full potential of this remarkable scaffold in the pursuit of new medicines.
References
-
Ran, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Shafiee, M., et al. (2024). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Current Medicinal Chemistry. Available at: [Link]
-
D'souza, S. P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (2023). SAR study for the pyrazole derivatives 69, 70, 71 and 72a,b. ResearchGate. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Utepova, I. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]
-
Takahashi, Y., et al. (2012). Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Tseng, S. L., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Kelly, C. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Fatima, A., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports. Available at: [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Kelly, C. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Berger, L. S., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Chen, P., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Hrytsai, I., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][10]triazino[2,3-c]quinazolines. Molecules. Available at: [Link]
-
Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. Journal of Medicinal Chemistry. Available at: [Link]
-
Tseng, S. L., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). ResearchGate. Available at: [Link]
-
Komykhov, S. A., et al. (2019). The potentially bioisosteric replacement[1][9] from methyl... ResearchGate. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Aminopyrazole Inhibitors Against Established Drugs in Oncology
A Senior Application Scientist's Guide to Efficacy, Selectivity, and Mechanism of Action
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is in a constant state of evolution. Among the promising scaffolds, the aminopyrazole core has emerged as a versatile framework for developing potent and selective inhibitors against a range of oncologically relevant kinases. This guide provides an in-depth comparative analysis of aminopyrazole-based inhibitors against established, FDA-approved drugs, supported by experimental data and protocols to offer a comprehensive resource for preclinical and clinical research.
Introduction: The Rise of the Aminopyrazole Scaffold
The aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, primarily due to its ability to form key hydrogen bond interactions with the hinge region of kinase active sites, a critical feature for potent inhibition.[1] This has led to the development of aminopyrazole inhibitors targeting a variety of kinase families, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs). This guide will dissect the performance of representative aminopyrazole inhibitors in these classes and compare them head-to-head with their well-established counterparts.
Comparative Analysis: Aminopyrazole Inhibitors vs. Standard of Care
The true measure of a novel inhibitor class lies in its performance relative to existing therapies. Here, we present a comparative overview of aminopyrazole inhibitors against established drugs, focusing on efficacy, selectivity, and clinical outcomes where available.
Bruton's Tyrosine Kinase (BTK) Inhibitors: Pirtobrutinib vs. Ibrutinib
Pirtobrutinib, a non-covalent aminopyrazole-based BTK inhibitor, has recently emerged as a significant advancement in the treatment of B-cell malignancies. Its primary comparator is Ibrutinib, a first-generation covalent BTK inhibitor.
| Feature | Pirtobrutinib (Aminopyrazole Inhibitor) | Ibrutinib (Established Drug) |
| Mechanism of Action | Non-covalent (reversible) inhibitor of BTK[2] | Covalent (irreversible) inhibitor of BTK |
| Overall Response Rate (ORR) in CLL/SLL | Non-inferior to Ibrutinib (87.0%)[3][4] | 78.6%[3] |
| Safety Profile | Favorable safety profile with lower incidences of atrial fibrillation/flutter (2.4%) and hypertension (10.6%)[3][5] | Higher rates of atrial fibrillation/flutter (13.5%) and hypertension (15.1%)[3] |
| Resistance | Designed to overcome resistance mutations associated with covalent BTK inhibitors[2] | Resistance can develop through mutations in the BTK active site |
Clinical trial data from the BRUIN CLL-314 study directly compared Pirtobrutinib to Ibrutinib in patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL). The study demonstrated that Pirtobrutinib was non-inferior to Ibrutinib in terms of overall response rate.[2][3][4][6] Notably, Pirtobrutinib exhibited a more favorable safety profile, with significantly lower rates of common adverse events like atrial fibrillation and hypertension.[3][5] This improved safety profile, coupled with its efficacy in patients who have developed resistance to covalent BTK inhibitors, positions Pirtobrutinib as a significant therapeutic alternative.
Cyclin-Dependent Kinase (CDK) Inhibitors: AT7519 vs. Flavopiridol and Approved CDK4/6 Inhibitors
AT7519 is a multi-targeted aminopyrazole-based CDK inhibitor that has shown promise in preclinical studies, particularly in MYCN-amplified neuroblastoma.[7][8] Its profile can be compared to the early pan-CDK inhibitor Flavopiridol and the more recent, highly selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib.
| Feature | AT7519 (Aminopyrazole Inhibitor) | Flavopiridol (Pan-CDK Inhibitor) | Palbociclib/Ribociclib/Abemaciclib (CDK4/6 Inhibitors) |
| Primary Targets | CDK1, CDK2, CDK4, CDK5, CDK9[9] | CDK1, CDK2, CDK4, CDK6, CDK7[9] | Highly selective for CDK4 and CDK6[10][11][12][13] |
| Preclinical Efficacy | Potent induction of apoptosis in multiple myeloma and neuroblastoma cell lines.[7] Showed significant tumor growth inhibition in neuroblastoma xenograft models.[8] | Nanomolar inhibitory concentrations in anaplastic thyroid cancer cell lines.[14] | Induce G1 cell cycle arrest in ER-positive breast cancer cells. |
| Selectivity | Multi-targeted | Pan-CDK inhibitor | Highly selective for CDK4/6 |
AT7519 demonstrates potent anti-tumor activity by inhibiting multiple CDKs involved in both cell cycle progression and transcriptional regulation.[7][9] Preclinical studies have shown its superior efficacy in MYCN-amplified neuroblastoma cell lines compared to non-amplified lines, suggesting a synthetic lethal interaction.[8] While Flavopiridol also displays broad CDK inhibition, AT7519's specific multi-kinase inhibition profile may offer a distinct therapeutic window. In contrast, the FDA-approved CDK4/6 inhibitors are highly selective, a feature that contributes to their manageable safety profile in the treatment of HR-positive breast cancer.[11][12][13]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aminopyrazole Derivatives vs. Pemigatinib and Erdafitinib
Several aminopyrazole-based compounds have been developed as potent FGFR inhibitors. Their performance can be benchmarked against the FDA-approved FGFR inhibitors, Pemigatinib and Erdafitinib.
| Feature | Aminopyrazole FGFR Inhibitors | Pemigatinib (Established Drug) | Erdafitinib (Established Drug) |
| Primary Targets | FGFR1, FGFR2, FGFR3 | Selective inhibitor of FGFR1, FGFR2, and FGFR3[15] | Pan-FGFR tyrosine kinase inhibitor[16][17][18] |
| Reported Efficacy | Potent in vitro and in vivo activity in FGFR-driven cancer models | Objective response rate of 35.5% in previously treated cholangiocarcinoma with FGFR2 fusions/rearrangements.[19] | Overall response rate of 40% in metastatic urothelial cancer with FGFR3 mutations/fusions.[16] |
| Common Adverse Events | (Expected class effects) Hyperphosphatemia, alopecia, diarrhea, fatigue, nausea | Hyperphosphatemia, alopecia, diarrhea, fatigue, nausea.[20] | Hyperphosphatemia, stomatitis, fatigue, diarrhea, dry mouth |
The manageable safety profile of Pemigatinib in patients with tumors harboring FGFR fusions/rearrangements has been a key factor in its approval.[19][21] Similarly, Erdafitinib has shown significant efficacy in urothelial carcinoma with specific FGFR alterations.[16][18] The development of novel aminopyrazole-based FGFR inhibitors will need to demonstrate a competitive or superior efficacy and safety profile to these established agents.
Janus Kinase (JAK) Inhibitors: Aminopyrazole Derivatives vs. Ruxolitinib
Aminopyrazole-based JAK inhibitors are in development, with the goal of providing improved selectivity and efficacy compared to existing treatments like Ruxolitinib.
| Feature | Aminopyrazole JAK Inhibitors | Ruxolitinib (Established Drug) | | --- | --- | --- | --- | | Primary Targets | JAK family kinases | Primarily JAK1 and JAK2 | | Kinase Selectivity | (Under development) Aiming for specific JAK isoform or broader kinome selectivity profiles | Relatively selective for JAK1/JAK2 over other kinases[22][23] | | Clinical Use | (Preclinical) | Approved for myelofibrosis and polycythemia vera |
A comparative analysis of the kinase profiles of approved JAK inhibitors revealed that Ruxolitinib is relatively selective for the JAK family, whereas other inhibitors like fedratinib, momelotinib, and pacritinib inhibit additional kinases.[22][23][24] This highlights the importance of the selectivity profile in determining the therapeutic and adverse effects of these agents. Future aminopyrazole-based JAK inhibitors will be evaluated against these distinct mechanistic signatures.
Experimental Protocols for Comparative Analysis
To ensure a robust and reproducible comparison of aminopyrazole inhibitors with known drugs, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.[25][26]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (aminopyrazole inhibitor and known drug)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup:
-
In each well of the plate, add the test compound or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[25]
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][27][28][29][30]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][27]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key signaling pathways affected by the inhibitors.[31][32][33][34]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-phospho-Rb, anti-total-BTK, anti-total-Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitors on protein expression and phosphorylation status.
Visualizing Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the comparative mechanisms of these inhibitors, visual representations of the targeted signaling pathways and experimental workflows are invaluable.
Signaling Pathway: BTK Inhibition in B-Cells```dot
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Perspectives
Aminopyrazole-based inhibitors represent a significant and versatile class of compounds with demonstrated clinical and preclinical potential. The comparative analysis presented here underscores that while established drugs have set a high bar, novel aminopyrazole inhibitors like Pirtobrutinib are proving to offer advantages in terms of safety and overcoming resistance. The continued exploration of this chemical scaffold, guided by rigorous comparative studies using standardized methodologies, will undoubtedly lead to the development of next-generation kinase inhibitors with improved therapeutic profiles. For researchers in the field, a deep understanding of the comparative efficacy, selectivity, and mechanisms of action is paramount to advancing the most promising candidates into the clinic.
References
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Head-To-Head Data Strong for Pirtobrutinib Over Ibrutinib | ASH Clinical News. (2025, December 2). American Society of Hematology. Retrieved January 18, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 18, 2026, from [Link]
-
Pirtobrutinib (Jaypirca) Noninferior to Ibrutinib (Imbruvica) in Treatment-Naïve CLL, Phase 3 Data at ASH 2025 Show. (2025, December 9). Oncology News Central. Retrieved January 18, 2026, from [Link]
-
Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314. (2025, December 11). VJHemOnc. Retrieved January 18, 2026, from [Link]
-
Western Blot Experiment: Complete Protocol Steps + Common Problems and Solutions! (2025, July 14). Boster Bio. Retrieved January 18, 2026, from [Link]
-
Lilly's Jaypirca (pirtobrutinib) met its primary endpoint in first-of-its-kind, head-to-head Phase 3 study versus Imbruvica (ibrutinib). (2025, December 7). PR Newswire. Retrieved January 18, 2026, from [Link]
-
Pirtobrutinib Demonstrates ORR Noninferiority vs Ibrutinib in BTK Inhibitor–Naive CLL/SLL. (2025, July 29). OncLive. Retrieved January 18, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 18, 2026, from [Link]
-
MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. Retrieved January 18, 2026, from [Link]
-
In vitro kinase assay. (2024, May 31). protocols.io. Retrieved January 18, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 18, 2026, from [Link]
-
Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. (n.d.). Cusabio. Retrieved January 18, 2026, from [Link]
-
AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
6 Western Blotting Steps. (n.d.). Azure Biosystems. Retrieved January 18, 2026, from [Link]
-
Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. (2023, September 7). PubMed Central. Retrieved January 18, 2026, from [Link]
-
(PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Oral pharmacokinetic parameters of the kinase inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Interactions of cyclin-dependent kinase inhibitors AT-7519, flavopiridol and SNS-032 with ABCB1, ABCG2 and ABCC1 transporters and their potential to overcome multidrug resistance in vitro. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
(PDF) Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. (2025, August 9). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors. (n.d.). RePub, Erasmus University Repository. Retrieved January 18, 2026, from [Link]
-
Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. (2017, July 11). Novartis OAK. Retrieved January 18, 2026, from [Link]
-
Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. (2019, September 27). PubMed. Retrieved January 18, 2026, from [Link]
-
Pemigatinib Demonstrates Manageable Safety Profile in FGF/FGFR Altered Tumors. (2022, April 26). Targeted Oncology. Retrieved January 18, 2026, from [Link]
-
Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (n.d.). ASH Publications. Retrieved January 18, 2026, from [Link]
-
Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
How selective are clinical CDK4/6 inhibitors? (2020, December 10). PubMed. Retrieved January 18, 2026, from [Link]
-
Safety and efficacy of pemigatinib in patients with cholangiocarcinoma: a systematic review. (n.d.). ecancermedicalscience. Retrieved January 18, 2026, from [Link]
-
Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Erdafitinib for the treatment of urothelial cancer. (2019, October 4). PubMed. Retrieved January 18, 2026, from [Link]
-
Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. (2017, July 1). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models. (2020, September 24). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A drug safety evaluation of pemigatinib for advanced cholangiocarcinoma. (n.d.). Mayo Clinic. Retrieved January 18, 2026, from [Link]
-
Pemigatinib Improves OS in FGFR2-Altered Cholangiocarcinoma. (2022, October 14). Targeted Oncology. Retrieved January 18, 2026, from [Link]
-
Erdafitinib as a Novel and Advanced Treatment Strategy of Metastatic Urothelial Carcinoma. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. (2023, October 23). The ASCO Post. Retrieved January 18, 2026, from [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Lilly's Jaypirca (pirtobrutinib) met its primary endpoint in first-of-its-kind, head-to-head Phase 3 study versus Imbruvica (ibrutinib) [prnewswire.com]
- 5. m.youtube.com [m.youtube.com]
- 6. onclive.com [onclive.com]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib - OAK Open Access Archive [oak.novartis.com]
- 11. How selective are clinical CDK4/6 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of pemigatinib in patients with cholangiocarcinoma: a systematic review - Rasool - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 16. Erdafitinib for the treatment of urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erdafitinib as a Novel and Advanced Treatment Strategy of Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. targetedonc.com [targetedonc.com]
- 21. targetedonc.com [targetedonc.com]
- 22. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. broadpharm.com [broadpharm.com]
- 28. clyte.tech [clyte.tech]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. chondrex.com [chondrex.com]
- 31. ucallmlab.com [ucallmlab.com]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 33. cusabio.com [cusabio.com]
- 34. azurebiosystems.com [azurebiosystems.com]
The Privileged Pyrazole: A Head-to-Head Comparison of Heterocyclic Scaffolds in Kinase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy and treatment of inflammatory and neurological diseases, protein kinase inhibitors (PKIs) have emerged as a cornerstone of modern medicine. The dysregulation of protein kinases is a hallmark of numerous pathologies, making them a prime target for therapeutic intervention. At the heart of many successful PKIs lies a heterocyclic scaffold, a core chemical structure responsible for anchoring the inhibitor within the ATP-binding pocket of the kinase. Among these, the pyrazole ring has garnered significant attention, earning the status of a "privileged scaffold" due to its versatile chemical properties and frequent appearance in clinically approved drugs.
This guide provides an in-depth, head-to-head comparison of the pyrazole scaffold against other prominent heterocyclic cores—pyridine, pyrimidine, and imidazole—in the context of kinase inhibition. We will delve into the structural nuances, binding interactions, and structure-activity relationships (SAR) that define their utility, supported by experimental data and detailed protocols for inhibitor characterization. Our aim is to equip researchers and drug development professionals with the critical insights needed to make informed decisions in the design and optimization of next-generation kinase inhibitors.
The Central Role of Heterocyclic Scaffolds in Kinase Inhibition
The ATP-binding site of a kinase, while highly conserved across the kinome, possesses subtle yet exploitable differences. Heterocyclic scaffolds serve as the foundational framework for small molecule inhibitors, engaging in crucial hydrogen bonding interactions with the "hinge" region of the kinase—a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP, providing a potent and often selective anchor for the inhibitor. The nature of the heterocyclic core and its substituents dictates the inhibitor's overall binding affinity, selectivity profile, and physicochemical properties.
Pyrazole: The Privileged Contender
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved kinase inhibitors. Its prevalence is a testament to its favorable drug-like properties, synthetic accessibility, and its capacity to serve as a versatile bioisosteric replacement for other aromatic systems.
Key Features and Binding Interactions:
-
Hydrogen Bonding: The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N), allowing for diverse interactions within the ATP-binding pocket. This dual nature is a key advantage in establishing a strong foothold in the hinge region.
-
Structural Rigidity and Substituent Vectoring: The planar and rigid nature of the pyrazole ring provides a stable platform for the precise positioning of substituents. This allows medicinal chemists to fine-tune interactions with other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, to enhance potency and selectivity.
-
Bioisosterism: Pyrazole can serve as a bioisostere for other aromatic rings like phenyl or pyridine, often leading to improved physicochemical properties such as solubility and metabolic stability.
Examples of Pyrazole-Containing Kinase Inhibitors:
The clinical success of pyrazole-based inhibitors is well-documented. As of recent reviews, eight of the 74 small molecule kinase inhibitors approved by the US FDA contain a pyrazole ring. These include:
-
Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2 kinases, with IC50 values in the low nanomolar range. It is used to treat myelofibrosis and polycythemia vera.
-
Crizotinib: An inhibitor of ALK and ROS1 tyrosine kinases, pivotal in the treatment of certain non-small cell lung cancers.
-
Encorafenib: A BRAF kinase inhibitor used in combination with other targeted therapies for melanoma.
The following table summarizes the inhibitory activity of selected pyrazole-containing drugs against their primary kinase targets.
| Inhibitor | Primary Kinase Target(s) | IC50 (nM) | Disease Indication |
| Ruxolitinib | JAK1, JAK2 | ~3 | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, ROS1 | Varies by assay | Non-Small Cell Lung Cancer |
| Encorafenib | BRAF V600E | Varies by assay | Melanoma |
| Avapritinib | KIT, PDGFRA | Varies by assay | Gastrointestinal Stromal Tumor |
| Pirtobrutinib | BTK | Varies by assay | Mantle Cell Lymphoma |
IC50 values can vary depending on the specific assay conditions and are provided here as a general indication of potency.
Competing Scaffolds: Pyridine, Pyrimidine, and Imidazole
While pyrazole holds a privileged status, other heterocyclic scaffolds have also proven to be highly effective in the design of kinase inhibitors.
Pyridine
The pyridine ring, a six-membered aromatic heterocycle, is another common hinge-binding motif. Its single nitrogen atom acts as a hydrogen bond acceptor.
-
Key Features: Pyridine derivatives are well-established in medicinal chemistry and often exhibit favorable pharmacokinetic profiles, including good solubility and metabolic stability.
-
Binding Interactions: The 2-amino-pyridine moiety is a frequent feature in kinase inhibitors, forming a bidentate hydrogen bond with the kinase hinge.
-
Examples: Many potent kinase inhibitors incorporate a pyridine core, targeting a wide range of kinases including EGFR and VEGFR-2.
Pyrimidine
The pyrimidine scaffold, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a bioisostere of the purine ring of ATP, making it an intuitive choice for a hinge-binding element.
-
Key Features: Pyrimidine-based inhibitors have demonstrated significant cytotoxic activity against various cancer cell lines. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidine, are also prominent in kinase inhibitor design.
-
Binding Interactions: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the backbone amide protons of the hinge region.
-
Examples: Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of B-cell cancers, features a pyrazolo[3,4-d]pyrimidine core.
Imidazole
The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is another versatile scaffold in kinase inhibitor design.
-
Key Features: Imidazole-based compounds have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs). The electron-rich nature of the imidazole ring facilitates binding to a variety of enzymes and receptors.
-
Binding Interactions: Similar to pyrazole, the imidazole ring can act as both a hydrogen bond donor and acceptor, providing flexibility in its interactions with the kinase active site.
-
Examples: Several imidazole-based compounds have been developed as potent inhibitors of CDKs and receptor tyrosine kinases like EGFR and VEGFR.
Head-to-Head Comparison: A Summary
| Scaffold | Ring Size | No. of Nitrogens | H-Bond Donor/Acceptor | Key Advantages | Representative Kinase Targets |
| Pyrazole | 5-membered | 2 (adjacent) | Both | Versatile, privileged scaffold, good drug-like properties | JAK, ALK, BRAF, BTK |
| Pyridine | 6-membered | 1 | Acceptor | Favorable pharmacokinetics, well-established chemistry | EGFR, VEGFR, VRK |
| Pyrimidine | 6-membered | 2 (1,3-position) | Acceptor | Bioisostere of purine, potent anticancer activity | BTK, Aurora Kinase |
| Imidazole | 5-membered | 2 (non-adjacent) | Both | Versatile, electron-rich, targets a broad range of kinases | CDK, EGFR, VEGFR |
Experimental Protocols for Kinase Inhibitor Characterization
The robust evaluation of kinase inhibitors requires a suite of well-designed experiments to determine their potency, binding affinity, and mechanism of action. Here, we provide step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay: IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that quantifies ADP production.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control to each well.
-
Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Binding Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring the kinetics and affinity of inhibitor binding to a kinase.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified kinase
-
Test compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Kinase Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified kinase over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the immobilized kinase surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the surface between injections using a suitable regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Purified kinase
-
Test compound
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified kinase against the desired buffer.
-
Dissolve the test compound in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the kinase solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of compound to kinase.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized binding mode of a kinase inhibitor.
Caption: Workflow for kinase inhibitor evaluation.
Conclusion
The pyrazole scaffold has rightfully earned its status as a privileged structure in the realm of kinase inhibition, as evidenced by its presence in numerous clinically successful drugs. Its unique combination of hydrogen bonding capabilities, structural rigidity, and favorable physicochemical properties makes it an exceptional starting point for the design of potent and selective kinase inhibitors. However, the continued exploration of other heterocyclic scaffolds such as pyridine, pyrimidine, and imidazole remains a fruitful endeavor, as each offers distinct advantages in terms of their chemical space and potential for novel intellectual property.
A thorough understanding of the structure-activity relationships of these scaffolds, coupled with rigorous experimental characterization using techniques like in vitro kinase assays, SPR, and ITC, is paramount for the successful development of the next generation of targeted therapies. This guide has provided a comparative framework and foundational protocols to aid researchers in this critical pursuit.
References
-
Dragos, V. F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Dragos, V. F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 37513197. [Link]
-
Khan, I., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 27(10), 826-848. [Link]
-
Kawabata, M., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological Sciences, 121(4), 307-314. [Link]
-
Kryštof, V., et al. (2021). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. Molecules, 26(11), 3323. [Link]
-
Sagnou, M., et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Molecules, 21(3), 332. [Link]
-
Barvian, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5679-5692. [Link]
-
Gomaa, H. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 344-366. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]
-
Bio-protocol. (2018). Kinase Assay to Determine the IC50 Values. Bio-protocol, 8(16), e2971. [Link]
-
Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18506. [Link]
-
Carlson, J. C. (2012). Assay Development for Protein Kinase Enzymes. In Methods in Molecular Biology (Vol. 795, pp. 1-13). Humana Press. [Link]
-
Di Trani, J., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(13), 8251-8258. [Link]
-
El-Sayed, N. N. E., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(15), 5851. [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
-
Schoknecht, J., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(15), 1421-1433. [Link]
-
Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Brehme, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 28(12), 4734. [Link]
- ResearchGate. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series
A Senior Application Scientist's Guide to Validating Target Engagement for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one Derivatives in Cells
Introduction
In the realm of drug discovery, confirming that a potential therapeutic agent interacts with its intended molecular target within the complex cellular environment is a critical step.[1][2] This process, known as target engagement, provides essential evidence to link a compound's chemical structure to its biological activity.[1] For novel chemical series like the 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one derivatives, which have shown promise as inhibitors of various kinases, robust validation of target engagement is paramount.[3][4][5][6] This guide offers a comparative overview of state-of-the-art cellular target engagement assays, providing the theoretical underpinnings, practical considerations, and detailed protocols necessary for researchers to confidently assess the intracellular activity of their compounds.
The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing activity against targets such as IRAK4, CHK1, and Raf kinases.[3][4][5][6] The this compound core represents a versatile starting point for the development of potent and selective inhibitors. However, potent biochemical activity does not always translate to cellular efficacy due to factors like cell permeability, efflux, and off-target effects.[7] Therefore, direct measurement of target binding in living cells is indispensable.
This guide will delve into three widely adopted and complementary techniques for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assays, and Fluorescence Polarization (FP)-based competition assays. Each method will be evaluated based on its principles, advantages, limitations, and suitability for different stages of the drug discovery workflow.
Comparative Analysis of Target Engagement Methodologies
Choosing the right target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired level of quantitative data. Here, we compare three leading methodologies.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is founded on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein.[7][8] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are often more resistant to this thermal denaturation, resulting in a higher proportion of the protein remaining soluble at elevated temperatures.[9] This change in thermal stability, or "thermal shift," is a direct indicator of target engagement.[7][10]
Advantages:
-
Label-free: CETSA does not require modification of the compound or the target protein, preserving their native states.
-
Physiologically Relevant: The assay is performed in intact cells or cell lysates, providing a more biologically relevant context than purified protein assays.[7][9]
-
Versatile: It can be adapted for various downstream detection methods, including Western blotting, mass spectrometry, and AlphaScreen®.[7][11]
Limitations:
-
Target-Dependent: Not all proteins exhibit a clear thermal shift upon ligand binding.
-
Throughput: Traditional CETSA formats can be low-throughput, although higher-throughput adaptations are available.[10]
-
Indirect Measurement: The assay indirectly measures binding by observing changes in protein stability.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ Target Engagement assay is a proximity-based method that utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[12][13] The target protein is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target is added.[12][13][14] When the tracer is bound to the NanoLuc®-tagged target, the energy from the luciferase reaction is transferred to the fluorescent tracer, resulting in a BRET signal.[15][16] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[15][16]
Advantages:
-
Live-Cell Measurement: Provides real-time, quantitative data on target occupancy in living cells.[14]
-
High-Throughput: The assay is amenable to high-throughput screening in a microplate format.
-
Quantitative: Allows for the determination of intracellular affinity (IC50) and residence time.[12][13]
Limitations:
-
Requires Genetic Modification: The target protein needs to be genetically fused to NanoLuc® luciferase.
-
Tracer Dependent: A suitable fluorescent tracer that binds to the target of interest is required.
-
Potential for Artifacts: Overexpression of the fusion protein could potentially lead to non-physiological effects.
Fluorescence Polarization (FP) Assay
Principle: Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular weight of a fluorescently labeled molecule (a tracer) in solution.[17] The tracer, when excited by polarized light, emits polarized light. The degree of polarization is dependent on the rotational speed of the molecule; larger molecules rotate slower and have higher polarization. In a competitive FP assay, a fluorescently labeled ligand (tracer) is bound to the target protein, resulting in a high polarization signal. When an unlabeled test compound competes for binding to the target, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in the polarization signal.[18]
Advantages:
-
Homogeneous Assay: It is a simple "mix-and-read" format, making it suitable for high-throughput screening.[19]
-
Quantitative: Allows for the determination of binding affinity (Ki or IC50).
-
Widely Applicable: Can be used for a variety of target classes, including kinases, proteases, and nuclear receptors.[18]
Limitations:
-
Requires a Fluorescent Probe: A suitable fluorescently labeled ligand is necessary.
-
Potential for Interference: Test compounds that are fluorescent or that quench the fluorescence of the tracer can interfere with the assay.
-
Indirect Cellular Readout: While the assay can be performed with cell lysates, it does not directly measure target engagement in intact, living cells in the same way as NanoBRET™.
Summary of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay | Fluorescence Polarization (FP) Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[8] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[12][13] | Change in the rotational speed of a fluorescently labeled ligand upon displacement by a test compound.[17] |
| Cellular Context | Intact cells or cell lysates.[7] | Live cells.[14] | Cell lysates or purified components. |
| Labeling | Label-free. | Target protein is genetically tagged; requires a fluorescent tracer.[12][13] | Requires a fluorescently labeled ligand (tracer). |
| Throughput | Low to medium; can be adapted for higher throughput.[10] | High. | High. |
| Data Output | Thermal shift (ΔTm), relative protein abundance. | Intracellular IC50, BRET ratio, residence time.[12][13] | IC50, Ki, millipolarization units (mP). |
| Key Advantage | No modification of compound or target.[7] | Real-time, quantitative live-cell data.[14] | Simple, homogeneous format suitable for HTS.[19] |
| Key Limitation | Not all proteins show a thermal shift. | Requires genetic modification and a specific tracer. | Potential for compound interference. |
Experimental Protocols
CETSA® Protocol for this compound Derivatives
This protocol outlines a typical CETSA experiment to assess the engagement of a pyrazole derivative with its putative kinase target in cultured cells.
Workflow Diagram:
Caption: CETSA experimental workflow for target engagement validation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate the desired cell line and grow to approximately 80% confluency.
-
Treat the cells with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to 4°C.[11]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.
-
NanoBRET™ Target Engagement Protocol
This protocol describes how to measure the intracellular binding of a pyrazole derivative to a NanoLuc®-tagged kinase in live cells.
Workflow Diagram:
Caption: NanoBRET™ target engagement experimental workflow.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Add the this compound derivative at a range of concentrations to the assay plate.
-
Add the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Incubate the plate at 37°C for 2 hours.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (e.g., 460 nm and >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control and plot the BRET ratio as a function of the compound concentration to determine the intracellular IC50.
-
Fluorescence Polarization (FP) Competition Assay Protocol
This protocol details an FP-based competition assay to determine the binding affinity of a pyrazole derivative to its purified target kinase.
Workflow Diagram:
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antbioinc.com [antbioinc.com]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. news-medical.net [news-medical.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 15. researchgate.net [researchgate.net]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Aminopyrazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation presents a significant challenge in developing selective inhibitors. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of aminopyrazole-based compounds, a privileged scaffold in kinase inhibitor design, and offers the rationale behind these experimental choices.
The aminopyrazole core is a versatile scaffold frequently used in the design of potent kinase inhibitors.[1] Its ability to form key hydrogen bonds with the kinase hinge region mimics the natural binding of ATP, providing a strong anchor for inhibitor development.[1] However, this same feature can also lead to broad reactivity across the kinome. Therefore, comprehensive cross-reactivity profiling is not just a regulatory checkbox but a critical step in understanding a compound's true biological effect.
The Imperative of Kinase Selectivity
Achieving kinase selectivity is a formidable challenge, primarily due to the highly conserved nature of the ATP-binding site across different kinase families.[2] Minor structural modifications to an inhibitor can drastically alter its selectivity profile.[3] Profiling a compound against a large panel of kinases provides a global view of its on- and off-target activities, enabling informed decisions about its therapeutic potential and potential liabilities.[4] This process is essential for interpreting cellular and in vivo pharmacology, as off-target effects can confound results.[5]
Methodologies for Kinase Profiling: A Comparative Overview
Several robust methods exist for profiling kinase inhibitor selectivity, broadly categorized into biochemical activity assays and binding assays.[6]
-
Biochemical Activity Assays: These assays measure the catalytic activity of the kinase by quantifying the phosphorylation of a substrate.[6][7] Traditional methods often use radioisotopes like ³²P-ATP, which are considered a gold standard due to their direct measurement of product formation.[6][8] However, concerns over radioactive waste have led to the development of non-radioactive alternatives, including fluorescence-based (e.g., TR-FRET) and luminescence-based (e.g., ADP-Glo®) assays.[7][9] These methods offer higher throughput and are more amenable to automation.[10]
-
Competition Binding Assays: These assays measure the ability of a compound to displace a known ligand from the kinase's active site.[5] A prominent example is the KINOMEscan™ platform, which utilizes a DNA-tagged kinase and an immobilized ligand.[4][5] The amount of kinase captured on a solid support is quantified by qPCR.[5] A key advantage of this ATP-independent method is that it measures the true thermodynamic dissociation constant (Kd), providing a more direct assessment of binding affinity compared to IC50 values, which can be influenced by ATP concentration.[4][5]
Featured Methodology: Competition Binding Assay (KINOMEscan™)
For its comprehensiveness and direct measurement of binding affinity, the KINOMEscan™ platform is a preferred method for initial, broad profiling. The platform can screen compounds against hundreds of kinases, including clinically relevant mutants, providing a detailed map of a compound's kinome-wide interactions.[11][12]
Below is a diagram illustrating the workflow for assessing inhibitor selectivity using a competition binding assay platform.
Caption: Workflow for a competition binding assay to determine kinase inhibitor selectivity.
This protocol outlines the steps for an initial screen to identify the primary targets and off-targets of an aminopyrazole compound at a single, high concentration.
-
Compound Preparation: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 100X the final desired screening concentration).
-
Assay Plate Preparation: Dispense the DNA-tagged kinases from a diverse panel (e.g., scanMAX™ panel with over 460 kinases) into the wells of a multi-well plate.[4]
-
Compound Addition: Add the test compound to the assay wells. Include a DMSO-only well as a "no inhibitor" control.
-
Binding Reaction: Add streptavidin-coated beads functionalized with an immobilized, active-site directed ligand to initiate the competitive binding reaction.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinases and test compounds. The amount of kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of the test compound.[5]
-
Quantification: Elute the bound kinase and quantify the amount using qPCR, which detects the DNA tag.[5]
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control for each kinase in the panel. A common representation is a "TREEspot™" visualization, where hits are shown as dots on a kinome dendrogram, with the size of the dot indicating binding strength.[11]
Comparative Data Analysis of Aminopyrazole Compounds
To illustrate how cross-reactivity data is interpreted, the table below presents hypothetical but representative data for three aminopyrazole-based compounds against a select panel of kinases. This data is modeled after known inhibitors like AT7519 and AZD5438, which are known to inhibit Cyclin-Dependent Kinases (CDKs).[13][14][15][16]
| Kinase Target | Compound A (Hypothetical) | Compound B (Hypothetical) | Compound C (Hypothetical) |
| Primary Target | % Inhibition @ 1 µM | % Inhibition @ 1 µM | % Inhibition @ 1 µM |
| CDK2/CycA | 99.5 | 98.2 | 99.8 |
| Off-Targets | |||
| CDK1/CycB | 98.1 | 95.0 | 75.3 |
| CDK5/p25 | 99.0 | 97.5 | 88.1 |
| CDK9/CycT | 92.5 | 45.1 | 15.6 |
| Aurora A | 78.3 | 12.5 | 2.1 |
| Aurora B | 85.1 | 20.3 | 5.4 |
| GSK3B | 65.2 | 8.9 | <1 |
| JNK3 | 40.7 | 5.2 | <1 |
| p38a | 33.0 | 3.1 | <1 |
| SRC | 15.6 | <1 | <1 |
Interpretation of Results:
-
Compound A demonstrates potent inhibition of the primary target (CDK2) but exhibits significant cross-reactivity with other CDKs (CDK1, 5, 9) and Aurora kinases. This broad profile is similar to multi-CDK inhibitors like AT7519.[13][14]
-
Compound B shows improved selectivity. While it still potently inhibits the primary CDK targets, its activity against CDK9 and other kinase families is substantially reduced.
-
Compound C represents a highly selective inhibitor. It maintains potent activity against CDK2 while having minimal impact on other kinases in the panel, even closely related CDKs like CDK1. This profile is highly desirable when seeking to minimize off-target effects.
On-Target and Off-Target Signaling Implications
The selectivity profile of an inhibitor directly translates to its effects on cellular signaling pathways. A selective inhibitor will primarily modulate the pathway of its intended target, whereas a non-selective inhibitor can have widespread, sometimes unintended, consequences.
The diagram below illustrates how a selective CDK2 inhibitor (like Compound C) would primarily affect the G1/S cell cycle transition, while a less selective inhibitor (like Compound A) could also impact other cellular processes regulated by Aurora B (mitosis) or GSK3B (glycogen metabolism, apoptosis).
Caption: Impact of selective vs. non-selective inhibitors on cellular signaling pathways.
Conclusion
The cross-reactivity profiling of aminopyrazole compounds, or any kinase inhibitor class, is a cornerstone of modern drug discovery. It provides critical insights that guide lead optimization, predict potential toxicities, and elucidate the mechanism of action. By employing comprehensive, quantitative methods like competition binding assays and carefully analyzing the resulting kinome-wide data, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective targeted therapies.
References
-
KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Retrieved January 17, 2024, from [Link]
-
KINOMEscan Technology - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved January 17, 2024, from [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved January 17, 2024, from [Link]
-
Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Retrieved January 17, 2024, from [Link]
-
Engel, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Retrieved January 17, 2024, from [Link]
-
Wang, Y., et al. (2022). 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Retrieved January 17, 2024, from [Link]
-
Kinase profiling of 52 using KINOMEscan technology at 1 μM. (2023). ResearchGate. Retrieved January 17, 2024, from [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved January 17, 2024, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 17, 2024, from [Link]
-
Tenti, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved January 17, 2024, from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved January 17, 2024, from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 17, 2024, from [Link]
-
Hu, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved January 17, 2024, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 17, 2024, from [Link]
-
Metz, J. T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Retrieved January 17, 2024, from [Link]
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). SpringerLink. Retrieved January 17, 2024, from [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 17, 2024, from [Link]
-
El-Gazzar, M. G., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Retrieved January 17, 2024, from [Link]
-
Gangar, A., et al. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2024, from [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Retrieved January 17, 2024, from [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved January 17, 2024, from [Link]
-
Lou, Y., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. Retrieved January 17, 2024, from [Link]
-
Engel, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Retrieved January 17, 2024, from [Link]
-
Jiang, H., et al. (2021). AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss. European Journal of Medicinal Chemistry. Retrieved January 17, 2024, from [Link]
-
Anderson, M., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics. Retrieved January 17, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 14. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Pyrazole Inhibitors Against Clinical Trial Candidates for TGF-β Receptor I (ALK5) Kinase
Introduction: The Strategic Imperative for Potent and Selective TGF-β Receptor I Kinase Inhibitors
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] However, in the context of cancer, TGF-β signaling exhibits a paradoxical and challenging dual role.[2] In the early stages of tumorigenesis, it acts as a tumor suppressor, yet in advanced malignancies, it switches to a potent promoter of tumor growth, invasion, metastasis, and immune evasion.[1] This functional pivot makes the TGF-β pathway, and specifically the TGF-β Receptor I (TGFβR1), also known as Activin Receptor-Like Kinase 5 (ALK5), a compelling target for therapeutic intervention.[3]
The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its synthetic tractability and ability to form key interactions within the ATP-binding pocket of various kinases.[4] This guide provides a comprehensive framework for benchmarking novel pyrazole-based inhibitors of TGFβR1 against established clinical trial candidates, Galunisertib (LY2157299) and Vactosertib (TEW-7197). We will delve into the requisite experimental protocols, from in vitro kinase assays to in vivo efficacy studies, to provide researchers with a robust methodology for evaluating the next generation of TGF-β targeted therapies.
Comparative Analysis of TGFβR1 Kinase Inhibitors
A direct comparison of the inhibitory potency of a novel pyrazole compound with clinical trial candidates is the first step in its evaluation. The following table summarizes the in vitro potency of a representative novel pyrazole inhibitor against Galunisertib and Vactosertib.
| Inhibitor | Target | IC50 (nM) | Key Findings | Reference(s) |
| Novel Pyrazole Compound | TGFβR1 (ALK5) | 8.27 | High potency and selectivity over TGFβR2. Good oral bioavailability in preclinical models. | |
| Galunisertib (LY2157299) | TGFβR1 (ALK5) | 56 - 172 | First-in-class oral inhibitor, has undergone extensive clinical investigation. Demonstrates inhibition of SMAD2 phosphorylation and anti-tumor activity in various preclinical models. | [3][5] |
| Vactosertib (TEW-7197) | TGFβR1 (ALK5) | 6.68 - 11 | Highly potent and selective oral inhibitor. Well-tolerated in clinical trials and has shown efficacy against multiple cancer types. | [6][7] |
Visualizing the Mechanism of Action: The TGF-β Signaling Pathway
Understanding the signaling cascade that a novel inhibitor targets is fundamental to interpreting experimental outcomes. The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for TGFβR1 kinase inhibitors.
Experimental Workflow for Benchmarking
A systematic approach is crucial for the comprehensive evaluation of a novel inhibitor. The following workflow outlines the key experimental stages, from initial in vitro characterization to in vivo validation.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in drug discovery research. The following sections provide detailed, step-by-step protocols for the key assays required to benchmark a novel TGFβR1 inhibitor.
In Vitro TGFβR1 Kinase Assay (ADP-Glo™ Protocol)
This assay quantifies the kinase activity of TGFβR1 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human TGFβR1 (ALK5) kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Assay Buffer
-
Novel pyrazole inhibitor, Galunisertib, and Vactosertib
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors and reference compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Prepare the kinase, substrate, and ATP solutions in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of the TGFβR1 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
Cellular Phosphorylation Assay (Western Blot for pSMAD2)
This assay determines the ability of the inhibitor to block TGF-β-induced phosphorylation of SMAD2 in a cellular context.
Materials:
-
Cancer cell line responsive to TGF-β (e.g., Panc-1, HT-29)
-
Complete cell culture medium
-
TGF-β1 ligand
-
Test inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, and anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitors or vehicle for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line capable of forming tumors in mice
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle daily (or as determined by PK/PD studies) for a specified period (e.g., 21-28 days).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Data Analysis:
Conclusion and Future Directions
The comprehensive benchmarking of novel pyrazole inhibitors against clinical trial candidates is a rigorous but essential process in the development of new cancer therapeutics. By employing the systematic workflow and detailed protocols outlined in this guide, researchers can generate robust and comparable data to identify promising lead compounds. A novel pyrazole inhibitor that demonstrates superior in vitro potency, effective on-target activity in cells, and significant in vivo anti-tumor efficacy will be well-positioned for further preclinical and clinical development. The ultimate goal is to translate these scientific findings into novel therapies that can overcome the challenges posed by the complex role of TGF-β signaling in cancer.
References
- Sawyer, J. S., Anderson, B. D., Beight, D. W., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(19), 3953–3956.
-
BioWorld. (2022). New TGF-beta receptor type-1 inhibitors identified at Sichuan Kelun-Biotech Biopharmaceutical. Accessed January 17, 2026. [Link]
-
ResearchGate. TGF-β signaling dynamics change during cancer progression. Late-stage... Accessed January 17, 2026. [Link]
- Yingling, J. M., McMillen, W. T., Yan, L., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6659–6677.
-
ResearchGate. TGF-β signalling pathways. Accessed January 17, 2026. [Link]
- Son, H., Kim, D., Lee, J., et al. (2021). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Journal of Medicinal Chemistry, 64(10), 6545-6573.
-
My Cancer Genome. TGF-Beta signaling. Accessed January 17, 2026. [Link]
- Park, S., Kim, H., Lee, D. H., et al. (2021). Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity. Cancer Letters, 521, 237-248.
- Neuzillet, C., Tijeras-Raballand, A., Cohen, R., et al. (2023). TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets. Cancers, 15(15), 3847.
-
BPS Bioscience. TGFβR1 (ALK5), Active. Accessed January 17, 2026. [Link]
- Herbertz, S., Sawyer, J. S., Stauber, A. J., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4495.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Accessed January 17, 2026. [Link]
-
BPS Bioscience. TGFβR1 (ALK5) Kinase Assay Kit. Accessed January 17, 2026. [Link]
-
T. Horton. MTT Cell Assay Protocol. Accessed January 17, 2026. [Link]
- Grymuza, K., Sielska, M., Kubiński, K., et al. (2022). Assessment of the effectiveness of the peptide inhibitor homologous to the transforming growth factor β cytokine blocking the TGFβRI/TGFβRII receptor complex—pilot study. International Journal of Molecular Sciences, 23(19), 11843.
- Al-Share, B., Al-Salihi, O., Al-Khdhairawi, A. A., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 724.
- Guckian, K., Carter, M. B., Lin, E. Y. S., et al. (2010). Pyrazolone based TGFbetaR1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 326–329.
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Accessed January 17, 2026. [Link]
- Landen, C. N., Lu, C., Lin, Y. G., et al. (2013). Normalizing the Tumor Microenvironment: A New Frontier in Ovarian Cancer Therapy. Cancers, 5(3), 973–994.
-
ResearchGate. TGF-β1 promotes tumor growth and lymphangiogenesis in mouse xenograft... Accessed January 17, 2026. [Link]
- Ungefroren, H., Sebens, S., Groth, S., et al. (2011). The Src Family Kinase Inhibitors PP2 and PP1 Block TGF-Beta1-Mediated Cellular Responses by Direct and Differential Inhibition of Type I and Type II TGF-Beta Receptors. Current Cancer Drug Targets, 11(4), 524-535.
- Liu, T., Liu, Y., Wang, M., et al. (2019). A Novel TGF-β Trap Blocks Chemotherapeutics-Induced TGF-β1 Signaling and Enhances Their Anticancer Activity in Gynecological Cancers. Journal of Experimental & Clinical Cancer Research, 38(1), 1-13.
- Rodon, J., Carducci, M., Sepulveda-Sanchez, J. M., et al. (2015). Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer.
- MedPacto. (2021). Novel therapies emerging in oncology to target the TGF-β pathway.
- Lahn, M., Kuesters, G., St-Amant, M., et al. (2014). Case Series of Cancer Patients Treated With Galunisertib, a Transforming Growth Factor-Beta Receptor I Kinase Inhibitor in a First-in-Human Dose Study.
- Lahn, M., Kloeker, S., & Berry, B. (2007). TGF-β Receptor Kinase Inhibitors for the Treatment of Cancer. Current Pharmaceutical Design, 13(33), 3443-3453.
-
My Cancer Genome. vactosertib. Accessed January 17, 2026. [Link]
- Akhurst, R. J., & Hata, A. (2020).
- Cho, H. J., Lee, H. W., Lee, S. K., et al. (2022). The TGFβ type I receptor kinase inhibitor vactosertib in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial. Leukemia, 36(8), 2097–2106.
Sources
- 1. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. A Novel TGF-β Trap Blocks Chemotherapeutics-Induced TGF-β1 Signaling and Enhances Their Anticancer Activity in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Aminopyrazole Scaffold: A Privileged Architecture for Potent and Selective Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of achieving high potency and exquisite selectivity remain at the forefront of medicinal chemistry research. Among the myriad of heterocyclic scaffolds explored, the 5-aminopyrazole core has garnered significant attention as a "privileged" structure, consistently yielding inhibitors with desirable pharmacological profiles. This guide provides an in-depth comparison of the 5-aminopyrazole scaffold against other common kinase inhibitor frameworks, supported by experimental data, detailed methodologies, and an exploration of its inherent advantages in kinase inhibitor design.
The Strategic Advantage of the 5-Aminopyrazole Core
The 5-aminopyrazole scaffold's success in kinase inhibitor design can be attributed to several key features that address the fundamental requirements for effective ATP-competitive inhibition.
1. Bioisosteric Mimicry of Adenine: The arrangement of nitrogen atoms and the amino substituent in the 5-aminopyrazole ring closely mimics the hydrogen bonding pattern of the adenine core of ATP.[1] This allows it to act as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[1] This foundational interaction provides a strong anchor for the inhibitor, contributing significantly to its binding affinity.
2. Vectorial Versatility for Selectivity: The pyrazole ring offers multiple points for substitution (typically at the N1, C3, and C4 positions), allowing for the strategic placement of functional groups that can exploit subtle differences in the ATP-binding sites of various kinases. This "vectorial diversity" is crucial for fine-tuning selectivity and minimizing off-target effects. By extending substituents into specific sub-pockets of the kinase active site, medicinal chemists can design inhibitors that preferentially bind to the target kinase over other closely related kinases.[2]
3. Favorable Physicochemical Properties: The pyrazole moiety often imparts advantageous physicochemical properties to the inhibitor, such as improved aqueous solubility and metabolic stability, which are critical for oral bioavailability and a favorable pharmacokinetic profile.[2] In the development of the highly selective ERK1/2 inhibitor Ravoxertinib (GDC-0994), the replacement of a metabolically labile tetrahydropyran ring with a 5-aminopyrazole scaffold significantly improved metabolic stability.[2]
4. Synthetic Tractability: The synthesis of 5-aminopyrazole derivatives is generally straightforward and well-established, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4] This synthetic accessibility accelerates the optimization process in drug discovery programs.
Comparative Analysis: 5-Aminopyrazole vs. Other Privileged Scaffolds
To appreciate the advantages of the 5-aminopyrazole scaffold, it is instructive to compare its performance against other commonly employed kinase inhibitor cores, such as pyrimidines and purines.
| Scaffold | Target Kinase | Representative Inhibitor | IC50 (nM) | Key Advantages | Key Disadvantages |
| 5-Aminopyrazole | JNK3 | SR-3576 | 7 | High selectivity over p38 (>2800-fold) due to the planar nature of the scaffold better occupying the smaller active site of JNK3.[5] | Can sometimes exhibit lower cell-based potency compared to biochemical potency.[5] |
| p38α | Compound 2j | Potent and selective | Excellent cellular potency and in vivo efficacy.[6] | ||
| Indazole | JNK3 | SR-3737 | 12 | Potent inhibition of JNK3.[5] | Poor selectivity over p38 (IC50 = 3 nM).[5] |
| Pyrazolopyrimidine | FGFR1/2/3/4 | TAS-120 | 3.9, 1.3, 1.6, 8.3 | Irreversible inhibition, potent against a range of FGFR isoforms.[7] | Potential for off-target effects due to the reactivity of the acrylamide warhead. |
| Imidazo[1,5-a]pyrazine | FGFR1/2/3/4 | Compound 7 | <0.3, 1.1, <0.3, 0.5 | High potency and excellent selectivity against KDR (>1100-fold).[7] | |
| Pyrimidine | Aurora A | CYC116 | 8 | Potent inhibition of Aurora kinases.[8] | Often requires further modifications to achieve high selectivity. |
This comparative data highlights that while other scaffolds can yield potent inhibitors, the 5-aminopyrazole core often provides a superior balance of potency and selectivity, as exemplified by the JNK3 inhibitor SR-3576.[5]
Experimental Protocols: A Practical Guide
To provide a practical context for the application of the 5-aminopyrazole scaffold, this section details the synthesis of a representative inhibitor and a standard protocol for assessing its inhibitory activity.
Synthesis of a 5-Aminopyrazole-Based p38α Kinase Inhibitor
This protocol describes the synthesis of a potent and selective p38α inhibitor based on the 5-aminopyrazole scaffold, similar to compounds described in the literature.[6]
Step 1: Synthesis of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
-
To a solution of (tert-butyl)hydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add 2-(ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
Step 2: Hydrolysis to 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxamide
-
Dissolve the 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of sulfuric acid and water (e.g., 85% H2SO4).
-
Heat the mixture to 100°C for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to obtain 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxamide.
Step 3: Coupling to form the final inhibitor
-
To a solution of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxamide (1.0 eq) and a substituted benzoic acid (e.g., 4-methylbenzoic acid) (1.1 eq) in N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 5-aminopyrazole-based p38α kinase inhibitor.
In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol outlines a luminescent-based assay to determine the IC50 value of a 5-aminopyrazole inhibitor against p38α kinase.[9]
Materials:
-
p38α active kinase enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
5-aminopyrazole inhibitor (test compound)
-
p38α Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 5-aminopyrazole inhibitor in 5% DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µl of inhibitor solution (or 5% DMSO for control).
-
2 µl of p38α enzyme solution (concentration determined from enzyme titration).
-
2 µl of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Reading:
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Binding mode of a 5-aminopyrazole inhibitor in a kinase active site.
Caption: Experimental workflow for the synthesis and evaluation of a 5-aminopyrazole kinase inhibitor.
Clinical Success Story: Pirtobrutinib - A 5-Aminopyrazole BTK Inhibitor
The clinical relevance of the 5-aminopyrazole scaffold is exemplified by the recent success of pirtobrutinib (Jaypirca™), a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[10] Pirtobrutinib has shown significant efficacy in patients with B-cell malignancies, including those who have developed resistance to covalent BTK inhibitors.[11]
Key Advantages of Pirtobrutinib:
-
Overcomes Resistance: Its non-covalent binding mechanism allows it to be effective against BTK mutations that confer resistance to covalent inhibitors.[11]
-
High Selectivity: Pirtobrutinib is highly selective for BTK, which translates to a more favorable safety profile with a lower incidence of off-target side effects like atrial fibrillation compared to earlier-generation BTK inhibitors.[11][12]
-
Sustained Disease Control: Clinical trials have demonstrated that pirtobrutinib can provide durable responses and sustained disease control in heavily pretreated patients.[13]
The success of pirtobrutinib underscores the power of the 5-aminopyrazole scaffold to generate clinically meaningful therapeutics with improved efficacy and safety profiles.
Conclusion
The 5-aminopyrazole scaffold has firmly established itself as a privileged and highly versatile framework in the design of potent and selective kinase inhibitors. Its ability to mimic the hinge-binding interactions of ATP, coupled with its amenability to synthetic modification for optimizing selectivity and physicochemical properties, makes it an invaluable tool for medicinal chemists. The comparative data and the clinical success of inhibitors like pirtobrutinib provide compelling evidence for the continued exploration and exploitation of this remarkable scaffold in the quest for next-generation targeted therapies.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Benefits of Pirtobrutinib Treatment in Patients With Chronic Lymphocytic Leukemia. OncLive. [Link]
-
Pirtobrutinib : Uses, Interactions, Mechanism Of Action. Enanti Labs. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
-
Pirtobrutinib: A New and Distinctive Treatment Option for B-Cell Malignancies. PubMed. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. [Link]
-
Pirtobrutinib shows superior outcomes compared to common first-line combination treatment for CLL/SLL. News-Medical.net. [Link]
-
Pirtobrutinib Boosts PFS and Sustains BTK Inhibition in Patients With CLL/SLL. OncLive. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]
-
(PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. ResearchGate. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. promega.com [promega.com]
- 10. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 11. Pirtobrutinib: A New and Distinctive Treatment Option for B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. youtube.com [youtube.com]
A Comparative Study of Pyrazole and Quinazoline Cores in EGFR Inhibitors: A Guide for Researchers
This guide provides an in-depth comparative analysis of pyrazole and quinazoline cores, two privileged scaffolds in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. Intended for researchers, scientists, and drug development professionals, this document synthesizes key findings from the scientific literature to inform rational drug design and guide experimental evaluation. We will delve into the structural nuances, structure-activity relationships (SAR), and reported biological activities of compounds based on these two heterocyclic systems.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver in the pathogenesis and progression of various human cancers, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers.[1][4][5] This makes EGFR an attractive and extensively validated target for anticancer therapies.[6][7]
Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This phosphorylation cascade triggers the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which ultimately drive tumor growth and survival.[1][8][9] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have emerged as a cornerstone of targeted cancer therapy.[7][10]
EGFR Signaling Pathway
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiling of Aminopyrazole-Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The aminopyrazole scaffold has proven to be a remarkably versatile "privileged structure" in the design of potent and selective kinase inhibitors.[1][2] Its adaptability allows for fine-tuned interactions within the ATP-binding pocket of various kinases, leading to the development of numerous clinical candidates.[3][4]
This guide provides an in-depth comparison of the selectivity profiles of different classes of aminopyrazole-based inhibitors. We will delve into the experimental methodologies used to determine this selectivity, present comparative data for key compounds, and explore the underlying structure-activity relationships (SAR) that govern their target preferences. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the complexities of aminopyrazole inhibitor development.
The Critical Role of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 kinases, many of which share structural homology in their ATP-binding sites. Consequently, achieving selectivity for a specific kinase or kinase family is a paramount challenge in drug development.[5] Poor selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes.[3] Conversely, a well-defined selectivity profile can illuminate the molecular basis of a compound's efficacy and guide patient selection.[3] The aminopyrazole core, through its ability to form key hydrogen bonds with the kinase hinge region, provides a robust anchor for building inhibitors with diverse selectivity profiles.[6]
Key Classes of Aminopyrazole-Based Inhibitors and Their Primary Targets
The positioning of the amino group on the pyrazole ring—3-amino, 4-amino, or 5-amino—profoundly influences the inhibitor's interaction with the target kinase and, consequently, its selectivity profile.[1][4][7]
-
3-Aminopyrazoles: This class has been extensively explored and has yielded inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Aurora kinases.[1][8][9][10] For instance, the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core is a well-established pharmacophore for developing both promiscuous and selective kinase inhibitors.[10]
-
4-Aminopyrazoles: Derivatives of this scaffold have shown potent inhibitory activity against CDKs and Janus kinases (JAKs).[3] AT7519, a notable example, is a multi-CDK inhibitor based on the 4-aminopyrazole core.[3]
-
5-Aminopyrazoles: This class includes compounds with diverse biological activities, from insecticidal agents like Fipronil to potent and selective kinase inhibitors.[3]
Comparative Selectivity Profiles of Representative Aminopyrazole Inhibitors
The following tables summarize the selectivity data for several well-characterized aminopyrazole-based inhibitors across different kinase families. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.
Table 1: Selectivity Profile of Multi-Kinase Aminopyrazole Inhibitors
| Compound | Primary Target(s) | IC50/Ki (nM) | Key Off-Targets and Notes | Reference(s) |
| AT7519 | Multi-CDK | CDK1: 210, CDK2: 47, CDK4: 100, CDK5: 13, CDK6: 170, CDK9: <10 | Also inhibits GSK3β (IC50 = 89 nM). Demonstrates broad anti-proliferative activity. | [11][12] |
| Tozasertib (VX-680) | Pan-Aurora | Aurora A: 0.6 (Ki), Aurora B: 18 (Ki), Aurora C: 4.6 (Ki) | Also inhibits ABL and FLT3. Shows a distinct cellular phenotype associated with Aurora B inhibition. | [13][14] |
| SR-3576 | JNK3 | JNK3: 7 (IC50) | Exhibits >2800-fold selectivity over the closely related p38 MAP kinase. | [1][15] |
Experimental Methodologies for Selectivity Profiling
A comprehensive understanding of an inhibitor's selectivity requires a multi-faceted experimental approach. Below are detailed protocols for key assays used in the field.
KINOMEscan™: A High-Throughput Binding Assay
The KINOMEscan™ platform offers a broad assessment of an inhibitor's binding profile across a large panel of kinases.[16]
Principle: This is a competition binding assay. A test compound is incubated with a panel of DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.[17]
Experimental Workflow:
KINOMEscan™ Workflow Diagram
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound, typically in DMSO.
-
Assay Plate Preparation: Add the DNA-tagged kinases to a microplate containing the immobilized ligand.
-
Incubation: Add the test compound dilutions to the assay plate and incubate to allow for binding competition.
-
Washing: Wash the plate to remove any unbound kinase and test compound.
-
Elution: Elute the bound kinases from the immobilized ligand.
-
Quantification: Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of kinase bound to the immobilized ligand relative to a DMSO control. These values can be used to calculate dissociation constants (Kd) for high-affinity interactions.[17]
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity
The NanoBRET™ assay provides a quantitative measure of compound binding to a specific kinase within living cells, offering a more physiologically relevant assessment of target engagement.[18][19]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. When an unlabeled test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner.[18][20]
Experimental Workflow:
JNK Signaling Pathway Overview
CDK-Mediated Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. [21][22]Their sequential activation, through binding to specific cyclins, drives the transitions between different phases of the cell cycle. [23][24][25]
Simplified CDK Cell Cycle Regulation
FGFR Signaling Pathway
Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. [5][6][26][27]
Roles of Aurora Kinases in Mitosis
Structure-Activity Relationship (SAR) and Selectivity
The selectivity of aminopyrazole-based inhibitors is dictated by the specific substitutions on the pyrazole and appended rings. For example, in the development of JNK3-selective inhibitors, the planar nature of the pyrazole and N-linked phenyl structures was found to better occupy the smaller active site of JNK3 compared to the larger active site of p38, contributing to a high degree of selectivity. S[1][15][28]mall modifications to the aminopyrazole scaffold can have significant effects on the selectivity profile, highlighting the importance of a detailed SAR understanding in the design of highly specific inhibitors.
The aminopyrazole scaffold represents a highly valuable starting point for the development of kinase inhibitors with tailored selectivity profiles. A comprehensive assessment of selectivity, employing a combination of high-throughput binding assays, cell-based target engagement studies, and biophysical methods, is essential for advancing these compounds through the drug discovery pipeline. By integrating detailed knowledge of the target kinase's role in cellular signaling pathways and a thorough understanding of the inhibitor's structure-activity relationship, researchers can rationally design the next generation of aminopyrazole-based therapeutics with improved efficacy and safety profiles.
References
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. [Link]
-
Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Li, X., et al. (2020). FGF/FGFR signaling pathway mediated resistance to treatment in various cancers. Biomedicine & Pharmacotherapy. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Organic and Medicinal Chemistry International Journal. [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. [Link]
-
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Oncology. [Link]
-
Schematic representation of JNK signaling. ResearchGate. [Link]
-
Schematic diagram of the JNK signaling pathway. ResearchGate. [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. [Link]
-
Cyclin-dependent kinase. Wikipedia. [Link]
-
Aurora kinases: Generators of spatial control during mitosis. PMC. [Link]
-
Aurora kinases: Generators of spatial control during mitosis. Frontiers in Oncology. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
AT-7519 KINOMEscan (LDG-1169: LDS-1172). LINCS Data Portal. [Link]
-
CDK Signaling Pathway. Creative Diagnostics. [Link]
-
Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. [Link]
-
Aurora kinases promote mitotic progression and asymmetric cell division through activation of Polo kinase. bioRxiv. [Link]
-
Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. ResearchGate. [Link]
-
Understanding Cyclin-Dependent Kinases: The Guardians of the Cell Cycle. Oreate AI Blog. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Potency and specificity ranking of Tozasertib analogues is confirmed by... ResearchGate. [Link]
-
Signal transduction - JNK pathway Pathway Map. Bio-Rad. [Link]
-
The JNK signal transduction pathway. Current Opinion in Cell Biology. [Link]
-
Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]
-
RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
JNK Signaling Pathway. Creative Diagnostics. [Link]
-
IC50 values determined after 120 h of incubation by MTT assay. ResearchGate. [Link]
-
Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. DSpace@MIT. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC. [Link]
-
A quantitative analysis of kinase inhibitor selectivity. ClinPGx. [Link]
-
The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. PubMed Central. [Link]
Sources
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 18. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 19. promega.com [promega.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. praxilabs.com [praxilabs.com]
- 25. Understanding Cyclin-Dependent Kinases: The Guardians of the Cell Cycle - Oreate AI Blog [oreateai.com]
- 26. Cells | Topical Collection : Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation [mdpi.com]
- 27. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of Novel Pyrazole Compounds in Preclinical Models
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases.[1] The journey from a promising novel pyrazole compound to a potential clinical candidate is arduous and requires a rigorous, multi-faceted approach to validate its mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for elucidating and confirming the MoA of new pyrazole-based entities in preclinical models, moving beyond a simple checklist of experiments to a logically structured, self-validating workflow.
The pyrazole ring is a versatile building block found in drugs with diverse therapeutic applications, from anti-inflammatory agents to anticancer therapies.[1][2] Many pyrazole-containing drugs function as kinase inhibitors, targeting key signaling pathways implicated in disease.[3][4] For instance, Celecoxib, a well-known anti-inflammatory drug, selectively inhibits cyclooxygenase-2 (COX-2), an enzyme crucial for prostaglandin synthesis in pain and inflammation pathways.[5][6][7] In oncology, pyrazole derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other key regulators of cell growth and proliferation.[8][9][10] Given this precedent, a primary focus of this guide will be on validating the MoA of novel pyrazole compounds as potential kinase inhibitors.
I. Foundational In Vitro Characterization: Target Identification and Engagement
The initial step in validating the MoA of a novel pyrazole compound is to unequivocally identify its molecular target and demonstrate direct engagement in a cell-free and cellular context. This foundational data provides the mechanistic anchor for all subsequent preclinical investigations.
A. Target Identification and Potency Assessment
A crucial first step is to identify the putative primary target(s) of the novel pyrazole compound. This is often guided by the intended therapeutic area and the structural similarity to known inhibitors.
-
Kinase Profiling: A broad kinase panel screen is an indispensable tool to identify the primary kinase target(s) and assess the selectivity of the compound. This involves testing the compound against a large number of purified kinases to determine its inhibitory activity (typically as IC50 values).
Table 1: Comparative Kinase Inhibition Profile of a Novel Pyrazole Compound (PYZ-123) vs. Reference Inhibitors
| Kinase Target | PYZ-123 IC50 (nM) | Reference Inhibitor A (Known CDK4/6 Inhibitor) IC50 (nM) | Reference Inhibitor B (Known JAK2 Inhibitor) IC50 (nM) |
| CDK4 | 15 | 25 | >10,000 |
| CDK6 | 20 | 30 | >10,000 |
| CDK1 | 5,000 | >10,000 | >10,000 |
| CDK2 | 2,500 | 8,000 | >10,000 |
| JAK2 | >10,000 | >10,000 | 10 |
| JAK1 | >10,000 | >10,000 | 15 |
| JAK3 | >10,000 | >10,000 | 50 |
| TYK2 | >10,000 | >10,000 | 75 |
Data presented is hypothetical for illustrative purposes.
B. Target Engagement Assays
Demonstrating that the compound binds to its intended target within a cellular environment is a critical validation step.[11] Several techniques can be employed:
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[12]
-
NanoBRET™ Target Engagement Intracellular Assay: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a specific protein target in living cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture the target cells (e.g., a cancer cell line known to express the target kinase) to 70-80% confluency. Treat the cells with the novel pyrazole compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting or ELISA: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
dot
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
II. Elucidating the Cellular Mechanism: Downstream Signaling and Phenotypic Effects
Once target engagement is confirmed, the next crucial step is to demonstrate that this interaction translates into the expected modulation of downstream signaling pathways and results in the desired cellular phenotype.
A. Downstream Signaling Analysis
If the novel pyrazole compound is a kinase inhibitor, its engagement with the target kinase should lead to a measurable change in the phosphorylation status of its downstream substrates.
-
Western Blotting: This is a standard technique to assess the phosphorylation levels of key proteins in the signaling pathway. For a CDK4/6 inhibitor, one would expect to see a decrease in the phosphorylation of the Retinoblastoma (Rb) protein.[13] For a JAK inhibitor, a reduction in the phosphorylation of STAT proteins would be anticipated.[14]
dot
Caption: The CDK4/6 signaling pathway and the point of inhibition by a novel pyrazole compound.
B. Cellular Phenotypic Assays
The ultimate goal of a therapeutic compound is to elicit a specific biological response. In vitro cell-based assays are essential to confirm that the observed target engagement and signaling modulation translate into the desired phenotypic outcome.[15][16]
-
Cell Proliferation Assays: To assess the anti-proliferative effects of the compound, assays such as the MTT or CellTiter-Glo® assay can be used to measure cell viability and proliferation over time.
-
Cell Cycle Analysis: For compounds targeting cell cycle kinases like CDK4/6, flow cytometry analysis of DNA content can be used to determine if the compound induces cell cycle arrest at the G1 phase.[17]
-
Apoptosis Assays: To determine if the compound induces programmed cell death, assays that measure caspase activation (e.g., Caspase-Glo® 3/7 assay) or Annexin V staining can be employed.
Table 2: Comparative Cellular Effects of PYZ-123 and Reference Inhibitors in a Relevant Cancer Cell Line
| Assay | PYZ-123 | Reference Inhibitor A (CDK4/6 Inhibitor) | Reference Inhibitor B (JAK2 Inhibitor) |
| Cell Proliferation (IC50) | 50 nM | 75 nM | >10,000 nM |
| G1 Cell Cycle Arrest (% of cells) | 75% | 70% | No significant change |
| Apoptosis Induction (fold change) | 1.5 | 1.2 | No significant change |
Data presented is hypothetical for illustrative purposes.
III. In Vivo Validation: Preclinical Models
The translation of in vitro findings to a whole-organism context is a critical and often challenging step in drug development.[18] Preclinical animal models are indispensable for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel compound.[19]
A. Xenograft and Syngeneic Models
-
Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is implanted into immunodeficient mice, are increasingly used as they better recapitulate the heterogeneity of human tumors.[20]
-
Syngeneic Models: These models utilize immunocompetent mice and are particularly valuable for evaluating the interplay between the compound and the immune system.
B. Efficacy and Tolerability Studies
The primary goal of in vivo studies is to determine if the novel pyrazole compound can inhibit tumor growth at a well-tolerated dose.
-
Tumor Growth Inhibition: Tumor volume is measured over time in response to treatment with the compound.
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor samples can be collected at the end of the study to analyze the phosphorylation status of downstream signaling proteins, as was done in the in vitro studies.
Experimental Protocol: In Vivo Efficacy Study in a PDX Mouse Model
-
Model Establishment: Implant tumor fragments from a relevant patient-derived xenograft model subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control, novel pyrazole compound, and a reference inhibitor).
-
Dosing and Monitoring: Administer the compounds to the mice according to a predetermined schedule and dose. Monitor tumor growth and the general health of the animals regularly.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice and collect tumor tissue and plasma for pharmacodynamic and pharmacokinetic analysis, respectively.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
dot
Caption: A streamlined workflow for an in vivo efficacy study using a PDX model.
IV. Conclusion
Validating the mechanism of action of a novel pyrazole compound is a systematic and iterative process that requires a combination of in vitro and in vivo experimental approaches. By following a logical progression from target identification and engagement to the assessment of downstream signaling, cellular phenotypes, and ultimately, in vivo efficacy, researchers can build a robust and compelling data package to support the continued development of promising new therapeutic agents. This comprehensive and self-validating approach is essential for de-risking preclinical drug development and increasing the probability of clinical success.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
-
Janus kinase inhibitor - Wikipedia. Available at: [Link]
-
Celecoxib - Wikipedia. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]
-
Basic Mechanisms of JAK Inhibition - PMC - PubMed Central. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
-
Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - NIH. Available at: [Link]
-
Janus kinase inhibitors: Mechanisms of action - Australian Prescriber. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]
-
Preclinical Models in Cancer Research: Essential Tools for Drug Development and Therapy Testing | Bimake. Available at: [Link]
-
Preclinical research offers promise of new CDK4/6 inhibitors - ESMO Daily Reporter. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]
-
Full article: CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. Available at: [Link]
-
What are JAK inhibitors and how do they work?. Available at: [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. Available at: [Link]
-
The Evolution of Preclinical Models in Drug Screening: From 2D Cell Lines to Patient-Derived Models. Available at: [Link]
-
Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing - MDPI. Available at: [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).. Available at: [Link]
-
Editorial: Inhibitors of CDK family: New perspective and rationale for drug combination in preclinical models of solid tumors - Frontiers. Available at: [Link]
-
In Vitro Assay Development – Robust CGT Analysis - Pharmaron. Available at: [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. Available at: [Link]
-
Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC - PubMed Central. Available at: [Link]
-
Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Available at: [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. Available at: [Link]
-
In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. Available at: [Link]
-
The Role of Assay Development and Validation in Drug Discovery - PeploBio. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview - YouTube. Available at: [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]
-
Molecular Target Validation in preclinical drug discovery. Available at: [Link]
-
Determining target engagement in living systems - PMC - NIH. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]
-
Preclinical research strategies for drug development - AMSbiopharma. Available at: [Link]
-
Preclinical: Drug Target Identification and Validation in Human | Semantic Scholar. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]
-
Principles of early drug discovery - PMC - PubMed Central. Available at: [Link]
-
Preclinical cancer-target validation: How not to be wrong - YouTube. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 19. mdpi.com [mdpi.com]
- 20. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step protocol for the disposal of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 856860-17-8), a compound valued in synthetic chemistry for its versatile pyrazole scaffold[1][2][3].
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the potential risks is the foundation of safe handling and disposal. Based on data from similar aminopyrazole compounds, we must assume this compound possesses the following hazards.
Inferred Hazard Profile
| Hazard Category | Potential Risk | Rationale from Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Data on related aminopyrazoles consistently indicates warnings for acute toxicity across oral, dermal, and inhalation routes[6][7]. |
| Skin Irritation/Corrosion | Causes skin irritation, potentially severe. | Nearly all examined aminopyrazole derivatives are classified as skin irritants[6][7][8][9]. Some, like 3-Aminopyrazole, can cause severe burns[10]. |
| Eye Irritation/Damage | Causes serious eye irritation or damage. | Serious eye irritation is a common hazard, with some analogs noted to cause serious eye damage[6][7][8][9]. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of the powder may irritate the respiratory tract[6][7][9]. |
Mandatory Personal Protective Equipment (PPE)
Based on this profile, the following PPE is mandatory when handling or disposing of this compound in any form (solid, liquid solution, or during decontamination).
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use[8][9].
-
Eye Protection : Use chemical safety goggles or a face shield to protect against splashes or airborne particles[9].
-
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary[9].
-
Respiratory Protection : Handle the solid compound only in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust. If a fume hood is not available, a respirator may be required as per your institution's EHS guidelines[9][11].
Part 2: Waste Segregation and Containment
The cardinal rule of chemical waste management is to never mix incompatible wastes [12]. Improper mixing can lead to dangerous reactions, generating heat, gas, or volatile compounds.
-
Establish Designated Waste Containers : Before beginning work, prepare separate, dedicated waste containers for solid and liquid waste containing this compound.
-
Container Specifications :
-
Labeling : Immediately affix a hazardous waste label to the container. The label must be filled out completely and clearly state:
-
The full chemical name: "this compound"
-
The concentration and solvent(s) if it is a liquid waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Part 3: Step-by-Step Disposal Protocols
The disposal procedure varies based on the physical state of the waste. The following workflow diagram illustrates the decision-making process.
Caption: Disposal workflow for this compound.
Protocol 1: Solid Waste Disposal
This applies to unused or expired reagent, as well as contaminated items like weighing paper or spill cleanup materials.
-
Collection : Carefully transfer the solid waste into a designated, clearly labeled hazardous solid waste container[14].
-
Avoid Dust : Minimize the generation of dust during transfer by working in a fume hood and handling the material gently.
-
Sealing : Ensure the container is securely sealed to prevent any release of the chemical.
-
Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS department[12].
Protocol 2: Liquid Waste Disposal
This applies to solutions containing the compound, reaction mixtures, and the first rinse from container cleaning.
-
Collection : Pour the liquid waste into a designated, clearly labeled hazardous liquid waste container[13]. Under no circumstances should this waste be poured down the drain. [12][14] The potential for ecotoxicity from pharmaceutical compounds necessitates this precaution[4][14].
-
Compatibility : Ensure the solvent and the compound are compatible with the container material and any other wastes already in the container.
-
Sealing and Storage : Securely cap the container and store it in secondary containment (e.g., a chemical-resistant tray) in your lab's designated waste storage area[12].
Protocol 3: Empty Container Disposal
An "empty" container is never truly empty and must be decontaminated before disposal.
-
First Rinse (Hazardous) : Rinse the container three times with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble). The first rinseate must be collected and disposed of as hazardous liquid waste as described in Protocol 2, as it will contain the highest concentration of residual chemical[12][14].
-
Subsequent Rinses : The disposal of the second and third rinseates depends on your institution's specific policies. Consult your EHS office for guidance.
-
Final Disposal : Once the container is thoroughly rinsed and air-dried in a fume hood, deface or remove the original label to prevent confusion[12]. It can then typically be discarded in the regular laboratory glass or plastic recycling, as permitted by your EHS program.
Part 4: Spill Management and Final Disposal
Spill Cleanup : In the event of a spill, wear your full PPE. Use an absorbent, inert material (e.g., vermiculite or sand) to contain the spill. Carefully sweep or collect the absorbed material and place it in your hazardous solid waste container. Decontaminate the surface with an appropriate solvent and cleaning materials, which should also be disposed of as solid hazardous waste.
Final Disposal : The ultimate disposal of this compound waste must be handled by professionals. Your institutional EHS department will arrange for collection from your lab. The waste is then typically transported to a licensed facility for high-temperature incineration, which is the recommended method for destroying organic chemical waste[4][9].
By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 1. Retrieved from [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Petzer, J. P., & Petzer, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3734. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Manoharan, M., et al. (2025). Evaluation of the efflux inhibitory potential of aminopyrazole derivative to restore azole sensitivity in Candida albicans. Microbial Pathogenesis, 198, 107519. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Handling Guide for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientist, this guide provides essential, field-proven insights into the safe handling, necessary personal protective equipment (PPE), and proper disposal of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 856860-17-8).[1] This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Triage
Based on this data, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar hazardous properties.
Inferred Hazard Profile:
| Hazard Type | Classification | Rationale |
| Acute Oral Toxicity | Warning (Harmful if swallowed) | Based on data for analogous pyrazole compounds.[2][4][5] |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | Consistent finding across multiple similar pyrazole derivatives.[2][3][4][6] |
| Serious Eye Damage/Irritation | Danger/Warning (Causes serious eye damage/irritation) | A common and significant hazard for this class of compounds.[2][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | Inhalation of dust or aerosols should be avoided.[2][3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to mitigate the identified risks. The following protocol is designed to provide comprehensive protection.
Mandatory PPE Ensemble:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard.[3][5] | To protect against eye contact which can cause serious damage or irritation.[2][3][6] |
| Hand Protection | Protective gloves (e.g., nitrile) compliant with 29 CFR 1910.138. | To prevent skin contact and subsequent irritation.[3] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, consider wearing additional protective clothing. | To prevent accidental skin contact. |
| Respiratory Protection | In case of inadequate ventilation or when handling the powder outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] | To prevent respiratory tract irritation from dust or aerosols.[2][3] |
Experimental Workflow: Safe Handling and Dispensing
The following diagram outlines the procedural flow for safely handling and dispensing this compound.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][5]
-
Spill Management: In the event of a spill, use absorbent material to contain it and dispose of it as chemical waste.[8]
Disposal Protocol:
The disposal of this compound and its containers must be conducted in accordance with institutional and local regulations. A precautionary approach is recommended to minimize environmental release.[8]
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Key Disposal Guidelines:
-
Solid Waste: Unused powder and contaminated solids should be collected in a clearly labeled, sealed container for disposal as non-hazardous solid chemical waste.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, leak-proof container labeled as "Non-Hazardous Aqueous Waste." Avoid drain disposal.[8]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as liquid waste. After rinsing, deface the label before discarding the container.[8]
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][6][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3][6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[3][7] |
References
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem. (URL not available)
- methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem. (URL not available)
- 1 - SAFETY DATA SHEET - Fisher Scientific. (URL not available)
- 5-Amino-1-methyl-1H-pyrazole - Synquest Labs. (URL not available)
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem. (URL not available)
- SAFETY DATA SHEET - Fisher Scientific. (URL not available)
- 5-Amino-1-methyl-1H-pyrazole, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (URL not available)
- This compound - Echemi. (URL not available)
- (5-AMINO-1-(3-CHLOROPHENYL)-1H-PYRAZOL-4-YL)(FURAN-2-YL)
Sources
- 1. echemi.com [echemi.com]
- 2. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
